molecular formula C21H27ClO5 B610411 Ralaniten CAS No. 1203490-23-6

Ralaniten

Cat. No.: B610411
CAS No.: 1203490-23-6
M. Wt: 394.9 g/mol
InChI Key: HDTYUHNZRYZEEB-QZTJIDSGSA-N
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Description

an androgen receptor activation function-1 inhibitor;  structure in first source

Properties

IUPAC Name

(2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYUHNZRYZEEB-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)OC[C@@H](CO)O)C2=CC=C(C=C2)OC[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019057
Record name Ralaniten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203490-23-6
Record name epi-002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203490236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralaniten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALANITEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC830G6O4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ralaniten's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralaniten (EPI-002) and its prodrug, this compound acetate (EPI-506), represent a first-in-class therapeutic strategy in the treatment of castration-resistant prostate cancer (CRPC). Unlike traditional anti-androgens that target the ligand-binding domain (LBD) of the androgen receptor (AR), this compound uniquely targets the N-terminal domain (NTD). This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. Although the clinical development of this compound acetate was discontinued due to poor pharmacokinetics, it established a crucial proof-of-concept for targeting the AR-NTD, paving the way for next-generation inhibitors.[1]

Core Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain

This compound's primary mechanism of action is the direct and covalent inhibition of the androgen receptor's N-terminal domain (AR-NTD).[2][3][4] This interaction occurs within a specific region of the NTD known as the Activation Function-1 (AF-1), which is essential for the transcriptional activity of the AR.

Covalent Binding to the Tau-5 Domain

This compound specifically binds to the Tau-5 functional domain within the AF-1 region of the AR-NTD.[5] This binding is covalent, mediated by the drug's chlorohydrin group, which is hypothesized to react with cysteine residues within the Tau-5 domain. This covalent modification is believed to be essential for this compound's biological activity.

Disruption of Protein-Protein Interactions

The AF-1 region of the AR-NTD serves as a crucial docking site for various coactivator proteins that are necessary for initiating gene transcription. By binding to the Tau-5 domain, this compound allosterically inhibits the binding of essential coactivators, such as CREB-binding protein (CBP) and RAP74. This disruption of the AR transcriptional complex prevents the recruitment of the basal transcription machinery, thereby silencing AR-mediated gene expression.

Activity Against Full-Length AR and Splice Variants

A key advantage of targeting the AR-NTD is the ability to inhibit both the full-length AR and its constitutively active splice variants (AR-Vs), such as AR-V7. These splice variants lack the LBD, rendering them insensitive to traditional anti-androgens. As the NTD is retained in these variants, this compound and its analogs are capable of inhibiting their transcriptional activity, addressing a significant mechanism of resistance in CRPC.

Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory effect of this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_nucleus AR Dimer AR_active->AR_nucleus Translocation ARE Androgen Response Element (on DNA) AR_nucleus->ARE Binds Coactivators Coactivators (e.g., CBP, RAP74) AR_nucleus->Coactivators Recruits Transcription Gene Transcription ARE->Transcription Initiates Coactivators->Transcription This compound This compound AR_NTD AR N-Terminal Domain (AF-1 / Tau-5) This compound->AR_NTD Covalently Binds AR_NTD->Coactivators Blocks Recruitment

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound (EPI-002)
ParameterValueCell Line / SystemReference
IC50 (AR Transcriptional Activity) 7.4 µM-
IC50 (LNCaP cell proliferation) 5-35 µMLNCaP
Inhibition of AR-NTD Transactivation 10-35 µMLNCaP
Inhibition of VCaP Tumor Growth 100 mg/kg (p.o. twice daily)Castrated Mice
Table 2: Clinical Activity of this compound Acetate (EPI-506) in mCRPC Patients (Phase 1/2 Trial - NCT02606123)
Dose LevelNumber of Evaluable PatientsPSA DeclineReference
≥ 640 mg189% to 18% in 3 patients
≥ 1280 mg-PSA decline observed in 4 patients

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and potentially replicating the findings on this compound's mechanism of action.

Protocol 1: Luciferase Reporter Assay for AR Transcriptional Activity

This protocol is a generalized procedure for assessing the inhibition of AR transcriptional activity by a test compound like this compound.

Objective: To quantify the dose-dependent inhibition of androgen-induced reporter gene expression by this compound.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP)

  • Cell culture medium and supplements

  • Luciferase reporter plasmid containing an androgen response element (ARE) promoter (e.g., pGL3-PSA-Luc)

  • Control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Androgen (e.g., Dihydrotestosterone - DHT)

  • This compound (EPI-002)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed LNCaP cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.

  • Androgen Stimulation: Add a fixed concentration of DHT (e.g., 1 nM) to stimulate AR transcriptional activity.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the luciferase assay lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of DHT-induced activity for each this compound concentration and determine the IC50 value.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Disruption of AR-Coactivator Interaction

This protocol outlines a general method to determine if this compound disrupts the interaction between the AR and a coactivator like CBP.

Objective: To demonstrate that this compound treatment reduces the amount of CBP that co-immunoprecipitates with the AR.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • Cell lysis buffer (non-denaturing)

  • Antibody against the Androgen Receptor (for immunoprecipitation)

  • Antibody against CBP (for Western blotting)

  • Protein A/G magnetic beads or agarose beads

  • This compound (EPI-002)

  • DHT

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture LNCaP cells and treat with vehicle (DMSO) or this compound for a specified time, followed by stimulation with DHT to promote AR-coactivator interaction.

  • Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-CBP antibody to detect the co-immunoprecipitated CBP. An anti-AR antibody should also be used to confirm the immunoprecipitation of AR.

  • Analysis: Compare the amount of co-immunoprecipitated CBP in the this compound-treated samples versus the vehicle-treated samples.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating this compound's mechanism of action.

cluster_invitro In Vitro Analysis cluster_mechanism Mechanism Elucidation cluster_cellular Cellular Effects A1 Hypothesis: This compound inhibits AR transcriptional activity A2 Luciferase Reporter Assay (AR-responsive element) A1->A2 A3 Measure dose-dependent inhibition of luciferase activity A2->A3 A4 Determine IC50 value A3->A4 B1 Hypothesis: This compound disrupts AR-coactivator interaction B2 Co-Immunoprecipitation (Co-IP) (Pull-down AR, blot for coactivator) B1->B2 B3 Western Blot Analysis B2->B3 B4 Observe reduced coactivator binding with this compound treatment B3->B4 C1 Hypothesis: This compound inhibits AR-dependent cell growth C2 Cell Proliferation Assay (e.g., MTT, BrdU) C1->C2 C3 Treat AR-positive (LNCaP) and AR-negative (PC-3) cells C2->C3 C4 Demonstrate selective inhibition of AR-positive cell growth C3->C4

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

start Patient with mCRPC progression on standard therapies dose_escalation Phase 1 Dose Escalation Cohorts (e.g., 80, 160, 320, 640, 1280, 2400 mg) start->dose_escalation safety_pk Primary Endpoints: - Safety & Tolerability (Adverse Events) - Pharmacokinetics (PK) dose_escalation->safety_pk efficacy Secondary Endpoint: - Anti-tumor Activity (PSA levels) dose_escalation->efficacy psa_monitoring Monitor PSA levels at baseline and during treatment efficacy->psa_monitoring data_analysis Analyze PSA changes from baseline psa_monitoring->data_analysis outcome Outcome: - PSA declines observed at higher doses - Poor oral bioavailability data_analysis->outcome next_gen Decision: Discontinue development in favor of next-generation AR-NTD inhibitors outcome->next_gen

Caption: Logical Flow of the Phase 1/2 Clinical Trial of this compound Acetate.

Conclusion

This compound's mechanism of action, centered on the covalent inhibition of the AR-NTD, represents a significant conceptual advance in the targeting of the androgen receptor signaling axis. By disrupting essential protein-protein interactions required for AR-mediated transcription, this compound effectively inhibits both full-length AR and resistance-conferring splice variants. While the clinical development of this compound itself was halted, the validation of the AR-NTD as a druggable target has spurred the development of more potent and pharmacokinetically favorable next-generation inhibitors. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working on novel therapies for castration-resistant prostate cancer.

References

Ralaniten: A Technical Guide to its Discovery, Mechanism, and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralaniten (EPI-002) is a pioneering first-in-class, non-steroidal antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR). This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of this compound, with a focus on the preclinical and early clinical development of its prodrug, this compound acetate (EPI-506). It is intended to serve as a comprehensive resource, detailing the experimental methodologies that underpinned its development and presenting key quantitative data in a structured format. Through an exploration of its novel mechanism, this guide illuminates the potential of targeting the AR NTD to overcome resistance to conventional androgen-axis therapies in prostate cancer.

Discovery and Origin

This compound's journey began with the identification of its parent compound, EPI-001, by Drs. Marianne Sadar and Raymond Andersen.[1][2][3] Recognizing the limitations of existing prostate cancer therapies that target the ligand-binding domain (LBD) of the androgen receptor, they sought a novel approach. Advanced stages of castration-resistant prostate cancer (CRPC) are often driven by the emergence of AR splice variants that lack the LBD, rendering LBD-targeted drugs ineffective.[1] Dr. Sadar's research pinpointed the N-terminal domain (NTD) of the AR as a critical driver of its transcriptional activity, even in the absence of the LBD.[2]

This led to a screening effort of natural product libraries to identify compounds that could inhibit the function of the AR NTD. From a marine sponge, a promising small molecule, EPI-001, was discovered. EPI-001 is a mixture of four stereoisomers. Subsequent research identified a single, more active stereoisomer, EPI-002, which was given the generic name this compound. To improve its pharmaceutical properties for clinical development, a triacetate prodrug of this compound, known as this compound acetate (EPI-506), was synthesized.

Mechanism of Action

This compound exerts its antiandrogenic effect through a novel mechanism of action: the direct inhibition of the AR NTD. Unlike conventional antiandrogens that competitively bind to the LBD, this compound binds to the Activation Function-1 (AF-1) region within the NTD. This binding event disrupts critical protein-protein interactions that are essential for the transcriptional activity of both the full-length AR and its constitutively active splice variants, such as AR-V7.

Specifically, this compound has been shown to block the interaction of the AR with key coactivators, including CREB-binding protein (CBP) and RAP74. Furthermore, it inhibits the intramolecular N/C interaction, a crucial step for the formation of the functional AR dimer. By preventing these interactions, this compound effectively silences the transcriptional output of the AR, leading to a downstream reduction in the expression of AR-regulated genes, such as prostate-specific antigen (PSA), FK506-binding protein 5 (FKBP5), and transmembrane protease, serine 2 (TMPRSS2).

An important characteristic of this compound is its ability to inhibit AR splice variants that lack the LBD. This provides a significant advantage over LBD-targeted therapies, which are ineffective against these drivers of resistance.

Ralaniten_Mechanism_of_Action cluster_nucleus Nucleus Androgen Androgen AR_LBD AR-LBD Androgen->AR_LBD Binds AR_NTD AR-NTD AR_LBD->AR_NTD N/C Interaction AR_Dimer Functional AR Dimer AR_NTD->AR_Dimer ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Coactivators Coactivators (e.g., CBP, RAP74) Coactivators->AR_Dimer Recruited Gene_Transcription AR-Regulated Gene Transcription (e.g., PSA, FKBP5, TMPRSS2) ARE->Gene_Transcription Initiates This compound This compound This compound->AR_NTD Inhibits Protein-Protein Interactions AR_V AR Splice Variant (e.g., AR-V7) AR_V->AR_Dimer

Figure 1: this compound's Mechanism of Action.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its derivatives.

Table 1: In Vitro Efficacy of this compound and Related Compounds
CompoundCell LineAssayIC50 (µM)Reference(s)
This compound (EPI-002)LNCaPAR Transcriptional Activity7.4
This compound (EPI-002)LNCaPAndrogen-induced PSA-luciferase activity9.64 ± 3.72
EPI-001-AR NTD Transactivation~6
EPI-7170LNCaPAndrogen-induced PSA-luciferase activity1.08 ± 0.55
EnzalutamideLNCaPAndrogen-induced PSA-luciferase activity0.12 ± 0.04
BicalutamideLNCaPAndrogen-induced PSA-luciferase activity0.15 ± 0.10
Table 2: Clinical Trial Results for this compound Acetate (EPI-506) - Phase I/II (NCT02606123)
ParameterValueReference(s)
Patient Population Metastatic Castration-Resistant Prostate Cancer (mCRPC) patients who progressed on enzalutamide and/or abiraterone
Number of Patients 28
Dose Escalation Cohorts 80, 160, 320, 640, 1280, 1800, 3600 mg (once daily); 1800 mg (twice daily)
PSA Declines 9% to 18% observed in some patients at doses ≥640 mg
Most Common Adverse Events Diarrhea (N=7), Nausea (N=5), Fatigue (N=3)
Grade 3/4 Adverse Events Grade 3 AST elevation (1280 mg), Grade 4 elevated amylase (640 mg and another DLT), Grade 3 abdominal pain, Grade 3 elevated ALT
Reason for Discontinuation Poor oral bioavailability and high pill burden

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Culture
  • Cell Lines: LNCaP (androgen-sensitive human prostate adenocarcinoma) and PC-3 (androgen-independent human prostate cancer) cell lines were commonly used.

  • Culture Conditions: Cells were typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For androgen-deprivation experiments, charcoal-stripped FBS was used.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay was used to quantify the ability of this compound to inhibit androgen-induced gene expression.

  • Reporter Construct: A plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter, such as the prostate-specific antigen (PSA) promoter/enhancer (pPSA-Luc), was used.

  • Transfection: LNCaP cells were transiently transfected with the reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A co-transfected plasmid expressing Renilla luciferase was often used as an internal control for transfection efficiency.

  • Treatment: Following transfection, cells were treated with varying concentrations of this compound or vehicle control in the presence of a synthetic androgen (e.g., R1881) to stimulate AR activity.

  • Measurement: After a defined incubation period (e.g., 24-48 hours), cell lysates were prepared, and luciferase activity was measured using a luminometer and a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity.

Luciferase_Assay_Workflow Start Start: LNCaP Cell Culture Transfection Transfect with pPSA-Luc & pRL-tk plasmids Start->Transfection Treatment Treat with this compound/Vehicle + Androgen (R1881) Transfection->Treatment Incubation Incubate (24-48h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Firefly & Renilla Luciferase Activity Lysis->Measurement Analysis Data Analysis: Normalize Firefly to Renilla Measurement->Analysis End End: Determine IC50 Analysis->End

Figure 2: Luciferase Reporter Assay Workflow.
In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models using immunodeficient mice were employed.

  • Animal Model: Male athymic nude or NOD-SCID mice were typically used.

  • Cell Inoculation: LNCaP cells were suspended in a mixture of culture medium and Matrigel and injected subcutaneously or orthotopically into the prostate of the mice.

  • Castration: For castration-resistant prostate cancer models, mice were surgically castrated to mimic androgen deprivation therapy.

  • Drug Administration: Once tumors reached a palpable size, mice were treated with this compound (or its prodrug, EPI-506) or vehicle control. Administration was typically via oral gavage or intravenous injection.

  • Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or analysis of AR-regulated gene expression.

Xenograft_Model_Workflow Start Start: LNCaP Cell Culture Preparation Prepare Cell Suspension in Matrigel Start->Preparation Injection Subcutaneous/Orthotopic Injection into Mice Preparation->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Castration Surgical Castration (for CRPC model) Tumor_Growth->Castration If CRPC model Treatment Administer this compound/Vehicle Tumor_Growth->Treatment If androgen-sensitive model Castration->Treatment Measurement Measure Tumor Volume & Body Weight Treatment->Measurement Endpoint Endpoint: Excise Tumors for Analysis Treatment->Endpoint Measurement->Treatment Repeatedly End End Endpoint->End

Figure 3: In Vivo Xenograft Model Workflow.

Clinical Development of this compound Acetate (EPI-506)

The prodrug of this compound, EPI-506, was the first AR NTD inhibitor to enter human clinical trials. A Phase I/II study (NCT02606123) was initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in men with mCRPC who had progressed on enzalutamide and/or abiraterone.

The trial employed a 3+3 dose-escalation design, with oral doses of EPI-506 ranging from 80 mg to 3600 mg daily. While the drug was generally well-tolerated, with the most common side effects being diarrhea, nausea, and fatigue, it exhibited poor oral bioavailability. This necessitated a high pill burden for patients to achieve potentially therapeutic plasma concentrations. Despite these pharmacokinetic challenges, signs of clinical activity were observed, with some patients experiencing declines in PSA levels.

Ultimately, the clinical development of EPI-506 was discontinued due to its unfavorable pharmacokinetic profile. However, the trial provided crucial proof-of-concept for targeting the AR NTD in advanced prostate cancer. The insights gained from the EPI-506 program have paved the way for the development of second-generation AR NTD inhibitors with improved potency and metabolic stability.

Conclusion

This compound represents a landmark in the field of prostate cancer drug discovery. Its unique mechanism of targeting the N-terminal domain of the androgen receptor opened up a new avenue for treating castration-resistant prostate cancer, particularly in the context of resistance driven by AR splice variants. While the clinical development of its prodrug, EPI-506, was halted due to pharmacokinetic limitations, the program successfully validated the AR NTD as a druggable target. The wealth of preclinical and clinical data generated for this compound continues to inform the development of a new generation of more potent and druggable AR NTD inhibitors, holding promise for future advancements in the management of advanced prostate cancer. This technical guide provides a comprehensive foundation for researchers and drug developers working to build upon the pioneering legacy of this compound.

References

Ralaniten (EPI-002): A Technical Whitepaper on the First-in-Class Androgen Receptor N-Terminal Domain Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ralaniten (developmental code name EPI-002) is a pioneering, first-in-class antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] Developed as a potential therapeutic for prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound represents a significant departure from traditional antiandrogens that target the receptor's ligand-binding domain (LBD).[3] Its mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which are a common cause of resistance to therapies like enzalutamide and abiraterone.[4][5]

This compound is a derivative of bisphenol A and is one of the four stereoisomers of the initial compound, EPI-001. Its prodrug, this compound acetate (EPI-506), advanced to Phase I/II clinical trials. While these trials established a proof-of-concept for the therapeutic potential of AR-NTD inhibition, the development of this compound acetate was discontinued due to a poor pharmacokinetic profile and high pill burden. Nevertheless, this compound remains a critical tool compound for understanding AR-NTD biology and serves as the foundation for the development of more potent and metabolically stable second-generation inhibitors.

Chemical Structure and Properties

This compound's chemical identity and physical characteristics are foundational to its biological activity and formulation development.

Chemical Identifiers

The structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name (2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Synonyms EPI-002
CAS Number 1203490-23-6
Molecular Formula C₂₁H₂₇ClO₅
SMILES CC(C)(C1=CC=C(C=C1)OC--INVALID-LINK--O)C2=CC=C(C=C2)OC--INVALID-LINK--O
InChI Key HDTYUHNZRYZEEB-QZTJIDSGSA-N
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Weight 394.89 g/mol
Appearance White to off-white solid
Solubility DMSO: 100 mg/mL (with ultrasonic); Sparingly soluble in Ethanol
XLogP3 3.3

Mechanism of Action and Signaling Pathway

The androgen receptor signaling axis is a key driver of prostate cancer growth and survival. Resistance to therapies targeting the AR LBD emerges through mechanisms like AR gene amplification, LBD mutations, or the expression of AR-Vs that lack the LBD. This compound circumvents these resistance mechanisms by targeting the AR's N-terminal domain.

This compound binds to the Activation Function-1 (AF-1) region within the AR-NTD, which is essential for the transcriptional activity of both full-length AR and AR-Vs. This binding event blocks the protein-protein interactions necessary to recruit the transcriptional machinery to the promoter regions of androgen-regulated genes, such as prostate-specific antigen (PSA), thereby inhibiting gene expression and subsequent cancer cell proliferation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) (LBD+DBD+NTD) DHT->AR Binds to LBD HSP HSP AR->HSP Bound/Inactive AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates AR_V7 AR Splice Variant (e.g., AR-V7) Lacks LBD AR_V7->ARE Constitutively Active Enzalutamide Enzalutamide (LBD Inhibitor) Enzalutamide->AR Blocks Androgen Binding This compound This compound (NTD Inhibitor) This compound->AR_dimer Blocks Transcriptional Activity (AF-1) This compound->AR_V7 Inhibits Activity

Caption: Androgen Receptor signaling pathway and points of inhibition.

Preclinical and Clinical Data

This compound has demonstrated significant activity in preclinical models, and its prodrug has been evaluated in a clinical setting.

In Vitro Activity
AssayCell LineEndpointResult
AR Transcriptional ActivityLNCaPIC₅₀7.4 µM
PSA-Luciferase ActivityLNCaPIC₅₀9.64 ± 3.72 μM
Androgen-Dependent GrowthLNCaPProliferation InhibitionEffective at 10-30 µM
Cell ViabilityPC3 (AR-null)ProliferationNo effect
In Vivo Activity
ModelTreatmentDosing RegimenResult
LNCaP CRPC Mouse XenograftThis compound50 mg/kgDecreased tumor volume
VCaP CRPC Mouse XenograftThis compound100 mg/kg, p.o., twice daily for 28 daysInhibited tumor growth
Clinical Trial Summary (this compound Acetate - EPI-506)

A Phase I/II clinical trial (NCT02606123) evaluated the safety and efficacy of this compound acetate in men with metastatic CRPC who had progressed after treatment with enzalutamide and/or abiraterone. The drug was generally well-tolerated, and signs of efficacy were observed, with some patients experiencing PSA declines of 4-29%, primarily at higher doses (≥1,280 mg). However, the trial was terminated due to the compound's poor pharmacokinetic properties, which would have necessitated a high pill burden. Subsequent research revealed that this compound is extensively metabolized via glucuronidation by UGT2B enzymes, leading to a loss of potency and rapid clearance.

Experimental Protocols

The following sections describe the general methodologies used to characterize this compound.

AR Transcriptional Activity - Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit AR-mediated gene transcription.

  • Cell Culture: LNCaP human prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing a promoter (e.g., from the PSA gene) with androgen response elements (AREs).

  • Treatment: Transfected cells are pre-treated with varying concentrations of this compound (e.g., 0.5–35 µM) or vehicle control (DMSO) for a specified period (e.g., 4 hours).

  • Stimulation: Cells are then stimulated with a synthetic androgen, such as R1881 (e.g., 1 nM), to activate the androgen receptor.

  • Lysis and Measurement: After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. A co-transfected control reporter (e.g., Renilla luciferase) is used for normalization.

  • Data Analysis: Luminescence signals are normalized, and the IC₅₀ value is calculated, representing the concentration of this compound required to inhibit 50% of AR transcriptional activity.

Cell Proliferation Assay (AlamarBlue/BrdU)

This protocol measures the effect of this compound on the proliferation of AR-dependent and AR-independent prostate cancer cells.

  • Cell Seeding: LNCaP (AR-dependent) and PC3 (AR-independent) cells are seeded into 96-well plates.

  • Treatment: Cells are treated with increasing concentrations of this compound, enzalutamide (as a control), or vehicle. For LNCaP cells, proliferation is induced with an androgen.

  • Incubation: The plates are incubated for a period of 2 to 3 days.

  • Measurement:

    • AlamarBlue: AlamarBlue reagent is added to the wells, and after a short incubation, fluorescence is measured to quantify metabolic activity, which correlates with cell viability.

    • BrdU Incorporation: A BrdU labeling reagent is added. During DNA synthesis in proliferating cells, BrdU is incorporated. An antibody-based ELISA is then used to detect the incorporated BrdU.

  • Data Analysis: Results are normalized to vehicle-treated controls to determine the effect of the compound on cell proliferation.

Experimental_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Assays start->in_vitro luciferase Luciferase Reporter Assay (AR Activity) in_vitro->luciferase proliferation Proliferation Assays (LNCaP, PC3) in_vitro->proliferation in_vivo In Vivo Studies luciferase->in_vivo Potent Activity proliferation->in_vivo Selective Inhibition xenograft CRPC Mouse Xenograft Model in_vivo->xenograft pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd clinical Clinical Trials (Prodrug EPI-506) xenograft->clinical Tumor Regression pk_pd->clinical Initial Profile phase1 Phase I/II Study (Safety, Efficacy, PK) clinical->phase1 end Discontinuation & Next-Gen Development phase1->end Poor PK Identified

Caption: this compound's drug discovery and development workflow.

Conclusion and Future Directions

This compound (EPI-002) established a crucial proof-of-concept: targeting the N-terminal domain of the androgen receptor is a viable strategy for treating prostate cancer, especially forms resistant to conventional LBD-targeted therapies. Its ability to inhibit both full-length AR and key splice variants like AR-V7 addresses a significant unmet clinical need.

Although the clinical development of its prodrug, this compound acetate, was halted due to metabolic instability, the knowledge gained has been invaluable. These findings have directly fueled the development of second-generation AR-NTD inhibitors, such as EPI-7170 and EPI-7386, which are designed with improved potency and metabolic properties to mitigate the glucuronidation issue that limited this compound. The ongoing research into this class of molecules holds significant promise for the future of prostate cancer therapy.

References

Early Research on Ralaniten's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on Ralaniten (also known as EPI-002), a first-in-class antagonist of the androgen receptor N-terminal domain (AR-NTD). This compound emerged as a promising therapeutic candidate for castration-resistant prostate cancer (CRPC) by targeting a distinct mechanism of AR signaling, including the activity of AR splice variants that drive resistance to conventional anti-androgen therapies. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

This compound represents a novel class of anti-androgens that directly bind to the intrinsically disordered N-terminal domain (NTD) of the androgen receptor (AR).[1][2] This interaction is crucial as the NTD is essential for the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), a common mechanism of resistance to second-generation anti-androgens.[1] this compound covalently binds to the NTD, inhibiting the protein-protein interactions necessary for AR-mediated gene transcription.[1] This unique mechanism allows this compound to suppress AR signaling in cancers that have developed resistance to LBD-targeted therapies.

Quantitative Biological Activity

The following tables summarize the key quantitative data from early preclinical studies on this compound, providing a comparative overview of its activity in various prostate cancer models.

Table 1: In Vitro Inhibition of Androgen Receptor Transcriptional Activity
Cell LineReporter ConstructThis compound (EPI-002) IC50Notes
LNCaPPSA(6.1kb)-luciferase9.64 ± 3.72 μMInhibition of androgen-induced PSA promoter activity.
LNCaPPB-luciferase~24% inhibition at 35 µMInhibition of probasin promoter activity.[1]
LNCaPARR3-luciferase~61% inhibition at 35 µMInhibition of androgen-responsive reporter.
LNCaPAR NTD TransactivationInhibition observedMeasured by forskolin-induced transactivation.
LNCaPV7BS3-luciferaseEffective inhibition at 35 µMInhibition of AR-V7 specific reporter activity.
Table 2: In Vitro Anti-proliferative Activity
Cell LineAssayThis compound (EPI-002) IC50Notes
LNCaPAlamarBlue~10 μMInhibition of androgen-induced proliferation.
LNCaPBrdU IncorporationSignificant decrease in S-phase cellsMeasured after 48 hours of treatment.
LNCaP95BrdU IncorporationEffective inhibitionAR-V7 driven proliferation.
PC3AlamarBlueNo significant effectAR-independent cell line, demonstrating specificity.
LNCaP-RALRDose-response50.65 μMThis compound-resistant cell line.
LNCaP (parental)Dose-response9.98 μM
Table 3: In Vivo Anti-tumor Efficacy
Xenograft ModelTreatmentOutcome
LNCaP CRPC50 mg/kg, i.v., every other daySignificant tumor volume reduction.
LNCaP CRPC233 mg/kg, daily oral gavageSignificant inhibition of tumor growth.
VCaP100 mg/kg, p.o., twice daily for 28 daysInhibition of tumor growth.
LNCaP-RALR200 mg/kg, daily oral gavageNo significant tumor growth inhibition.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the workflows of key experimental protocols used in its early biological characterization.

Ralaniten_Mechanism_of_Action AR_full Full-Length AR NTD N-Terminal Domain (NTD) (Intrinsically Disordered) DBD DNA-Binding Domain LBD Ligand-Binding Domain AR_V AR Splice Variants (e.g., AR-V7) Coactivators Coactivators NTD->Coactivators recruits ARE Androgen Response Element (ARE) DBD->ARE binds Transcription Gene Transcription ARE->Transcription initiates Proliferation Cell Proliferation Transcription->Proliferation leads to This compound This compound (EPI-002) This compound->NTD Covalent Binding Androgen Androgen Androgen->LBD

Caption: this compound's mechanism of action targeting the AR N-terminal domain.

Luciferase_Reporter_Assay_Workflow start Start transfect Transfect prostate cancer cells (e.g., LNCaP) with AR-responsive luciferase reporter plasmid (e.g., PSA-luciferase) start->transfect treat Treat cells with varying concentrations of this compound transfect->treat stimulate Stimulate with androgen (e.g., R1881) treat->stimulate lyse Lyse cells to release cellular contents stimulate->lyse measure Measure luciferase activity using a luminometer lyse->measure analyze Analyze data to determine IC50 values measure->analyze end End analyze->end

Caption: Workflow for AR transcriptional activity luciferase reporter assay.

In_Vivo_Xenograft_Study_Workflow start Start implant Implant human prostate cancer cells (e.g., LNCaP) subcutaneously into immunocompromised mice start->implant tumor_growth Allow tumors to reach a specified volume (e.g., 100-200 mm³) implant->tumor_growth randomize Randomize mice into treatment groups (Vehicle control, this compound) tumor_growth->randomize treat Administer this compound or vehicle daily (e.g., oral gavage) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end_study End study at a predefined endpoint monitor->end_study analyze Analyze tumor growth inhibition end_study->analyze end End analyze->end

Caption: Workflow for in vivo xenograft studies to evaluate anti-tumor efficacy.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early research on this compound's biological activity.

Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of this compound on AR-mediated gene transcription.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • AR-responsive luciferase reporter plasmid (e.g., PSA(6.1kb)-luciferase, PB-luciferase)

  • Transfection reagent

  • This compound (EPI-002)

  • Androgen (e.g., synthetic androgen R1881)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed LNCaP cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

  • Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with a fixed concentration of androgen (e.g., 1 nM R1881) to activate the AR signaling pathway.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of AR transcriptional activity for each this compound concentration relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of prostate cancer cells.

A. AlamarBlue Cell Viability Assay

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, LNCaP95, PC3)

  • This compound (EPI-002)

  • Androgen (for androgen-dependent lines)

  • AlamarBlue reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Treatment: Treat the cells with a range of this compound concentrations. For androgen-dependent cell lines like LNCaP, also include an androgen stimulus.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

B. BrdU Incorporation Assay

Materials:

  • Prostate cancer cell lines

  • This compound (EPI-002)

  • Androgen (for androgen-dependent lines)

  • BrdU labeling reagent

  • Anti-BrdU antibody conjugated to a detectable enzyme

  • Substrate for the enzyme

  • Plate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the AlamarBlue assay protocol.

  • BrdU Labeling: Add BrdU labeling reagent to the cells and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Detection: Fix the cells, and then add an anti-BrdU antibody. After washing, add the enzyme substrate.

  • Measurement: Measure the colorimetric or chemiluminescent signal using a plate reader.

  • Data Analysis: Quantify the level of BrdU incorporation as a measure of DNA synthesis and cell proliferation.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human prostate cancer cells (e.g., LNCaP)

  • This compound (EPI-002) or its pro-drug this compound Acetate (EPI-506)

  • Vehicle control (e.g., CMC, DMSO, Tween 80)

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups with similar average tumor volumes.

  • Treatment Administration: Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth curves between the this compound-treated and vehicle-treated groups to determine the extent of tumor growth inhibition. Statistical analysis is performed to assess the significance of the observed effects.

References

Ralaniten's Role in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralaniten (EPI-002) and its prodrug, this compound acetate (EPI-506), represent a novel class of antiandrogens that uniquely target the N-terminal domain (NTD) of the androgen receptor (AR). This mechanism allows for the inhibition of both full-length AR and constitutively active AR splice variants (AR-Vs), which are key drivers of resistance to current antiandrogen therapies in castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions.

Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain

This compound functions as a direct inhibitor of the AR-NTD.[1] Unlike second-generation antiandrogens such as enzalutamide and abiraterone, which target the ligand-binding domain (LBD) of the AR, this compound's action on the NTD allows it to circumvent common resistance mechanisms.[2][3] These resistance mechanisms often involve the expression of AR-Vs that lack the LBD, rendering LBD-targeted therapies ineffective.[2] By binding to the NTD, this compound disrupts the transcriptional activity of both full-length AR and these splice variants.[4]

The prodrug, this compound acetate (EPI-506), was developed to improve the pharmacokinetic properties of this compound. While it showed promise in early clinical trials with some patients exhibiting decreases in prostate-specific antigen (PSA) levels, its development was halted due to a suboptimal pharmacokinetic profile, paving the way for the development of next-generation AR-NTD inhibitors.

cluster_ar_signaling Androgen Receptor Signaling cluster_inhibition Therapeutic Inhibition Androgen Androgen AR_LBD AR-LBD Androgen->AR_LBD Binds AR_NTD AR-NTD AR_LBD->AR_NTD Activates Gene_Expression Gene Expression AR_NTD->Gene_Expression Drives AR_V AR Splice Variant (lacks LBD) AR_V->Gene_Expression Drives (constitutively) Enzalutamide Enzalutamide Enzalutamide->AR_LBD Inhibits This compound This compound This compound->AR_NTD Inhibits This compound->AR_V Inhibits

Figure 1: Mechanism of Action of this compound vs. LBD Inhibitors.

Quantitative Analysis of this compound's Bioactivity

The efficacy of this compound has been quantified in various preclinical models, demonstrating its potent inhibitory effects on AR signaling and cancer cell proliferation.

ParameterCell LineValueReference
AR Transcriptional Activity (IC50) -7.4 µM
Androgen-Induced PSA-Luciferase Activity (IC50) LNCaP9.64 ± 3.72 µM
Androgen-Induced Cell Proliferation (IC50) LNCaP13.26 µM (scrambled siRNA)
LNCaP11.25 µM (MTF-1 siRNA)
Androgen-Independent Cell Proliferation (IC50) LN9516.14 µM (scrambled siRNA)
LN9513.52 µM (MTF-1 siRNA)
This compound-Resistant Cell Proliferation (IC50) LNCaP-RALR50.65 µM
Parental Cell Proliferation (IC50) LNCaP9.98 µM

Impact on Cellular Pathways

This compound's interaction with the AR-NTD leads to the modulation of several key cellular pathways beyond direct androgen signaling.

DNA Damage Repair Pathway

Gene set enrichment analysis (GSEA) has revealed that this compound, in contrast to LBD inhibitors like enzalutamide and bicalutamide, significantly downregulates the expression of genes involved in the DNA damage repair (DDR) pathway. This suggests that this compound may sensitize cancer cells to DNA-damaging agents, offering a potential combination therapy strategy.

This compound This compound AR_NTD AR-NTD This compound->AR_NTD Inhibits DDR_Genes DNA Damage Repair Genes (e.g., RAD51, Chk1) AR_NTD->DDR_Genes Regulates Expression Decreased_Repair Decreased DNA Repair Capacity DDR_Genes->Decreased_Repair Leads to

Figure 2: this compound's Inhibition of the DNA Damage Repair Pathway.
Metallothionein Induction

Interestingly, this compound has been shown to induce the expression of metallothioneins, a family of cysteine-rich proteins involved in metal homeostasis and protection against oxidative stress. This induction is mediated by the Metal Regulatory Transcription Factor 1 (MTF1) and appears to be independent of the androgen receptor.

This compound This compound MTF1 MTF1 This compound->MTF1 Activates Metallothionein_Genes Metallothionein Genes MTF1->Metallothionein_Genes Induces Transcription Increased_Expression Increased Metallothionein Expression Metallothionein_Genes->Increased_Expression Results in

Figure 3: this compound-Mediated Induction of Metallothionein Expression.

Mechanisms of Resistance

Studies on acquired resistance to this compound have identified a key metabolic pathway responsible for decreased drug efficacy.

Glucuronidation

The development of resistance to this compound in prostate cancer cell lines is associated with the upregulation of UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B15 and UGT2B17. These enzymes catalyze the glucuronidation of this compound, a process that inactivates the drug and facilitates its excretion. Knockdown of these UGT2B isoforms has been shown to restore sensitivity to this compound in resistant cells.

cluster_resistance This compound Resistance Pathway This compound This compound UGT2B UGT2B15 / UGT2B17 This compound->UGT2B Metabolized by Glucuronidated_this compound Inactive Glucuronidated this compound UGT2B->Glucuronidated_this compound Produces

Figure 4: Metabolic Resistance to this compound via Glucuronidation.

Experimental Protocols

Cell Proliferation Assay
  • Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.

  • Method:

    • Seed prostate cancer cells (e.g., LNCaP, LN95) in 96-well plates at a density of 5,000 cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0-50 µM) or vehicle control (DMSO).

    • For androgen-dependent proliferation, stimulate cells with a synthetic androgen (e.g., 1 nM R1881).

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a crystal violet assay.

    • Measure absorbance at the appropriate wavelength and normalize to the vehicle-treated control.

    • Calculate IC50 values using non-linear regression analysis.

Luciferase Reporter Assay for AR Transcriptional Activity
  • Objective: To quantify the inhibitory effect of this compound on AR-mediated gene transcription.

  • Method:

    • Co-transfect prostate cancer cells (e.g., LNCaP) with a luciferase reporter plasmid containing androgen-responsive elements (e.g., PSA-luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).

    • After transfection, treat the cells with various concentrations of this compound or vehicle control.

    • Stimulate AR activity with a synthetic androgen (e.g., 1 nM R1881).

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency.

    • Express the results as a percentage of the activity in the vehicle-treated, androgen-stimulated control.

Western Blot Analysis
  • Objective: To assess the effect of this compound on the protein levels of AR, AR-Vs, and downstream targets.

  • Method:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, PSA, γH2AX) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

  • Method:

    • Implant human prostate cancer cells (e.g., LNCaP) subcutaneously into the flanks of castrated male immunodeficient mice.

    • Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm3).

    • Randomize mice into treatment groups (e.g., vehicle control, this compound).

    • Administer this compound or vehicle daily via oral gavage at a specified dose (e.g., 100 mg/kg).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound has been a pivotal tool compound in establishing the therapeutic potential of targeting the AR-NTD. Its unique mechanism of action provides a strategy to overcome resistance to conventional antiandrogen therapies. While the clinical development of this compound itself was halted, the insights gained from its study have been instrumental in the development of next-generation AR-NTD inhibitors with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of the cellular pathways modulated by this class of compounds holds significant promise for the future of prostate cancer treatment.

References

Ralaniten: A Technical Guide to its Therapeutic Potential in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralaniten (EPI-002) and its prodrug, this compound acetate (EPI-506), represent a novel, first-in-class therapeutic strategy for castration-resistant prostate cancer (CRPC). Unlike conventional androgen receptor (AR) antagonists that target the ligand-binding domain (LBD), this compound directly binds to the N-terminal domain (NTD) of the AR. This unique mechanism of action allows for the inhibition of both full-length AR and constitutively active AR splice variants (AR-Vs), a key driver of resistance to current hormonal therapies. This technical guide provides an in-depth overview of the therapeutic potential of this compound, including its mechanism of action, preclinical efficacy, and clinical findings. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this promising area of oncology.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. While androgen deprivation therapy (ADT) is the standard of care for metastatic prostate cancer, the disease inevitably progresses to a more aggressive, castration-resistant state (CRPC). A primary mechanism of resistance is the emergence of androgen receptor splice variants (AR-Vs) that lack the ligand-binding domain, rendering them insensitive to conventional anti-androgens like enzalutamide and abiraterone.

This compound emerges as a promising therapeutic agent by targeting the N-terminal domain (NTD) of the AR, a region essential for the transcriptional activity of both full-length AR and AR-Vs.[1] This document details the preclinical and clinical investigations into this compound's therapeutic potential.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the AR-NTD.[1] By binding to this domain, this compound disrupts the protein-protein interactions necessary for AR-mediated gene transcription. This leads to the downstream suppression of androgen-dependent signaling pathways, ultimately inhibiting cancer cell proliferation and survival. A key advantage of this approach is its efficacy against AR-Vs, which are a major contributor to therapeutic resistance in CRPC.

Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the point of intervention for this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP binds AR Androgen Receptor (AR) (inactive) AR_dimer AR Dimer (active) AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP dissociation Ralaniten_cyto This compound Ralaniten_cyto->AR inhibits (NTD binding) ARE Androgen Response Element (ARE) AR_dimer->ARE binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AR_V AR Splice Variants (AR-Vs) AR_V->ARE constitutively active Ralaniten_nuc This compound Ralaniten_nuc->AR_dimer Ralaniten_nuc->AR_V inhibits

Androgen receptor signaling and this compound's mechanism of action.

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of this compound in CRPC. In vitro and in vivo studies have demonstrated its ability to inhibit AR signaling and suppress tumor growth.

In Vitro Efficacy

This compound has been shown to inhibit the transcriptional activity of the androgen receptor and reduce the proliferation of AR-dependent prostate cancer cell lines. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its analogs in various cell lines.

CompoundCell LineAssayIC50 (μM)Reference
This compound (EPI-002)LNCaPAR Transcriptional Activity7.4[1]
This compound (EPI-002)LNCaPAndrogen-induced Proliferation9.98[2]
This compound (EPI-002)LNCaP-RALRAndrogen-induced Proliferation50.65[2]
EPI-7170LNCaPPSA-luciferase Activity1.08 ± 0.55
This compound (EPI-002)LNCaPPSA-luciferase Activity9.64 ± 3.72
EnzalutamideLNCaPPSA-luciferase Activity0.12 ± 0.04
BicalutamideLNCaPPSA-luciferase Activity0.15 ± 0.10
In Vivo Efficacy

Xenograft models using human prostate cancer cell lines have been instrumental in evaluating the in vivo anti-tumor activity of this compound and its next-generation analogs.

CompoundXenograft ModelDosageOutcomeReference
This compound (EPI-002)VCaP100 mg/kg, p.o. twice daily for 28 daysInhibited tumor growth in castrated mice
This compoundLNCaP233 mg/kg, daily by gavagePrevented growth of CRPC xenografts
EPI-7170LNCaP56.6 mg/kg, daily by gavagePrevented growth of CRPC xenografts

Clinical Development

The prodrug of this compound, this compound acetate (EPI-506), was the first AR-NTD inhibitor to advance to clinical trials. The Phase I/II study (NCT02606123) aimed to evaluate its safety, pharmacokinetics, and anti-tumor activity in men with mCRPC who had progressed on enzalutamide and/or abiraterone.

Clinical Trial NCT02606123

The study was an open-label, single-arm, dose-escalation trial. While the drug was generally well-tolerated, its development was discontinued due to poor pharmacokinetic properties, specifically rapid glucuronidation, which led to reduced potency and a high pill burden.

ParameterFindingReference
Dose Escalation 80, 160, 320, 640, 1280, 2400, 3600 mg once daily
Maximum Tolerated Dose Not reached
Pharmacokinetics Dose-proportional Cmax and AUC. Poor oral bioavailability.
PSA Response PSA declines of 4-29% observed in some patients at doses ≥1280 mg.
Adverse Events Most common were diarrhea, nausea, and fatigue. Dose-limiting toxicities included elevated amylase and AST.
Reason for Discontinuation Poor pharmacokinetic profile and high pill burden.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

Luciferase Reporter Gene Assay for AR Activity

This assay is used to quantify the ability of a compound to modulate the transcriptional activity of the androgen receptor.

Objective: To determine the IC50 of a test compound in inhibiting androgen-induced AR transcriptional activity.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CSS)

  • AR-responsive luciferase reporter plasmid (e.g., PSA-luc)

  • Transfection reagent

  • Test compound (e.g., this compound)

  • Androgen (e.g., R1881)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 1 x 104 cells/well in media containing CSS and allow them to attach overnight.

  • Transfection: Transfect the cells with the AR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Pre-treat the cells with the compound for 1-2 hours.

  • Androgen Stimulation: Add a constant concentration of androgen (e.g., 0.1 nM R1881) to each well, except for the negative control wells.

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., Renilla luciferase or total protein). Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Luciferase_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells transfect Transfect with Luciferase Reporter seed_cells->transfect treat_compound Add serial dilutions of test compound transfect->treat_compound stimulate_androgen Stimulate with Androgen (R1881) treat_compound->stimulate_androgen incubate Incubate 24-48h stimulate_androgen->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase analyze Calculate IC50 measure_luciferase->analyze end End analyze->end

Workflow for Luciferase Reporter Gene Assay.
Prostate Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a test compound in a living organism.

Objective: To assess the effect of a test compound on tumor growth in a subcutaneous prostate cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., male nude or SCID mice)

  • Prostate cancer cell line (e.g., LNCaP)

  • Matrigel

  • Test compound (e.g., this compound)

  • Vehicle control

  • Calipers

  • Animal balance

Protocol:

  • Cell Preparation: Harvest prostate cancer cells and resuspend them in a mixture of serum-free media and Matrigel (1:1 ratio) at a concentration of 1-2 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width2) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Compare the tumor growth between the treated and control groups to determine the efficacy of the test compound.

Xenograft_Model_Workflow start Start prepare_cells Prepare cancer cell suspension start->prepare_cells implant_cells Subcutaneous injection of cells into mice prepare_cells->implant_cells monitor_tumor Monitor tumor growth implant_cells->monitor_tumor randomize Randomize mice into treatment groups monitor_tumor->randomize treat Administer test compound or vehicle randomize->treat measure Measure tumor volume and body weight treat->measure endpoint Euthanize mice and excise tumors measure->endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

Workflow for Prostate Cancer Xenograft Model.

Future Directions and Conclusion

The development of this compound acetate was a pivotal step in validating the AR-NTD as a druggable target in CRPC. Although its clinical advancement was halted due to pharmacokinetic challenges, the proof-of-concept has paved the way for the development of second-generation AR-NTD inhibitors with improved metabolic stability and potency, such as EPI-7170 and EPI-7386. These next-generation compounds hold significant promise for overcoming resistance to current AR-LBD targeted therapies.

References

An In-depth Technical Guide to the Synthesis and Purification of Ralaniten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralaniten (EPI-002) is a novel, first-in-class, non-steroidal inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] As a derivative of bisphenol A, it represents a significant advancement in the development of therapeutics for castration-resistant prostate cancer (CRPC).[1] This technical guide provides a comprehensive overview of the plausible synthetic pathways and standard purification methodologies applicable to this compound and its prodrug, this compound acetate (EPI-506). The document details hypothetical experimental protocols, data presentation in tabular format, and visualizations of the relevant biological pathway and general chemical workflows to aid researchers in the field of medicinal chemistry and drug development.

Introduction

This compound and its acetate prodrug, this compound acetate (EPI-506), were developed by ESSA Pharmaceuticals to target the intrinsically disordered N-terminal domain of the androgen receptor.[1] This mechanism of action allows it to inhibit AR signaling, including that from splice variants that confer resistance to traditional anti-androgen therapies.[1] While clinical development of this compound acetate was discontinued in favor of more potent next-generation inhibitors, the compound remains a critical tool for studying AR-NTD inhibition.

This guide aims to provide a detailed technical overview of the potential synthesis and purification strategies for this compound, based on its chemical structure and general principles of organic chemistry.

Chemical Structure

This compound is a stereoisomer of EPI-001 and is a derivative of bisphenol A.

Table 1: Chemical Properties of this compound and this compound Acetate

PropertyThis compound (EPI-002)This compound Acetate (EPI-506)
IUPAC Name (2R)-3-[4-[2-[4-[(2S)-3-Chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol(2S)-3-[4-(2-[4-[(2S)-2-(Acetyloxy)-3-chloropropoxy]phenyl]propan-2-yl)phenoxy]propane-1,2-diyl diacetate
Molecular Formula C21H27ClO5C27H33ClO8
Molar Mass 394.89 g/mol 521.00 g/mol
CAS Number 1203490-23-61637573-04-6

Hypothetical Synthesis of this compound

While the precise, proprietary synthesis of this compound is not publicly detailed, a plausible synthetic route can be devised based on its structure as a bisphenol A derivative. The following represents a generalized, multi-step synthesis that could be employed.

General Synthetic Scheme

A potential synthetic approach would involve the key steps of etherification of bisphenol A with a suitable epoxide, followed by stereoselective modifications.

Experimental Protocol: A Representative Synthesis

Step 1: Etherification of Bisphenol A

  • To a solution of bisphenol A in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the phenoxide.

  • Add a solution of a chiral epoxide, such as (S)-epichlorohydrin, dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude product.

Step 2: Purification of the Intermediate

  • Purify the crude product from Step 1 using silica gel column chromatography.

  • Elute with a gradient of ethyl acetate in hexanes to isolate the desired mono-etherified intermediate.

  • Characterize the purified intermediate using NMR and Mass Spectrometry.

Step 3: Second Etherification

  • Repeat the etherification procedure from Step 1, using the purified mono-etherified intermediate and a different chiral epoxide, such as (R)-glycidol, to introduce the second side chain.

  • Monitor the reaction and perform work-up as described previously.

Step 4: Final Purification of this compound

  • Purify the crude product from Step 3 via preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired stereoisomer, this compound.

  • Analyze the purity of the final product by analytical HPLC and confirm its structure by NMR and high-resolution mass spectrometry.

Purification Methods

The purification of this compound and its intermediates is critical to ensure high purity for biological assays and potential clinical applications. The following methods are standard in medicinal chemistry for compounds of this nature.

Column Chromatography

Silica gel column chromatography is a fundamental technique for the purification of organic compounds. It separates molecules based on their polarity.

Table 2: Representative Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Detection UV light (254 nm) or staining with potassium permanganate
High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique used for both analytical and preparative purposes. Reverse-phase HPLC is commonly used for the final purification of drug candidates.

Table 3: Representative HPLC Purification Parameters

ParameterValue/Description
Column C18 reverse-phase column
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient of B into A (e.g., 20% to 80% B over 30 minutes)
Detection UV at 254 nm and 280 nm
Flow Rate 10-20 mL/min (preparative)

Data Presentation

Accurate and clear data presentation is crucial for reproducibility and comparison of results.

Table 4: Hypothetical Synthesis and Purification Data Summary

StepReaction/PurificationStarting Material (mass)Product (mass)Yield (%)Purity (%)
1Mono-etherification10.0 g12.5 g (crude)--
2Column Chromatography12.5 g (crude)7.5 g60% (over 2 steps)>95% (by HPLC)
3Second Etherification7.5 g8.2 g (crude)--
4Preparative HPLC8.2 g (crude)4.1 g50%>99% (by HPLC)

Visualizations

Signaling Pathway of this compound

This compound functions by directly binding to the N-terminal domain of the androgen receptor, thereby inhibiting its transcriptional activity.

Ralaniten_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_NTD AR N-Terminal Domain (Activation Function-1) Transcription Gene Transcription AR_NTD->Transcription Initiates AR_DBD AR DNA-Binding Domain AR_DBD->AR_NTD ARE Androgen Response Element (on DNA) AR_DBD->ARE Binds AR_LBD AR Ligand-Binding Domain AR_LBD->AR_DBD Androgen Androgen (e.g., Testosterone) Androgen->AR_LBD Binds This compound This compound This compound->AR_NTD Inhibits

Caption: this compound inhibits androgen receptor signaling by targeting the N-terminal domain.

General Workflow for Small Molecule Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a small molecule drug candidate like this compound.

Synthesis_Purification_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Etherification) Start->Reaction Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Crude_Purification Crude Purification (e.g., Column Chromatography) Workup->Crude_Purification Analysis1 Purity & Structure Analysis (TLC, NMR, LC-MS) Crude_Purification->Analysis1 Final_Purification Final Purification (e.g., Preparative HPLC or Crystallization) Analysis1->Final_Purification If intermediate Final_Product Pure this compound Analysis1->Final_Product If final product Final_Analysis Final Quality Control (HPLC, HRMS, NMR, Elemental Analysis) Final_Purification->Final_Analysis Final_Analysis->Final_Product

Caption: A generalized workflow for the synthesis and purification of a small molecule.

References

Preliminary Studies on Ralaniten Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ralaniten (EPI-506) was a clinical-stage drug candidate whose development was discontinued. Detailed preclinical toxicology reports and specific experimental protocols are not publicly available. This guide summarizes the available clinical toxicity data and outlines the principles of preclinical toxicology assessment relevant to this class of compound.

Introduction to this compound and its Mechanism of Action

This compound (acetate salt: EPI-506) is a first-in-class, orally administered small molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[1] Unlike approved antiandrogens that target the ligand-binding domain (LBD) of the AR, this compound was designed to be effective against both full-length AR and AR splice variants (AR-Vs) that lack the LBD and are a common mechanism of resistance to LBD-targeted therapies in castration-resistant prostate cancer (CRPC).[1] By binding to the NTD, this compound inhibits the transcriptional activity of the AR, thereby preventing the expression of genes that drive prostate cancer cell growth and proliferation.

Preclinical Toxicity Assessment

While specific preclinical toxicology data for this compound, such as LD50 values or detailed histopathology findings, are not available in the public domain, the drug was reported to be well-tolerated in nonclinical studies.[2] For a compound like this compound to enter clinical trials, a standard battery of preclinical toxicology and safety pharmacology studies, compliant with Good Laboratory Practice (GLP) regulations, would have been conducted as part of the Investigational New Drug (IND) application.[3][4]

Standard Preclinical Toxicology Studies for IND Submission

The following table summarizes the types of preclinical studies that are typically required before a new drug candidate can be administered to humans.

Study TypeSpeciesKey Objectives
Single-Dose Toxicity Rodent (e.g., rat, mouse) & Non-rodent (e.g., dog, non-human primate)To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.
Repeat-Dose Toxicity Rodent & Non-rodentTo characterize the toxicity profile following repeated administration over a defined period (e.g., 28 days, 90 days), identify a No Observed Adverse Effect Level (NOAEL), and assess the potential for cumulative toxicity.
Safety Pharmacology Various (rodent and non-rodent)To evaluate the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, to identify potential acute and life-threatening risks.
Genotoxicity In vitro (bacterial and mammalian cells) & In vivo (rodent)To assess the potential of the drug to cause damage to genetic material (DNA), which could lead to mutations or cancer.
Reproductive Toxicology Rodent and/or non-rodentTo evaluate the potential adverse effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Carcinogenicity Long-term studies in rodentsTo assess the potential of the drug to cause cancer with chronic exposure.
Pharmacokinetics/Toxicokinetics (PK/TK) All species used in toxicity studiesTo understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and to correlate drug exposure with toxicological findings.
General Experimental Protocol for Repeat-Dose Toxicity Studies

The following is a generalized protocol for a 28-day repeat-dose oral toxicity study, a pivotal study for IND submission.

  • Animal Model: Two species, typically a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs), with equal numbers of males and females in each group.

  • Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, and high) of this compound. The high dose is typically selected to be the MTD.

  • Administration: The drug is administered orally (e.g., by gavage for rodents, in capsules for dogs) once daily for 28 consecutive days.

  • In-life Observations: Daily clinical observations for signs of toxicity, weekly body weight and food consumption measurements.

  • Clinical Pathology: Blood samples are collected at baseline and at the end of the study for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

  • Terminal Procedures: At the end of the 28-day treatment period, animals are euthanized. A full necropsy is performed, and selected organs are weighed.

  • Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and examined microscopically by a veterinary pathologist.

Clinical Toxicity of this compound

The primary source of toxicity data for this compound comes from a Phase 1, open-label, dose-escalation study in men with metastatic castration-resistant prostate cancer (mCRPC). The study evaluated doses ranging from 80 mg to 3600 mg once daily and 1800 mg twice daily. While the drug was generally well-tolerated, its development was terminated due to poor oral bioavailability.

Adverse Events and Dose-Limiting Toxicities

The following tables summarize the adverse events (AEs) and dose-limiting toxicities (DLTs) observed in the Phase 1 clinical trial of this compound.

Table 1: Most Common Drug-Related Adverse Events

Adverse EventFrequency
DiarrheaCommon
NauseaCommon
FatigueCommon

Table 2: Dose-Limiting Toxicities (DLTs)

Dose LevelAdverse EventGrade
640 mgElevated Amylase4
1280 mgElevated AST3
Elevated ALT3
Abdominal Pain3
Nausea2
Vomiting1

Potential Mechanisms of this compound Toxicity and Signaling Pathways

The precise mechanisms underlying the observed toxicities of this compound have not been fully elucidated. However, they may be related to on-target effects on the androgen receptor in non-prostate tissues or potential off-target activities.

On-Target Androgen Receptor Inhibition

Androgen receptors are expressed in various tissues beyond the prostate, including the liver and pancreas. Inhibition of AR signaling in these tissues could potentially lead to adverse effects.

Off-Target Effects and Drug Metabolism

Drug-induced liver injury (DILI) and pancreatitis are known side effects of some medications. The mechanisms can be complex, involving direct cellular toxicity, metabolic activation of the drug into reactive metabolites, mitochondrial dysfunction, and immune-mediated responses. Given that this compound is metabolized in the body, it is plausible that a reactive metabolite could contribute to the observed hepatotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Toxicity

The following diagram illustrates a hypothetical signaling pathway for this compound-induced toxicity, integrating its known mechanism of action with general principles of drug-induced organ injury.

Ralaniten_Toxicity_Pathway cluster_drug_action Drug Action cluster_cellular_stress Cellular Stress cluster_organ_injury Organ Injury This compound This compound AR_NTD Androgen Receptor N-Terminal Domain This compound->AR_NTD Binds to Metabolism Drug Metabolism (e.g., in Liver) This compound->Metabolism Undergoes AR_Inhibition AR Transcriptional Inhibition AR_NTD->AR_Inhibition Leads to Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Generates Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Induces Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Induces ER_Stress ER Stress Reactive_Metabolite->ER_Stress Induces Hepatocyte_Injury Hepatocyte Injury (Elevated ALT/AST) Mitochondrial_Dysfunction->Hepatocyte_Injury Pancreatic_Acinar_Cell_Injury Pancreatic Acinar Cell Injury (Elevated Amylase) Mitochondrial_Dysfunction->Pancreatic_Acinar_Cell_Injury Oxidative_Stress->Hepatocyte_Injury Oxidative_Stress->Pancreatic_Acinar_Cell_Injury ER_Stress->Hepatocyte_Injury ER_Stress->Pancreatic_Acinar_Cell_Injury

Hypothetical pathway of this compound-induced organ toxicity.

Experimental Workflow for Preclinical Toxicity Assessment

The following diagram outlines a typical workflow for the preclinical safety assessment of a new drug candidate like this compound.

Preclinical_Toxicity_Workflow cluster_discovery Discovery & Early Assessment cluster_ind_enabling IND-Enabling GLP Studies cluster_regulatory Regulatory Submission cluster_clinical Clinical Development Lead_Optimization Lead Optimization In_Vitro_Tox In Vitro Toxicity Screening (e.g., hERG, Ames test) Lead_Optimization->In_Vitro_Tox Dose_Range_Finding Dose Range-Finding Toxicity Studies In_Vitro_Tox->Dose_Range_Finding Repeat_Dose_Tox Repeat-Dose Toxicity Studies (Rodent & Non-rodent) Dose_Range_Finding->Repeat_Dose_Tox Safety_Pharmacology Safety Pharmacology (CV, Resp, CNS) Dose_Range_Finding->Safety_Pharmacology Genotoxicity Genotoxicity Battery Dose_Range_Finding->Genotoxicity IND_Submission Investigational New Drug (IND) Submission Repeat_Dose_Tox->IND_Submission Safety_Pharmacology->IND_Submission Genotoxicity->IND_Submission Phase_1_Trials Phase 1 Clinical Trials IND_Submission->Phase_1_Trials

Generalized workflow for preclinical toxicity assessment.

Conclusion

The available data indicates that this compound was generally well-tolerated in both preclinical models and in a Phase 1 clinical trial in patients with mCRPC. The most frequently reported adverse events were gastrointestinal in nature, including diarrhea and nausea. Dose-limiting toxicities observed at higher doses included elevated pancreatic and liver enzymes, as well as abdominal pain. The development of this compound was ultimately halted due to poor oral bioavailability rather than significant safety concerns. This preliminary toxicity profile, while incomplete due to the lack of detailed public preclinical data, provides valuable insights for the development of future AR NTD inhibitors. Understanding the potential for pancreatic and hepatic effects will be crucial in the safety monitoring of next-generation compounds targeting this novel mechanism of action.

References

Ralaniten: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralaniten (formerly EPI-002) is a first-in-class, orally active small molecule that represents a novel approach to targeting the androgen receptor (AR), a key driver of prostate cancer. Unlike traditional antiandrogens that target the ligand-binding domain (LBD) of the AR, this compound uniquely binds to the N-terminal domain (NTD).[1][2] This distinct mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and its splice variants, such as AR-V7, which lack the LBD and are a common mechanism of resistance to current therapies.[3][4] This technical guide provides an in-depth overview of the target identification and validation of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Target Identification: The Androgen Receptor N-Terminal Domain

The primary target of this compound is the Activation Function-1 (AF-1) region within the intrinsically disordered N-terminal domain of the androgen receptor.[3] Specifically, it has been shown to bind to the TAU-5 domain within the AF-1 region. This interaction is crucial as the NTD is essential for the transcriptional activity of both the full-length AR and its constitutively active splice variants. By binding to the NTD, this compound allosterically inhibits AR-mediated gene transcription.

The identification of the AR-NTD as the direct target of this compound was a significant breakthrough, as this domain was previously considered "undruggable" due to its lack of a defined structure. This compound's development provided proof-of-concept for targeting intrinsically disordered proteins with small molecules.

Target Validation: Preclinical and Clinical Evidence

The validation of the AR-NTD as a therapeutic target for prostate cancer and this compound as a specific inhibitor has been supported by extensive preclinical and clinical data.

Preclinical Validation
  • Inhibition of AR Transcriptional Activity: this compound has been shown to inhibit the transcriptional activity of the AR in a dose-dependent manner. This has been demonstrated in various prostate cancer cell lines, including LNCaP, VCaP, and LNCaP95, which expresses the AR-V7 splice variant.

  • Anti-proliferative Activity: this compound effectively reduces the proliferation of androgen-dependent prostate cancer cells. Importantly, it shows no effect on the viability of AR-negative prostate cancer cells, such as PC3, demonstrating its specificity for the AR pathway.

  • In Vivo Efficacy: In preclinical xenograft models of castration-resistant prostate cancer (CRPC), this compound has demonstrated significant anti-tumor activity, inhibiting tumor growth in mice bearing LNCaP and VCaP xenografts.

  • Activity Against Splice Variants: A key validation point for this compound is its ability to inhibit the activity of AR splice variants, a major driver of resistance to second-generation antiandrogens. This compound has been shown to block the transcriptional activity of AR-V7 and inhibit the proliferation of cell lines expressing this variant.

Clinical Validation

This compound acetate (EPI-506), a prodrug of this compound, was the first AR-NTD inhibitor to enter clinical trials (NCT02606123). The Phase 1/2 study enrolled men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on enzalutamide and/or abiraterone.

While the trial was ultimately terminated due to poor pharmacokinetic properties and a high pill burden, it provided valuable proof-of-concept for targeting the AR-NTD in a clinical setting. Some patients, particularly at higher doses (≥1280 mg), showed signs of efficacy with declines in prostate-specific antigen (PSA) levels. The primary metabolic liability identified was glucuronidation of this compound, which led to reduced potency. This finding has spurred the development of second-generation AR-NTD inhibitors, such as EPI-7386, with improved metabolic stability.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs from various preclinical studies.

Table 1: In Vitro Potency of this compound and Analogs

CompoundAssayCell LineIC50 (μM)Reference
This compound (EPI-002)AR Transcriptional Activity-7.4
This compound (EPI-002)Androgen-induced ProliferationLNCaP~10
EnzalutamideAndrogen-induced ProliferationLNCaPNot specified
EPI-7170Androgen-induced ProliferationLNCaPNot specified
This compound (EPI-002)AR-V7-driven ProliferationLNCaP95Not specified
EnzalutamideAR-V7-driven ProliferationLNCaP95Ineffective
EPI-7170AR-V7-driven ProliferationLNCaP95Not specified
This compound (EPI-002)ViabilityPC3 (AR-negative)No effect
EnzalutamideViabilityPC3 (AR-negative)Not specified
EPI-7170ViabilityPC3 (AR-negative)Not specified
This compoundAndrogen-dependent growthLNCaP9.98
This compoundAndrogen-dependent growthLNCaP-RAL R50.65
BicalutamideAndrogen-dependent growthLNCaP2.11
BicalutamideAndrogen-dependent growthLNCaP-RAL R1.42
EnzalutamideAndrogen-dependent growthLNCaPNot specified
EnzalutamideAndrogen-dependent growthLNCaP-RAL RNot specified
EPI-045Androgen-dependent growthLNCaP17.79
EPI-045Androgen-dependent growthLNCaP-RAL R14.70

Table 2: In Vivo Efficacy of this compound Acetate (EPI-506)

Xenograft ModelTreatmentDosingOutcomeReference
LNCaPThis compound acetate (EPI-506)22.4 mg/kg, oral, dailyReduced tumor burden
LNCaP95 (AR-V7 driven)This compound acetate (EPI-506)25 mg/kg, oral, dailyReduced tumor growth
LNCaPEnzalutamide10 mg/kg, oral, dailyReduced tumor burden
LNCaP95 (AR-V7 driven)Enzalutamide10 mg/kg, oral, dailyIneffective

Signaling Pathway and Mechanism of Action

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. The following diagram illustrates the canonical AR signaling pathway and the points of intervention by traditional antiandrogens and this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds to LBD AR_active Active AR (HSPs dissociate) AR_inactive->AR_active AR_dimer AR Dimerization AR_active->AR_dimer AR_dimer_nuc AR Dimer (Translocation) AR_dimer->AR_dimer_nuc Enzalutamide Enzalutamide Enzalutamide->AR_inactive Inhibits Androgen Binding ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->AR_dimer_nuc Binds to NTD, Inhibits Coactivator Interaction AR_V7_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_V7 AR-V7 (Lacks LBD) AR_V7_nuc AR-V7 (Constitutively Nuclear) AR_V7->AR_V7_nuc ARE Androgen Response Element (ARE) AR_V7_nuc->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->AR_V7_nuc Binds to NTD, Inhibits Transcriptional Activity Enzalutamide Enzalutamide Enzalutamide->AR_V7_nuc Ineffective Ralaniten_Validation_Workflow Start Hypothesis: Targeting AR-NTD inhibits prostate cancer growth BindingAssay AR Competitive Binding Assay Start->BindingAssay ReporterAssay Luciferase Reporter Gene Assay BindingAssay->ReporterAssay Confirmed Target Engagement ProliferationAssay Cell Proliferation Assay (LNCaP, etc.) ReporterAssay->ProliferationAssay Inhibition of AR Transcriptional Activity SpecificityAssay Cell Proliferation Assay (PC3, AR-negative) ProliferationAssay->SpecificityAssay Anti-proliferative Effect Observed ARV7Assay AR-V7 Activity Assay (LNCaP95) SpecificityAssay->ARV7Assay Target Specificity Confirmed InVivo In Vivo Xenograft Studies ARV7Assay->InVivo Activity Against Splice Variants PK_Metabolism Pharmacokinetics & Metabolism Studies InVivo->PK_Metabolism Anti-tumor Efficacy Demonstrated ClinicalTrial Phase I/II Clinical Trial PK_Metabolism->ClinicalTrial Favorable Preclinical Profile Outcome Outcome: Proof-of-Concept for AR-NTD Targeting ClinicalTrial->Outcome

References

Unraveling the Molecular Interactions of Ralaniten: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralaniten (EPI-002) is a pioneering first-in-class antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR).[1] This technical guide provides an in-depth exploration of the molecular interactions of this compound, its mechanism of action, and the experimental methodologies used to characterize this compound. Developed as a potential treatment for castration-resistant prostate cancer (CRPC), this compound's distinct approach of inhibiting AR transcriptional activity, including that of constitutively active splice variants, has paved the way for next-generation AR NTD inhibitors.[2][3] Although its clinical development was halted due to unfavorable pharmacokinetics, the study of this compound continues to provide invaluable insights into targeting intrinsically disordered proteins, a challenging but promising frontier in drug discovery.

Molecular Profile and Mechanism of Action

This compound is an orally active antagonist of the androgen receptor's N-terminal domain (AR-NTD).[1] Its prodrug, this compound acetate (EPI-506), was the form utilized in clinical trials.[4] The primary mechanism of action of this compound involves the direct inhibition of AR transcriptional activity. This is significant because the AR-NTD is essential for the receptor's function, and it is a common feature of both the full-length AR and its splice variants (e.g., AR-V7) that lack the ligand-binding domain (LBD) and are often implicated in the development of resistance to conventional antiandrogen therapies.

This compound binds to a specific region within the AR-NTD known as the Tau-5 domain, which is a part of the Activation Function-1 (AF-1) region. This interaction is, at least in part, covalent, involving the formation of a bond with cysteine residues within the binding site. By binding to this critical region, this compound disrupts the protein-protein interactions necessary for the assembly of the transcriptional machinery, thereby inhibiting the expression of AR target genes.

Quantitative Analysis of this compound's Activity

The inhibitory effects of this compound and its more potent analog, EPI-7170, have been quantified in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency in different contexts.

CompoundCell LineAssayIC50 Value (µM)Reference
This compound (EPI-002)-AR Transcriptional Activity7.4
This compound (EPI-002)LNCaPPSA-luciferase Activity9.64 ± 3.72
This compound (EPI-002)LNCaPAndrogen-induced Proliferation~10
This compound (EPI-002)LNCaPAndrogen-induced Cellular Proliferation13.26 (Scramble siRNA)
This compound (EPI-002)LNCaPAndrogen-induced Cellular Proliferation11.25 (MTF-1 siRNA)
This compound (EPI-002)LNCaP-RAL-resistantGrowth Inhibition50.65
EPI-7170LNCaPPSA-luciferase Activity1.08 ± 0.55
EnzalutamideLNCaPPSA-luciferase Activity0.12 ± 0.04
BicalutamideLNCaPPSA-luciferase Activity0.15 ± 0.10
CompoundCell LineIC50 Value (µM)
This compoundLNCaP9.98
This compoundLNCaP-RAL-resistant50.65
BicalutamideLNCaP2.11
BicalutamideLNCaP-RAL-resistant1.42
EnzalutamideLNCaP0.92
EnzalutamideLNCaP-RAL-resistant1.01
EPI-045LNCaP17.79
EPI-045LNCaP-RAL-resistant14.70

Signaling Pathway and Mechanism of Action

The following diagram illustrates the androgen receptor signaling pathway and the point of intervention for this compound. In the canonical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the LBD of the AR, leading to its nuclear translocation, dimerization, and subsequent binding to androgen response elements (AREs) on DNA, which initiates the transcription of target genes. This compound bypasses the LBD and directly inhibits the NTD, thereby blocking transcription regardless of the presence of androgens or the integrity of the LBD.

AR_Signaling_Pathway Androgen Receptor Signaling and this compound's Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR-HSP AR-HSP Complex Androgens->AR-HSP binds AR AR AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP HSP AR-HSP->AR HSP dissociation ARE ARE AR_dimer->ARE binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA This compound This compound AR_NTD AR-NTD This compound->AR_NTD covalently binds AR_NTD->Transcription inhibits

Caption: this compound covalently binds to the AR-NTD, inhibiting transcriptional activation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of compounds like this compound. Below are generalized methodologies for key assays used in its characterization.

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

Objective: To measure the effect of this compound on AR-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • A luciferase reporter plasmid containing a promoter with androgen response elements (e.g., PSA promoter) is transfected into the cells. A co-reporter plasmid (e.g., Renilla luciferase) is often included for normalization.

  • Compound Treatment:

    • Cells are treated with varying concentrations of this compound or a vehicle control.

    • Androgen (e.g., R1881) is added to stimulate AR activity.

  • Luciferase Activity Measurement:

    • After a set incubation period, cells are lysed.

    • Luciferase and Renilla substrates are added to the cell lysates.

    • Luminescence is measured using a luminometer.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal.

    • The percentage of inhibition is calculated relative to the vehicle-treated control.

    • IC50 values are determined by plotting the percentage of inhibition against the log of the this compound concentration.

Co-Immunoprecipitation (Co-IP) Assay

This technique is used to investigate the interaction between the androgen receptor and its binding partners and how this is affected by this compound.

Objective: To determine if this compound disrupts the interaction between AR and its co-regulators.

Methodology:

  • Cell Lysis:

    • Prostate cancer cells treated with this compound or a control are harvested and lysed to release cellular proteins.

  • Immunoprecipitation:

    • An antibody specific to the androgen receptor is added to the cell lysate and incubated to allow the antibody to bind to the AR.

    • Protein A/G beads are added to the lysate to capture the antibody-AR complexes.

  • Washing and Elution:

    • The beads are washed multiple times to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies against known AR co-regulators to detect their presence in the immunoprecipitated complex.

Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to the AR-NTD.

Objective: To quantify the binding affinity of this compound for the AR-NTD.

Methodology:

  • Preparation of Reagents:

    • Recombinant AR-NTD protein is purified.

    • A labeled ligand (e.g., a radiolabeled or fluorescently tagged compound known to bind the NTD) is used.

  • Binding Reaction:

    • A constant concentration of the labeled ligand and the AR-NTD protein are incubated with increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand:

    • A method to separate the protein-bound labeled ligand from the free labeled ligand is employed (e.g., size exclusion chromatography, filter binding assay).

  • Quantification:

    • The amount of bound labeled ligand is quantified.

  • Data Analysis:

    • The data is plotted as the percentage of bound labeled ligand versus the concentration of this compound.

    • The IC50 (the concentration of this compound that displaces 50% of the labeled ligand) is determined, from which the inhibition constant (Ki) can be calculated.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of an AR-NTD inhibitor like this compound.

Experimental_Workflow Preclinical Characterization Workflow for AR-NTD Inhibitors cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Start Compound Synthesis (e.g., this compound) In_vitro_biochemical In Vitro Biochemical Assays Start->In_vitro_biochemical Binding_Assay Binding Affinity Assay (AR-NTD) In_vitro_biochemical->Binding_Assay Enzyme_Assay Enzymatic Assays (Off-target effects) In_vitro_biochemical->Enzyme_Assay Cell_based Cell-Based Assays Reporter_Assay Luciferase Reporter Assay (AR activity) Cell_based->Reporter_Assay Proliferation_Assay Cell Proliferation Assay (LNCaP, etc.) Cell_based->Proliferation_Assay Co_IP Co-Immunoprecipitation (Protein interactions) Cell_based->Co_IP In_vivo In Vivo Animal Models Xenograft Prostate Cancer Xenograft Models In_vivo->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics In_vivo->PK_PD Lead_optimization Lead Optimization Binding_Assay->Cell_based Reporter_Assay->In_vivo Proliferation_Assay->In_vivo Xenograft->Lead_optimization PK_PD->Lead_optimization

Caption: A stepwise approach from initial synthesis to in vivo testing of AR-NTD inhibitors.

Conclusion

This compound represents a landmark in the development of therapies for advanced prostate cancer. Its unique mechanism of targeting the intrinsically disordered N-terminal domain of the androgen receptor has provided a crucial proof-of-concept for inhibiting both full-length and splice-variant forms of the receptor. The quantitative data and experimental methodologies detailed in this guide offer a comprehensive overview for researchers and drug development professionals seeking to understand and build upon the knowledge gained from the study of this compound. The continued exploration of AR-NTD inhibitors holds significant promise for overcoming resistance to current hormonal therapies and improving outcomes for patients with castration-resistant prostate cancer.

References

Methodological & Application

Ralaniten Protocol for In Vitro Cell Culture Assays: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralaniten (also known as EPI-002) is a first-in-class antagonist of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] Unlike conventional antiandrogens that target the ligand-binding domain (LBD) of the AR, this compound's unique mechanism of action allows it to inhibit the transcriptional activity of both the full-length AR and its constitutively active splice variants (AR-Vs), which lack the LBD.[3] This makes this compound a promising therapeutic agent for castration-resistant prostate cancer (CRPC), a form of the disease that often develops resistance to LBD-targeting therapies due to the expression of AR-Vs.[3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in various in vitro cell culture assays to study its effects on prostate cancer cells. The protocols outlined below cover the assessment of AR signaling, cell viability and proliferation, and the induction of apoptosis and cell cycle arrest.

Mechanism of Action and Signaling Pathway

This compound directly binds to the activation function-1 (AF-1) region within the AR NTD, a domain that is crucial for the transcriptional activity of both full-length AR and AR-Vs.[3] This binding event disrupts the protein-protein interactions necessary for the assembly of the transcriptional machinery, thereby inhibiting the expression of AR-regulated genes that drive prostate cancer cell growth and survival.

Ralaniten_Signaling_Pathway Androgen Androgen AR AR This compound This compound Ralaniten_nuc Ralaniten_nuc This compound->Ralaniten_nuc

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its derivatives in various prostate cancer cell lines.

Table 1: IC50 Values of this compound and Comparators for AR Transcriptional Activity

CompoundCell LineAssayIC50 (µM)Reference
This compound (EPI-002)LNCaPAndrogen-induced PSA-luciferase activity9.64 ± 3.72
This compound (EPI-002)LNCaPAR Transcriptional Activity7.4
EPI-7170LNCaPAndrogen-induced PSA-luciferase activity1.08 ± 0.55
EnzalutamideLNCaPAndrogen-induced PSA-luciferase activity0.12 ± 0.04
BicalutamideLNCaPAndrogen-induced PSA-luciferase activity0.15 ± 0.10
ApalutamideLNCaPAndrogen-induced PSA-luciferase activity4.42 ± 1.57
This compound (EPI-002)LNCaPProliferation~10
This compound (EPI-002)LNCaP-RALRProliferation50.65

Table 2: Effective Concentrations of this compound in In Vitro Assays

AssayCell LineThis compound Concentration (µM)DurationEffectReference
AR-NTD TransactivationLNCaP10 - 354 hoursInhibition
Cell ProliferationLNCaP5 - 352-3 daysReduction
DNA Damage Repair Gene ExpressionLNCaP35Not SpecifiedDecreased Expression
Western Blot (γH2AX)LNCaP95Not Specified48 hoursIncreased Levels

Experimental Protocols

Experimental_Workflow AR_Activity AR_Activity AR_Inhibition AR_Inhibition AR_Activity->AR_Inhibition Viability Viability Growth_Inhibition Growth_Inhibition Viability->Growth_Inhibition Apoptosis Apoptosis Apoptosis_Induction Apoptosis_Induction Apoptosis->Apoptosis_Induction Cell_Cycle Cell_Cycle Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle->Cell_Cycle_Arrest Western_Blot Western_Blot Protein_Modulation Protein_Modulation Western_Blot->Protein_Modulation

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of this compound to inhibit androgen-induced AR transcriptional activity.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (CS-FBS)

  • AR-responsive luciferase reporter plasmid (e.g., PSA-luc)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Synthetic androgen (e.g., R1881)

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 2 x 10^4 cells per well in RPMI-1640 with 10% FBS. Incubate for 24 hours.

  • Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Steroid Deprivation: After 24 hours of transfection, replace the medium with RPMI-1640 containing 5% CS-FBS and incubate for another 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in RPMI-1640 with 5% CS-FBS.

    • Pre-treat the cells with the this compound dilutions for 1-2 hours.

    • Add a synthetic androgen (e.g., 0.1 nM R1881) to induce AR activity.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Cell Viability and Proliferation Assays

This assay measures cell viability based on the metabolic activity of the cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, LNCaP95, PC3)

  • Cell culture medium

  • This compound

  • AlamarBlue reagent

  • 96-well plates

  • Fluorescence or absorbance microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well (for LNCaP) or 2,000 cells/well (for PC3) in their respective media.

  • Compound Treatment: The next day, treat the cells with increasing concentrations of this compound. For androgen-dependent proliferation in LNCaP cells, pre-treat with this compound before adding a synthetic androgen.

  • Incubation: Incubate the plates for 2-3 days.

  • AlamarBlue Addition: Add AlamarBlue reagent (10% of the culture volume) to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This assay measures cell proliferation by detecting the incorporation of BrdU into newly synthesized DNA.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP95)

  • Cell culture medium

  • This compound

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the AlamarBlue assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.

  • Fixation and Denaturation: Remove the culture medium and add Fixing/Denaturing solution. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Substrate Addition: Add TMB substrate and incubate until color develops.

  • Stopping the Reaction: Add stop solution.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of BrdU incorporation relative to the control.

Western Blot Analysis for DNA Damage Repair Pathway Proteins

This protocol is for detecting changes in the expression of proteins involved in the DNA damage repair (DDR) pathway, such as Chk1 and RAD51, following this compound treatment.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, LNCaP95)

  • Cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Chk1, anti-RAD51, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and duration (e.g., 35 µM for 48 hours).

  • Cell Lysis: Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine externalization (Annexin V) and membrane integrity (Propidium Iodide).

Materials:

  • Prostate cancer cell lines

  • Cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP95)

  • Cell culture medium

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound.

  • Cell Harvesting: Harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Ralaniten in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralaniten (EPI-002) and its prodrug, this compound acetate (EPI-506), represent a first-in-class therapeutic strategy against castration-resistant prostate cancer (CRPC). Unlike conventional anti-androgens that target the ligand-binding domain (LBD) of the androgen receptor (AR), this compound targets the N-terminal domain (NTD).[1][2][3] This unique mechanism of action allows it to inhibit the transcriptional activity of both the full-length AR and its splice variants (AR-Vs), which lack the LBD and are a common cause of resistance to current therapies.[1][4]

These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of prostate cancer, including detailed experimental protocols and a summary of key quantitative data. While the clinical development of this compound acetate (EPI-506) was halted due to unfavorable pharmacokinetic properties, this compound remains a valuable tool for investigating AR-NTD inhibition. Newer, more potent analogs, such as EPI-7170, are now under investigation.

Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain

This compound functions by directly binding to the activation function-1 (AF-1) region within the AR-NTD. This binding event disrupts the protein-protein interactions necessary for the AR's transcriptional activity. A key advantage of this approach is its efficacy against AR-Vs, which are constitutively active and drive tumor growth in a castration-resistant setting.

Ralaniten_Mechanism_of_Action cluster_nucleus Cell Nucleus AR_FL Full-length AR ARE Androgen Response Element (on DNA) AR_FL->ARE Binds No_Transcription Inhibition of Gene Transcription AR_FL->No_Transcription AR_V AR Splice Variant (AR-V) AR_V->ARE Binds AR_V->No_Transcription This compound This compound This compound->AR_FL Binds to NTD This compound->AR_V Binds to NTD Transcription Gene Transcription (e.g., PSA) ARE->Transcription

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and its derivatives in various preclinical models.

Table 1: In Vivo Efficacy of this compound and Related Compounds in Prostate Cancer Xenograft Models

CompoundAnimal ModelCell LineDosageAdministration RouteTumor Growth InhibitionReference
This compound acetate (EPI-506)Castrated male NOD-SCID miceLNCaP22.4 mg/kg, dailyOral gavageSignificant reduction in tumor burden compared to vehicle.
This compoundCastrated male NOD-SCID miceLNCaP233 mg/kg, dailyOral gavageHighly effective at preventing CRPC xenograft growth.
This compoundCastrated male NOD-SCID miceVCaP100 mg/kg, twice dailyOral gavageInhibited tumor growth in castrated mice.
EPI-7170Castrated male NOD-SCID miceLNCaP23.3 mg/kg, dailyOral gavageSignificant reduction in tumor burden.
EPI-7170Male NOD-SCID gamma miceLNCaP9525 mg/kg, dailyOral gavageIn vivo efficacy against enzalutamide-resistant tumors.
EPI-045Castrated male miceLNCaP-RALR50 mg/kg, every other dayTail vein injectionInhibited tumor growth in this compound-resistant xenografts.

Table 2: In Vitro Potency of this compound and Analogs

CompoundCell LineAssayIC50Reference
This compound (EPI-002)LNCaPInhibition of androgen-induced PSA-luciferase activity~13 µM
This compound (EPI-002)LNCaPInhibition of AR transcriptional activity7.4 µM
EPI-7170LNCaPInhibition of androgen-induced PSA-luciferase activity~1.3 µM
This compoundLNCaPDose-dependent inhibition of cell proliferation9.98 µM
This compoundLNCaP-RALRDose-dependent inhibition of cell proliferation50.65 µM

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

This protocol describes the use of the LNCaP human prostate cancer cell line in castrated immunodeficient mice to model CRPC.

1. Animal Model and Cell Line

  • Animal Strain: Male NOD-SCID mice, 6-8 weeks old.

  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Tumor Cell Implantation

  • Harvest LNCaP cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

  • Subcutaneously inject 1 x 107 cells in a volume of 100-200 µL into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Castration and Treatment Initiation

  • Once tumors reach a volume of approximately 100 mm3, perform surgical castration.

  • Allow a one-week recovery period post-castration.

  • Randomize mice into treatment and control groups.

  • Initiate treatment when tumors are approximately 100 mm3 post-castration.

4. This compound Administration

  • Preparation of Dosing Solution: Prepare a vehicle control consisting of 3% DMSO, 1.5% Tween 80, and 1% carboxymethylcellulose (CMC) in sterile water. For the treatment group, dissolve this compound in the vehicle to the desired concentration (e.g., 233 mg/kg body weight).

  • Administration: Administer the prepared solution daily via oral gavage.

5. Monitoring and Endpoint

  • Measure tumor volume twice weekly using the formula: (Length x Width2) / 2.

  • Monitor animal body weight daily to assess toxicity.

  • Continue treatment for the duration of the study (e.g., 28 days).

  • At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., gene expression, immunohistochemistry).

Xenograft_Workflow start Start cell_culture LNCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation in NOD-SCID Mice cell_culture->implantation tumor_growth Tumor Growth (to ~100 mm³) implantation->tumor_growth castration Surgical Castration tumor_growth->castration randomization Randomization into Treatment Groups castration->randomization treatment Daily Oral Gavage (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring 28 days monitoring->treatment endpoint Endpoint: Tumor Harvest & Analysis monitoring->endpoint end End endpoint->end

Caption: Experimental Workflow for Xenograft Studies.

Protocol 2: In Vitro Proliferation Assay

This protocol details the assessment of this compound's effect on the proliferation of prostate cancer cell lines.

1. Cell Seeding

  • Seed LNCaP cells in 96-well plates at a density of 5,000 cells per well in complete medium.

  • For androgen-stimulated proliferation, use a medium containing charcoal-stripped FBS.

2. Compound Treatment

  • After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0-50 µM) or vehicle control (DMSO).

  • For androgen-stimulated conditions, add a synthetic androgen like R1881 (1 nM).

3. Proliferation Assessment

  • Incubate the cells for 3 days.

  • Assess cell proliferation using a suitable method, such as the alamarBlue assay or BrdU incorporation assay.

  • Read the absorbance or fluorescence according to the manufacturer's instructions.

4. Data Analysis

  • Normalize the data to the vehicle-treated control.

  • Calculate the IC50 value by plotting the dose-response curve.

Signaling Pathway Perturbation

This compound and its more potent analog, EPI-7170, have been shown to selectively inhibit the DNA damage repair (DDR) pathway in prostate cancer cells that express both full-length AR and AR-Vs. This effect is not observed with LBD-targeting antiandrogens like enzalutamide. This suggests that AR-NTD inhibition may have broader effects on cellular processes beyond direct AR-regulated gene transcription.

Signaling_Pathway This compound This compound / EPI-7170 AR_NTD AR N-Terminal Domain (on full-length AR & AR-Vs) This compound->AR_NTD AR_Transcription AR-mediated Transcription This compound->AR_Transcription Inhibits DDR_Genes DNA Damage Repair (DDR) Gene Expression This compound->DDR_Genes Inhibits AR_NTD->AR_Transcription AR_NTD->DDR_Genes Cell_Proliferation Tumor Cell Proliferation AR_Transcription->Cell_Proliferation DDR_Genes->Cell_Proliferation Supports Radiosensitivity Increased Radiosensitivity DDR_Genes->Radiosensitivity Inhibition leads to

Caption: this compound's Effect on Signaling Pathways.

Conclusion

This compound serves as a critical pharmacological tool for studying the role of the AR-NTD in prostate cancer progression and resistance. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies investigating AR-NTD inhibitors. The unique mechanism of action, particularly the ability to inhibit AR-Vs, makes this class of compounds a promising area for future drug development in the fight against CRPC. The insights gained from animal model studies using this compound are instrumental in advancing our understanding of AR signaling and developing more effective therapies for prostate cancer.

References

Application Notes and Protocols: Hypothetical Use of Ralaniten in Modulating CRISPR-Cas9 Gene Editing Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe a hypothetical application of Ralaniten in the context of CRISPR-Cas9 gene editing. As of the latest literature review, there are no direct published studies demonstrating the use of this compound to modulate CRISPR-Cas9 efficiency. The proposed application is based on the known molecular functions of this compound and its documented effects on DNA damage repair pathways.

Introduction

The CRISPR-Cas9 system has revolutionized genetic engineering by enabling precise, targeted modifications to the genome. The outcome of a CRISPR-Cas9-induced double-strand break (DSB) is determined by the cell's endogenous DNA repair mechanisms, primarily the non-homologous end joining (NHEJ) and homology-directed repair (HDR) pathways.[1][2] NHEJ is an error-prone pathway that often results in insertions or deletions (indels), leading to gene knockouts. In contrast, HDR utilizes a DNA template to precisely repair the break, allowing for the knock-in of specific sequences or correction of mutations.[1][3]

A significant challenge in CRISPR-Cas9 gene editing is controlling the balance between NHEJ and HDR to achieve the desired editing outcome.[4] this compound is an antagonist of the androgen receptor (AR) N-terminal domain, primarily investigated for its potential in treating castration-resistant prostate cancer. Interestingly, studies have shown that this compound can decrease the expression of DNA damage repair (DDR) genes, including RAD51 and CHEK1, which are critical components of the HDR pathway.

This document outlines a hypothetical application of this compound as a tool to modulate the choice between NHEJ and HDR repair pathways in CRISPR-Cas9 gene editing experiments. By downregulating key HDR factors like RAD51, this compound could potentially suppress the HDR pathway, thereby increasing the relative frequency of NHEJ-mediated indels. This could be advantageous in experimental contexts where gene knockout is the primary goal and suppression of HDR is desired.

Data Presentation: Effect of this compound on DNA Repair Gene Expression

The following table summarizes the reported effects of this compound on the expression of key DNA damage repair genes, RAD51 and CHEK1, in prostate cancer cell lines. This data forms the basis for the hypothetical application in modulating CRISPR-Cas9 outcomes.

Cell LineCompoundConcentrationTarget GeneObserved EffectReference
LNCaPThis compound35 µMCHEK1Decreased Expression
LNCaPThis compound35 µMRAD51Decreased Expression
VCaPThis compoundNot SpecifiedChk1Decreased Protein Levels
VCaPThis compoundNot SpecifiedRAD51Decreased Protein Levels
LNCaP95This compound35 µMChk1Decreased Protein Levels
LNCaP95This compound35 µMRAD51Decreased Protein Levels

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_0 Cellular Environment cluster_1 CRISPR-Cas9 Editing This compound This compound AR Androgen Receptor (AR) and AR Splice Variants This compound->AR Inhibits DDR_Genes DDR Genes (e.g., RAD51, CHEK1) AR->DDR_Genes Promotes Transcription HDR_Pathway Homology-Directed Repair (HDR) Pathway DDR_Genes->HDR_Pathway Enables NHEJ NHEJ Pathway (Indels/Knockout) HDR_Pathway->NHEJ Suppression of HDR may favor NHEJ CRISPR CRISPR-Cas9 Double-Strand Break CRISPR->HDR_Pathway CRISPR->NHEJ Repair by

Caption: Hypothetical signaling pathway of this compound modulating DNA repair choice in CRISPR-Cas9 editing.

G cluster_analysis Analysis start Start: Seed Cells step1 Step 1: this compound Pre-treatment (e.g., 24-48 hours) start->step1 step2 Step 2: Transfect with CRISPR-Cas9 Components (Cas9, gRNA, Donor DNA) step1->step2 step3 Step 3: Continue Incubation with/without this compound (48-72 hours) step2->step3 step4 Step 4: Harvest Genomic DNA and Protein Lysates step3->step4 analysis1 Western Blot for RAD51/CHEK1 knockdown step4->analysis1 analysis2 T7E1 or Surveyor Assay for NHEJ frequency step4->analysis2 analysis3 ddPCR or Reporter Assay for HDR frequency step4->analysis3 end End: Compare NHEJ/HDR Ratios analysis1->end analysis2->end analysis3->end

Caption: Experimental workflow to test the effect of this compound on CRISPR-Cas9 editing outcomes.

Experimental Protocols

Objective: To investigate the effect of this compound on the efficiency of NHEJ and HDR at a specific genomic locus targeted by CRISPR-Cas9.

Cell Line: LNCaP or another cell line with a functional androgen receptor pathway.

Materials:

  • LNCaP cells

  • Appropriate cell culture medium and supplements

  • This compound (EPI-002)

  • DMSO (vehicle control)

  • Plasmids encoding Cas9 and a validated gRNA targeting a specific locus (e.g., a safe harbor site or a reporter gene)

  • A single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template for HDR, containing a reporter sequence (e.g., mCherry) or a specific mutation flanked by homology arms.

  • Transfection reagent (e.g., Lipofectamine)

  • Genomic DNA extraction kit

  • PCR reagents

  • T7 Endonuclease I (T7E1)

  • Primers flanking the target site

  • Reagents for Western blotting (antibodies for RAD51, CHEK1, and a loading control like beta-actin)

  • ddPCR system or flow cytometer for HDR quantification

Protocol:

Part 1: Cell Culture and this compound Treatment

  • Cell Seeding: Seed LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • This compound Pre-treatment: 24 hours after seeding, treat the cells with this compound. Prepare a stock solution of this compound in DMSO.

    • Test Group: Add this compound to the culture medium at a final concentration of 35 µM.

    • Control Group: Add an equivalent volume of DMSO to the culture medium.

  • Incubate the cells for 24-48 hours. This pre-treatment period allows for the downregulation of target DDR genes.

Part 2: CRISPR-Cas9 Transfection

  • Transfection Mix Preparation: On the day of transfection, prepare the CRISPR-Cas9 transfection complexes according to the manufacturer's protocol. For each well, combine the Cas9 plasmid, gRNA plasmid, and (for HDR experiments) the donor DNA template.

  • Transfection: Add the transfection complexes to the cells in their respective this compound or DMSO-containing media.

  • Incubation: Incubate the cells for 48-72 hours post-transfection. Maintain the this compound or DMSO treatment throughout this period.

Part 3: Analysis of Gene Editing Outcomes

  • Genomic DNA and Protein Extraction:

    • Harvest a portion of the cells from each well for genomic DNA extraction using a commercial kit.

    • Harvest the remaining cells and prepare protein lysates for Western blot analysis.

  • Western Blot Analysis (Verification of Target Engagement):

    • Perform a Western blot to confirm the downregulation of RAD51 and CHEK1 in the this compound-treated cells compared to the DMSO control. This step is crucial to validate the mechanism of action.

  • Analysis of NHEJ Efficiency (T7E1 Assay):

    • Amplify the target genomic region from the extracted gDNA using PCR with primers flanking the cut site.

    • Denature and re-anneal the PCR products to form heteroduplexes.

    • Digest the annealed products with T7 Endonuclease I.

    • Analyze the digested fragments by gel electrophoresis. The percentage of cleaved DNA corresponds to the frequency of indels (NHEJ).

  • Analysis of HDR Efficiency:

    • Method A (Reporter Knock-in): If a fluorescent reporter was used as the donor, quantify the percentage of fluorescent cells using flow cytometry. A decrease in the percentage of fluorescent cells in the this compound-treated group would suggest HDR inhibition.

    • Method B (ddPCR): Design ddPCR assays with probes specific to the HDR-edited allele and the wild-type allele. This will provide a precise quantification of the HDR frequency.

  • Data Interpretation: Compare the ratio of HDR to NHEJ events between the this compound-treated and DMSO control groups. A significant decrease in this ratio in the presence of this compound would support the hypothesis that it can be used to favor NHEJ-mediated outcomes in CRISPR-Cas9 experiments.

Conclusion

While currently hypothetical, the use of this compound to modulate DNA repair pathway choice in CRISPR-Cas9 gene editing presents an intriguing possibility for researchers. Based on its known inhibitory effect on key HDR proteins like RAD51, this compound could potentially be employed to suppress HDR and enhance the relative frequency of NHEJ. This would be a valuable tool for applications focused on gene knockout. The experimental protocol provided here outlines a clear path to test this hypothesis. Further research is necessary to validate this application and to understand the broader implications of using an AR antagonist in various cell types for gene editing purposes.

References

Application Note: Quantitative Analysis of Ralaniten in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ralaniten (EPI-001) in human plasma. This compound is an androgen receptor (AR) antagonist that targets the N-terminal domain of the AR, representing a novel mechanism for treating castration-resistant prostate cancer (CRPC). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers, scientists, and drug development professionals.

Introduction

This compound (EPI-001) is a first-in-class therapeutic agent that inhibits the androgen receptor (AR) by binding to its N-terminal domain (NTD). This mechanism of action is distinct from traditional anti-androgens that target the ligand-binding domain, making this compound a promising candidate for the treatment of advanced prostate cancer, including forms resistant to current therapies. Accurate and precise quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for establishing a therapeutic window in clinical settings. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

LC-MS/MS Method

2.3.1. Liquid Chromatography

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) %B
    0.0 20
    0.5 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

2.3.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Q1 (m/z) Q3 (m/z) DP (V) CE (V)
    This compound 473.2 359.2 80 35

    | this compound-d4 (IS) | 477.2 | 363.2 | 80 | 35 |

  • Source Parameters:

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 550 °C

    • Ion Source Gas 1 (GS1): 60 psi

    • Ion Source Gas 2 (GS2): 60 psi

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards to room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d4 in 50% MeOH).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method, which would be established during method validation according to regulatory guidelines.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Matrix Effect Minimal
Recovery > 85%

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its quantification.

Ralaniten_Mechanism cluster_AR_Activation Androgen Receptor Activation cluster_Ralaniten_Inhibition This compound Inhibition Androgen Androgen (e.g., Testosterone) AR_LBD Ligand-Binding Domain (LBD) Androgen->AR_LBD Binds AR_complex Active AR Complex AR_LBD->AR_complex AR_NTD N-Terminal Domain (NTD) AR_NTD->AR_complex AR_DBD DNA-Binding Domain (DBD) AR_DBD->AR_complex ARE Androgen Response Element (DNA) AR_complex->ARE Binds Gene Gene Transcription (e.g., PSA) ARE->Gene Initiates This compound This compound (EPI-001) AR_NTD_inhibited N-Terminal Domain (NTD) This compound->AR_NTD_inhibited Binds to 'Tau-5' region Inactive_AR Inactive AR AR_NTD_inhibited->Inactive_AR No_Transcription No Gene Transcription Inactive_AR->No_Transcription

Caption: Mechanism of action of this compound, inhibiting AR signaling.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis plasma 1. Plasma Sample (50 µL) is 2. Add Internal Standard (this compound-d4) plasma->is ppt 3. Protein Precipitation (Cold Acetonitrile) is->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Collect Supernatant vortex->supernatant injection 6. Inject into UPLC supernatant->injection column 7. C18 Reverse-Phase Column Separation injection->column gradient 8. Gradient Elution column->gradient esi 9. Electrospray Ionization (Positive Mode) gradient->esi q1 10. Q1: Precursor Ion Selection esi->q1 q2 11. Q2: Collision Induced Dissociation (CID) q1->q2 q3 12. Q3: Product Ion Selection (MRM) q2->q3 detector 13. Detector q3->detector chromatogram 14. Generate Chromatogram (Peak Area) detector->chromatogram calibration 15. Calibration Curve (Analyte/IS Ratio vs. Conc.) chromatogram->calibration quantification 16. Quantify this compound Concentration calibration->quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method is well-suited for supporting preclinical and clinical development of this compound, enabling a thorough characterization of its pharmacokinetic profile. Researchers are advised to perform a full method validation according to the relevant regulatory guidelines (e.g., FDA, EMA) before implementation in a regulated environment.

Application Notes and Protocols for Protein Crystallization Using Polyethylene Glycol (PEG) 8000

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a pivotal technique in structural biology, providing the high-quality crystals necessary for determining the three-dimensional structure of macromolecules by X-ray crystallography. This structural information is fundamental to understanding protein function, elucidating enzymatic mechanisms, and enabling structure-based drug design. One of the most effective and widely used precipitating agents in protein crystallization is Polyethylene Glycol (PEG).

This document provides detailed application notes and protocols for the use of Polyethylene Glycol 8000 (PEG 8000), a versatile polymer that has proven successful in the crystallization of a vast number of proteins. PEG 8000 functions by an excluded volume effect and by competing for water molecules, thereby increasing the effective concentration of the protein and promoting the formation of an ordered crystal lattice.

Data Presentation: Efficacy of PEG 8000 in Protein Crystallization

The success of PEG 8000 as a crystallizing agent is well-documented in the Protein Data Bank (PDB). The following tables summarize quantitative data regarding its usage and effectiveness in comparison to other common precipitants.

Table 1: Frequency of Common Precipitants in Successful Crystallization Conditions

Precipitant ClassSpecific ReagentFrequency in PDB (%)
PolymersPolyethylene Glycol 8000 ~15%
Polyethylene Glycol 3350~12%
Polyethylene Glycol 4000~10%
SaltsAmmonium Sulfate~18%
Sodium Chloride~9%
Organic Solvents2-Methyl-2,4-pentanediol (MPD)~7%

Note: Data is approximated from statistical analyses of the Protein Data Bank. Percentages reflect the occurrence of a reagent as a primary precipitant in reported crystallization conditions.

Table 2: Typical Starting Conditions for PEG 8000 Crystallization Screens

ParameterRangeTypical Starting Point
PEG 8000 Concentration 5% - 25% (w/v)10% (w/v)
Buffer pH 4.0 - 9.06.5 - 7.5
Buffer Concentration 0.05 M - 0.1 M0.1 M
Protein Concentration 2 mg/mL - 20 mg/mL10 mg/mL
Temperature 4°C - 22°C20°C (Room Temperature)
Additives (e.g., Salts) 0.1 M - 0.2 M0.2 M NaCl or LiCl

Experimental Protocols

The following protocols describe the preparation of solutions and the setup of a typical vapor diffusion crystallization experiment using PEG 8000.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare sterile, stable stock solutions for use in crystallization screening.

Materials:

  • Polyethylene Glycol 8000 (MW ~8000 g/mol )

  • Buffer salt (e.g., HEPES, Tris-HCl, Sodium Acetate)

  • Deionized water (18 MΩ·cm)

  • 0.22 µm sterile filters

  • Sterile containers

Procedure:

  • Prepare 1.0 M Buffer Stock:

    • Dissolve the appropriate amount of buffer salt in deionized water to achieve a final concentration of 1.0 M.

    • Adjust the pH to the desired value (e.g., 7.5 for HEPES).

    • Sterile filter the solution into a sterile container. Store at 4°C.

  • Prepare 50% (w/v) PEG 8000 Stock:

    • In a beaker, slowly add 50 g of PEG 8000 powder to ~60 mL of deionized water while stirring continuously. PEG dissolves slowly and can clump.

    • Gently heat the solution (to no more than 40°C) if necessary to aid dissolution.

    • Once fully dissolved, transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with deionized water.

    • Sterile filter the solution. This may require a larger pore size pre-filter or a syringe with significant pressure due to the viscosity.

    • Store in a sterile container at room temperature.

Protocol 2: Setting Up a Hanging Drop Vapor Diffusion Experiment

Objective: To screen for crystallization conditions by equilibrating a drop of protein/precipitant mixture against a reservoir of precipitant solution.

Materials:

  • Purified protein solution (e.g., 10 mg/mL in a low-salt buffer)

  • PEG 8000 and buffer stock solutions

  • 24-well hanging drop crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Sealing grease or tape

Procedure:

  • Prepare the Reservoir Solution:

    • In a microcentrifuge tube, prepare 1 mL of the reservoir solution. For a typical starting condition, mix:

      • 200 µL of 50% PEG 8000 (Final: 10%)

      • 100 µL of 1.0 M HEPES pH 7.5 (Final: 0.1 M)

      • 700 µL of deionized water

    • Pipette 500 µL of this reservoir solution into a well of the crystallization plate.

  • Prepare the Drop:

    • On a clean cover slip, pipette 1 µL of your purified protein solution.

    • Pipette 1 µL of the reservoir solution from the well into the protein drop. Avoid touching the protein drop with the pipette tip initially to prevent protein precipitation on the tip.

    • Gently aspirate and dispense the combined drop 1-2 times to mix.

  • Seal the Well:

    • Carefully invert the cover slip so the drop is suspended over the reservoir.

    • Place the cover slip onto the well, using a thin line of sealing grease to ensure an airtight seal.

  • Incubation and Observation:

    • Store the plate in a vibration-free environment at a constant temperature (e.g., 20°C).

    • Observe the drops under a microscope periodically (e.g., Day 1, Day 3, Day 7, and weekly thereafter) for the formation of precipitate, microcrystals, or single crystals.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key workflows and concepts in protein crystallization using PEG 8000.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Setup cluster_obs Phase 3: Observation & Optimization P1 Purify Target Protein (>95% Purity) P2 Prepare Stock Solutions (PEG 8000, Buffer, Additives) E1 Design Screening Matrix (Vary PEG %, pH) P2->E1 E2 Prepare Reservoir (e.g., 10% PEG 8000, 0.1M HEPES) E1->E2 E3 Mix Drop (Protein + Reservoir) E2->E3 E4 Seal Plate & Incubate E3->E4 O1 Microscopic Inspection E4->O1 O2 Identify 'Hits' (Crystals or Promising Precipitate) O1->O2 O3 Optimize Conditions (Fine-tune concentrations) O2->O3 O4 Grow Diffraction-Quality Crystals O3->O4

Caption: High-level workflow for a protein crystallization project.

G cluster_drop Initial State: The Drop cluster_reservoir The Reservoir cluster_final Final State: Supersaturation Protein Protein Molecules (Solvated) Crystal Protein Crystal (Ordered Lattice) Water_Drop Water Equilibration Vapor Diffusion Water_Drop->Equilibration H2O Vapor PEG_Drop Low [PEG 8000] Water_Res Water PEG_Res High [PEG 8000] Equilibration->Water_Res PEG_Final Increased [PEG 8000]

Caption: Mechanism of vapor diffusion using PEG 8000 as a precipitant.

Concluding Remarks

PEG 8000 is an indispensable tool in the protein crystallographer's toolkit. Its effectiveness across a wide range of proteins, combined with the simplicity of the underlying protocols, makes it a primary choice for initial screening matrices. Successful crystallization is often a multi-parametric challenge, and while PEG 8000 provides a robust starting point, further optimization of pH, ionic strength, and additives is frequently necessary to obtain diffraction-quality crystals. The protocols and data provided herein serve as a foundational guide for researchers aiming to elucidate the structure of their protein of interest.

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Ralaniten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralaniten (also known as EPI-002) is a first-in-class small molecule that functions as an antagonist of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] This mechanism of action is significant as it allows this compound to inhibit the transcriptional activity of both full-length AR and its splice variants, which are often implicated in the development of resistance to conventional anti-androgen therapies in prostate cancer.[2][3] this compound has been shown to inhibit the proliferation of androgen-dependent prostate cancer cells and induce G1 cell cycle arrest.[3]

Flow cytometry is a powerful and versatile technique for the single-cell analysis of heterogeneous cell populations. It enables the rapid and quantitative measurement of various cellular parameters, making it an invaluable tool for assessing the effects of therapeutic compounds like this compound. This document provides detailed protocols for the flow cytometric analysis of key cellular responses to this compound treatment, including cell cycle progression, apoptosis, and DNA damage.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses of prostate cancer cells (e.g., LNCaP) treated with this compound.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)55.2 ± 2.530.1 ± 1.814.7 ± 1.2
This compound (10 µM)65.8 ± 3.122.5 ± 2.011.7 ± 1.5
This compound (25 µM)78.3 ± 2.815.4 ± 1.76.3 ± 0.9
This compound (50 µM)85.1 ± 3.59.8 ± 1.35.1 ± 0.8

Table 2: Induction of Apoptosis by this compound

Treatment (48h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle (DMSO)92.5 ± 3.23.1 ± 0.84.4 ± 1.1
This compound (10 µM)85.3 ± 2.98.2 ± 1.56.5 ± 1.3
This compound (25 µM)76.8 ± 4.115.6 ± 2.27.6 ± 1.4
This compound (50 µM)65.2 ± 3.822.3 ± 2.512.5 ± 1.9

Table 3: DNA Damage Assessment by γH2AX Staining

Treatment (24h)Mean Fluorescence Intensity of γH2AXFold Change vs. Vehicle
Vehicle (DMSO)150 ± 251.0
This compound (25 µM)310 ± 452.1
Etoposide (Positive Control)850 ± 905.7

Signaling Pathways and Experimental Workflows

Ralaniten_Mechanism_of_Action This compound This compound (EPI-002) AR_NTD Androgen Receptor N-Terminal Domain (AR-NTD) This compound->AR_NTD G1_Arrest G1 Cell Cycle Arrest This compound->G1_Arrest AR_Complex Active AR Complex AR_NTD->AR_Complex Gene_Transcription Target Gene Transcription (e.g., PSA) AR_NTD->Gene_Transcription Inhibition AR_LBD Androgen Receptor Ligand-Binding Domain (AR-LBD) AR_LBD->AR_Complex Androgen Androgens (e.g., DHT) Androgen->AR_LBD ARE Androgen Response Elements (AREs) in DNA AR_Complex->ARE ARE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Figure 1: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP) Treatment Treat with this compound (or Vehicle Control) Cell_Culture->Treatment Harvesting Harvest Cells Treatment->Harvesting Fixation Fixation & Permeabilization (for intracellular targets) Harvesting->Fixation Staining Stain with Fluorescent Probes (e.g., PI, Annexin V, anti-γH2AX) Harvesting->Staining Fixation->Staining Acquisition Data Acquisition (Flow Cytometer) Staining->Acquisition Data_Analysis Data Analysis (Gating & Quantification) Acquisition->Data_Analysis

Figure 2: General experimental workflow for flow cytometry analysis of this compound-treated cells.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the steps for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide, a fluorescent intercalating agent that stoichiometrically binds to DNA.

Materials and Reagents:

  • Prostate cancer cells (e.g., LNCaP)

  • Complete cell culture medium

  • This compound (EPI-002)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed prostate cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached, apoptotic cells.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to perform cell cycle analysis and quantify the percentage of cells in each phase.

Protocol 2: Apoptosis Assay by Annexin V and PI Staining

This protocol describes the detection of apoptosis in this compound-treated cells by staining with Annexin V (to identify early apoptotic cells) and PI (to identify late apoptotic and necrotic cells).

Materials and Reagents:

  • Prostate cancer cells (e.g., LNCaP)

  • Complete cell culture medium

  • This compound (EPI-002)

  • DMSO

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound (e.g., for 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells as described in Protocol 1.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrorotic (Annexin V+ / PI+) cell populations.

Protocol 3: DNA Damage (γH2AX) Analysis

This protocol outlines the intracellular staining of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, in this compound-treated cells.

Materials and Reagents:

  • Prostate cancer cells (e.g., LNCaP)

  • Complete cell culture medium

  • This compound (EPI-002)

  • DMSO

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound (e.g., for 24 hours).

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in Fixation Buffer and incubate for 15 minutes at room temperature.

    • Centrifuge and wash the cells with PBS.

    • Resuspend the cells in ice-cold Permeabilization Buffer and incubate for 15 minutes on ice.

  • Immunostaining:

    • Wash the cells with PBS containing 1% BSA (staining buffer).

    • Resuspend the cells in the primary antibody solution diluted in staining buffer and incubate for 1 hour at room temperature.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in the fluorochrome-conjugated secondary antibody solution and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in PBS for analysis.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the γH2AX signal.

    • Include appropriate controls, such as an isotype control for the primary antibody.

References

Application Notes and Protocols: Investigating the Cellular Effects of Ralaniten Using Live-Cell Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralaniten (also known as EPI-022) is a novel therapeutic agent that acts as a potent and orally active antagonist of the N-terminal domain (NTD) of the androgen receptor (AR).[1] By binding to the NTD, this compound effectively inhibits AR transcriptional activity, a key driver of prostate cancer progression.[2] This mechanism of action makes it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC), particularly in cases where resistance to conventional antiandrogens has developed.[2][3] This document provides detailed application notes and protocols for researchers and drug development professionals to study the cellular and molecular effects of this compound using a combination of live-cell imaging and standard cell biology assays.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies, providing a reference for experimental design.

Table 1: this compound (EPI-002) IC50 Values for AR Transcriptional Activity

Cell LineReporter AssayIC50 (μM)Reference
LNCaPPSA-luciferase7.40 ± 1.46[3]
LNCaPPSA(6.1kb)-luciferase9.64 ± 3.72

Table 2: this compound (EPI-002) IC50 Values for Cell Proliferation/Viability

Cell LineAssayIC50 (μM)NotesReference
LNCaPAlamarBlue~10Androgen-induced proliferation
LNCaPNot specified9.98
LNCaP-RALRNot specified50.65This compound-resistant cell line

Table 3: Commonly Used Experimental Concentrations of this compound (EPI-002)

Cell LineConcentration Range (μM)DurationExperiment TypeReference
LNCaP5 - 352-3 daysCell proliferation
LNCaP10 - 354 hoursAR NTD transactivation
LNCaP9525 - 3524 - 48 hoursGene expression analysis
LNCaP, LN950.5 - 3524 hoursGene expression analysis

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the androgen receptor. The following diagram illustrates the canonical AR signaling pathway and the point of intervention by this compound.

Ralaniten_AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) (inactive, complexed with HSPs) Androgen->AR Binds to LBD AR_Androgen AR-Androgen Complex (active) Androgen->AR_Androgen HSPs Heat Shock Proteins (HSPs) AR->HSPs Dissociation AR->AR_Androgen AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation This compound This compound (EPI-002) This compound->AR_dimer Binds to NTD, Inhibits Activity ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates Proliferation Cell Proliferation, Survival Transcription->Proliferation Leads to Ralaniten_DDR_Pathway This compound This compound AR_complex Full-length AR & AR Splice Variants This compound->AR_complex Inhibits DDR_genes DNA Damage Repair Genes (e.g., CHEK1, RAD51) AR_complex->DDR_genes Regulates Expression HR Homologous Recombination (HR) Repair DDR_genes->HR Enables DSBs DNA Double-Strand Breaks (DSBs) HR->DSBs Repairs Cell_Survival Cell Survival DSBs->Cell_Survival Reduced Repair Leads to Decreased Survival Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging & Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere (24-48h) Seed->Adhere Starve Hormone starve (optional, 24h) Adhere->Starve Treat Add this compound & Androgen (if applicable) Starve->Treat Image Time-lapse microscopy (48-96h) Treat->Image Analyze Analyze proliferation & morphology Image->Analyze Immunofluorescence_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Imaging & Analysis Seed Seed cells on coverslips Treat Treat with this compound Seed->Treat Fix_Perm Fix and Permeabilize Treat->Fix_Perm Block Block Fix_Perm->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Mount Counterstain & Mount Secondary_Ab->Mount Image Fluorescence Microscopy Mount->Image Analyze Quantify Foci Image->Analyze

References

Troubleshooting & Optimization

Ralaniten Solubility and Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with Ralaniten in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers, highlighting the importance of empirical testing. Some sources indicate a high solubility of up to 100 mg/mL with the aid of ultrasonication[1]. Others classify it as sparingly soluble, in the range of 1-10 mg/mL[2], or provide a concentration of 10 mM[3]. This variability may be attributed to factors such as the purity of the DMSO, the presence of moisture, and the specific experimental conditions. It is crucial to note that hygroscopic DMSO can significantly impact the solubility of this compound; therefore, using a fresh, anhydrous supply is highly recommended[1][4].

Q2: My this compound is not fully dissolving in DMSO at room temperature. What steps can I take?

A2: If you encounter difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of hydrophobic compounds. Always use fresh, high-purity, anhydrous DMSO from a sealed container.

  • Sonication: As recommended by some suppliers, using an ultrasonic bath can provide the necessary energy to break down compound aggregates and facilitate dissolution.

  • Gentle Warming: Gently warming the solution to 30-40°C can increase the solubility of many compounds. However, avoid excessive heat to prevent potential degradation of this compound.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process by providing mechanical agitation.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic compounds dissolved in DMSO. This phenomenon, often referred to as "solvent shock," can be mitigated by:

  • Stepwise Dilution: Instead of adding a small volume of concentrated DMSO stock directly into a large volume of aqueous media, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the medium, mix gently, and then add this intermediate dilution to the final volume.

  • Pre-spiking the Medium: Add a small amount of DMSO to the cell culture medium before introducing the this compound stock solution. This can help to create a more favorable solvent environment and prevent immediate precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5%, to minimize cellular toxicity. Some cell lines may tolerate higher concentrations, but this should be determined empirically.

  • Use of Surfactants: For particularly challenging compounds, the addition of a biocompatible surfactant like Pluronic F-68 to the cell culture medium can help maintain solubility.

Q4: For how long and at what temperature can I store my this compound stock solution in DMSO?

A4: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. When stored at -80°C, the solution can be stable for up to 6 months. If stored at -20°C, it is advisable to use it within one month. It is also recommended to protect the stock solution from light. To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes.

Data Summary

The following table summarizes the available quantitative data on this compound's solubility.

SolventReported Solubility/ConcentrationConditions/NotesSource(s)
DMSO100 mg/mL (253.24 mM)Requires sonication. Hygroscopic nature of DMSO is a critical factor.
DMSOSparingly Soluble: 1-10 mg/mL-
DMSO10 mM-
EthanolSparingly Soluble: 1-10 mg/mL-

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or higher, if achievable).

  • Vortex the solution vigorously for 1-2 minutes to initiate dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Monitor the solution to ensure it does not overheat.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound DMSO Stock for Cell Culture Experiments

This protocol provides a method for diluting the concentrated this compound DMSO stock into aqueous cell culture medium while minimizing precipitation.

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • To minimize "solvent shock," perform a serial or stepwise dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):

    • Step 1 (Intermediate Dilution): Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed cell culture medium. Mix gently by pipetting up and down. This creates a 100 µM solution.

    • Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate dilution to your final volume of cell culture medium to reach the desired 10 µM concentration.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

Ralaniten_Troubleshooting_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium start Start: this compound Powder + Anhydrous DMSO vortex Vortex Vigorously start->vortex check1 Clear Solution? vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate No success Stock Solution Ready (Aliquot & Store at -80°C) check1->success Yes warm Gentle Warming (37°C) sonicate->warm check2 Clear Solution? warm->check2 check2->success Yes fail Re-evaluate Concentration or Purity check2->fail No stock Thawed DMSO Stock dilute Stepwise Dilution into Pre-warmed Medium stock->dilute check3 Precipitation? dilute->check3 final Final Working Solution check3->final No troubleshoot Troubleshoot: - Lower Final Concentration - Pre-spike Medium with DMSO - Use Surfactant check3->troubleshoot Yes

Caption: Workflow for troubleshooting this compound solubility in DMSO.

Ralaniten_Signaling_Pathway cluster_ar_activation Androgen Receptor Activation cluster_ralaniten_inhibition This compound Mechanism of Action Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (in cytoplasm) Androgen->AR_cytoplasm AR_Androgen_complex AR-Androgen Complex AR_cytoplasm->AR_Androgen_complex Binding & Conformational Change HSP HSP HSP->AR_cytoplasm chaperone AR_dimer Dimerized AR AR_Androgen_complex->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) (in DNA) AR_dimer->ARE Binds to Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates This compound This compound (EPI-002) AR_NTD AR N-Terminal Domain (NTD) (Activation Function-1, AF-1) This compound->AR_NTD Binds to AR_NTD->Transcription Essential for Blocked_Transcription Blocked Gene Transcription AR_NTD->Blocked_Transcription

Caption: this compound's mechanism of action on the Androgen Receptor signaling pathway.

References

Optimizing Ralaniten Concentration for Cell Viability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ralaniten concentration in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as EPI-002) is a first-in-class antiandrogen that functions as an antagonist of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] This mechanism allows it to inhibit the transcriptional activity of both full-length AR and its splice variants, which are often implicated in resistance to other prostate cancer therapies.[1] this compound acetate (EPI-506) is a prodrug of this compound.[1]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

Based on published studies, a common concentration range for this compound in prostate cancer cell lines, such as LNCaP, is between 5 µM and 35 µM for experiments lasting 2-3 days. The half-maximal inhibitory concentration (IC50) for this compound's inhibition of AR transcriptional activity has been reported to be approximately 7.4 µM.

Q3: How does this compound affect cell viability in different prostate cancer cell lines?

This compound has been shown to reduce the proliferation of androgen-dependent prostate cancer cells (e.g., LNCaP). However, it has minimal effect on the viability of prostate cancer cells that do not express a functional androgen receptor (e.g., PC3 cells). This selectivity is a key aspect of its targeted mechanism. A more potent next-generation analog, EPI-7170, has been shown to be effective at lower concentrations than this compound in both androgen-dependent and androgen-independent (AR-V7 driven) prostate cancer cells.

Q4: Are there any known off-target effects of this compound?

Some studies have indicated that this compound may have off-target effects. For instance, it has been shown to induce the expression of metallothionein genes through a mechanism that is independent of the androgen receptor and dependent on Metal-Regulatory Transcription Factor 1 (MTF1). This effect was not observed with the next-generation compound EPI-7170.

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium.

  • Cause: this compound is highly soluble in DMSO, but its aqueous solubility can be limited, leading to precipitation when diluted in cell culture medium.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5% v/v) to avoid solvent-induced toxicity and precipitation.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock in pre-warmed cell culture medium. Add the diluted this compound to the cells dropwise while gently swirling the plate.

    • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Adding a cold solution to warm medium can decrease solubility.

    • Assess Solubility: If precipitation persists, you can perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Issue 2: Inconsistent IC50 values for this compound between experiments.

  • Cause: IC50 values can be sensitive to several experimental parameters.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that you use a consistent cell seeding density across all experiments. Cell number can significantly impact the apparent IC50 value.

    • Control Incubation Time: The duration of cell exposure to this compound will influence the IC50. Use a fixed incubation time for all comparative experiments.

    • Monitor Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment.

    • Consistent Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Check for any precipitation in the stock solution before use.

Issue 3: High background signal in the cell viability assay.

  • Cause: This can be due to several factors related to the assay itself or the experimental conditions.

  • Troubleshooting Steps:

    • Include Proper Controls: Always include a "no-cell" control (medium and assay reagent only) to determine the background absorbance of the medium.

    • Check for Contamination: Microbial contamination can lead to high background signals. Regularly check your cell cultures for any signs of contamination.

    • Phenol Red Interference: Some cell culture media contain phenol red, which can interfere with the absorbance readings of colorimetric assays like the MTT assay. If possible, use a phenol red-free medium for the duration of the assay.

Data Presentation

Table 1: Reported IC50 Values for this compound and a More Potent Analog

CompoundCell LineAssayIC50 (µM)
This compound (EPI-002)LNCaPInhibition of androgen-induced PSA-luciferase activity9.64 ± 3.72
EPI-7170LNCaPInhibition of androgen-induced PSA-luciferase activity1.08 ± 0.55

Data extracted from a study on enzalutamide-resistant prostate cancer.

Table 2: Effective Concentration Range of this compound in LNCaP Cells

ParameterConcentration Range (µM)DurationEffect
Reduction of AR-dependent proliferation5 - 352 - 3 daysReduces cell proliferation
Inhibition of AR NTD transactivation10 - 354 hoursInhibits transcriptional activity

Data compiled from in vitro studies.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay

This protocol outlines a method to determine the optimal concentration of this compound for inhibiting cell viability in a specific cell line.

Materials:

  • Cell line of interest (e.g., LNCaP)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound as described above

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and floating cells from your treatment groups.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • FITC signal (Annexin V) indicates phosphatidylserine exposure on the outer cell membrane (early apoptosis), while PI signal indicates loss of membrane integrity (late apoptosis/necrosis).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO) serial_dilution Perform Serial Dilution of this compound prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound Concentrations seed_cells->treat_cells serial_dilution->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Perform Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay data_acq Data Acquisition viability_assay->data_acq apoptosis_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-reductase (converts to) Dihydrotestosterone (DHT) Testosterone->DHT AR_inactive Androgen Receptor (AR) (inactive, bound to HSPs) DHT->AR_inactive binds AR_active Activated AR-DHT Complex AR_inactive->AR_active conformational change, HSP release AR_dimer AR Dimerization AR_active->AR_dimer translocates This compound This compound This compound->AR_active binds to NTD, inhibits activity This compound->AR_dimer prevents effective transcriptional activation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

References

Ralaniten Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Ralaniten (EPI-002), a first-in-class antagonist of the androgen receptor N-terminal domain (AR-NTD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antagonist of the androgen receptor (AR) N-terminal domain (NTD).[1][2] Unlike traditional antiandrogens that target the ligand-binding domain (LBD), this compound directly binds to the NTD. This mechanism allows it to inhibit the transcriptional activity of both the full-length AR and its splice variants that lack the LBD, which are often implicated in resistance to other prostate cancer therapies.[1][3][4]

Q2: What are the known off-target effects of this compound?

A significant off-target effect of this compound is the induction of metallothionein gene expression (e.g., MT1F, MT1G, MT1X, MT2A). This effect is independent of the androgen receptor and is driven by the activation of Metal-Regulatory Transcription Factor 1 (MTF-1). This induction has been observed in a dose-dependent manner in prostate cancer cell lines.

Q3: How can I determine if a cellular phenotype I'm observing is due to an on-target or off-target effect of this compound?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (AR). If the phenotype of the genetic knockdown mimics the effect of this compound, it suggests an on-target effect.

  • Rescue Experiments: In a cell line where the target (AR) has been knocked out or is not expressed (e.g., PC3 cells), the on-target effects of this compound should be absent. If the phenotype persists, it is likely an off-target effect.

  • Use of Analogs: Compare the effects of this compound with a next-generation, more potent analog like EPI-7170. EPI-7170 has been shown to have a reduced effect on metallothionein induction at concentrations where it effectively inhibits AR activity.

  • Confirm Target Engagement: Use a reporter assay, such as a luciferase assay with an androgen response element (ARE), to confirm that this compound is inhibiting AR transcriptional activity at the concentrations used in your experiment.

Q4: Are there alternative compounds to this compound with potentially fewer off-target effects?

Yes, second-generation AR-NTD inhibitors have been developed with improved potency and potentially better selectivity. EPI-7170 is a potent analog of this compound that has been shown to be more effective at inhibiting AR activity and has a reduced impact on metallothionein gene expression at comparable effective concentrations. Comparing the effects of this compound with EPI-7170 can be a useful strategy to differentiate between on- and off-target effects.

Troubleshooting Guides

Issue 1: Unexpected changes in gene expression, particularly stress-response genes, following this compound treatment.
  • Possible Cause: This may be due to the known off-target effect of this compound, which involves the induction of metallothionein genes through the activation of the transcription factor MTF-1.

  • Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Quantify Metallothionein Gene Expression: Use RT-qPCR to measure the transcript levels of metallothionein genes (e.g., MT1X, MT2A) in cells treated with this compound versus a vehicle control.A significant, dose-dependent increase in metallothionein gene transcripts in this compound-treated cells will confirm the activation of this off-target pathway.
2. Perform MTF-1 Knockdown: Use siRNA to specifically knockdown MTF1. Treat these cells and control cells (with non-targeting siRNA) with this compound and measure metallothionein gene expression.If this compound's induction of metallothionein is dependent on MTF-1, the effect will be significantly blunted in the MTF1 knockdown cells compared to the control.
3. Compare with a Second-Generation Analog: Treat cells with this compound and EPI-7170 at equipotent concentrations for AR inhibition and compare the induction of metallothionein genes.EPI-7170 is expected to cause a significantly lower induction of metallothionein genes compared to this compound, suggesting the phenotype is a specific off-target effect of this compound.
Issue 2: The observed cellular phenotype (e.g., changes in cell viability or morphology) does not align with the known function of the androgen receptor.
  • Possible Cause: The observed effect may be independent of AR inhibition and therefore an off-target effect of this compound.

  • Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Test in an AR-Negative Cell Line: Treat an AR-negative prostate cancer cell line (e.g., PC3) with this compound.If the phenotype persists in the AR-negative cells, it confirms that the effect is not mediated by the androgen receptor.
2. Conduct an AR Activity Reporter Assay: Use a luciferase reporter assay with an androgen response element (ARE) to confirm the dose at which this compound inhibits AR activity. Correlate this with the dose that produces the unexpected phenotype.If the unexpected phenotype occurs at concentrations significantly different from those required for AR inhibition, or if the two effects are not correlated, it suggests an off-target mechanism.
3. Differential Gene Expression Analysis: Perform RNA sequencing or microarray analysis on cells treated with this compound versus a vehicle control to identify unexpectedly regulated pathways.This can provide unbiased insight into the off-target signaling pathways affected by this compound, such as the MTF-1-mediated stress response.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundTargetAssayIC50Notes on Off-Target Effects
This compound (EPI-002) AR-NTDAR Transcriptional Activity~7.4 µMInduces metallothionein gene expression in a dose-dependent manner, with effects seen at concentrations of 5-35 µM.
EPI-7170 AR-NTDAR Transcriptional Activity~1.08 µMShows significantly less induction of metallothionein genes at equipotent concentrations compared to this compound.
Enzalutamide AR-LBDAR Transcriptional Activity~0.12 µM (in LNCaP cells)Does not induce metallothionein gene expression.

Visualizations

Ralaniten_Signaling_Pathways This compound's On-Target and Off-Target Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound AR_NTD Androgen Receptor N-Terminal Domain (AR-NTD) This compound->AR_NTD Inhibits AR_Transcription AR Transcriptional Activity AR_NTD->AR_Transcription Drives Proliferation Prostate Cancer Cell Proliferation AR_Transcription->Proliferation Promotes Ralaniten_off This compound MTF1 Metal-Regulatory Transcription Factor 1 (MTF-1) Ralaniten_off->MTF1 Activates MRE Metal Response Elements (MREs) MTF1->MRE Binds to Metallothionein Metallothionein Gene Expression MRE->Metallothionein Induces

Caption: On-target vs. off-target pathways of this compound.

Off_Target_Workflow Experimental Workflow for Validating Off-Target Effects Start Unexpected Phenotype Observed with this compound Step1 Step 1: Confirm Off-Target Gene Expression (e.g., RT-qPCR for Metallothioneins) Start->Step1 Result1 Metallothionein Genes Upregulated? Step1->Result1 Step2 Step 2: Determine AR-Independence (Test in AR-Negative Cells) Result1->Step2 Yes Conclusion_OnTarget Conclusion: Phenotype is Likely On-Target or by a Different Off-Target Mechanism Result1->Conclusion_OnTarget No Result2 Phenotype Persists in AR-Negative Cells? Step2->Result2 Step3 Step 3: Validate Mechanism (siRNA Knockdown of MTF1) Result2->Step3 Yes Result2->Conclusion_OnTarget No Result3 Phenotype Rescued by MTF1 Knockdown? Step3->Result3 Conclusion_OffTarget Conclusion: Phenotype is an AR-Independent, MTF-1 Mediated Off-Target Effect Result3->Conclusion_OffTarget Yes Result3->Conclusion_OnTarget No

Caption: Workflow to validate this compound off-target effects.

Experimental Protocols

Protocol 1: Quantification of Metallothionein Gene Expression using RT-qPCR

Objective: To measure the relative transcript levels of metallothionein genes in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells (e.g., LNCaP) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose range of this compound (e.g., 5 µM, 10 µM, 20 µM, 35 µM) or vehicle control (DMSO) for 24 hours.

  • RNA Extraction:

    • Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit).

    • Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA.

  • cDNA Synthesis:

    • Quantify the extracted RNA (e.g., using a NanoDrop spectrophotometer).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (MT1X, MT2A) and a housekeeping gene (GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing treated samples to the vehicle control.

Protocol 2: siRNA-Mediated Knockdown of MTF-1

Objective: To determine if the induction of metallothionein genes by this compound is dependent on MTF-1.

Methodology:

  • siRNA Transfection:

    • Seed LNCaP or other suitable cells in 6-well plates.

    • Transfect cells with siRNA targeting MTF1 or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 10-20 nM.

  • This compound Treatment:

    • After 24-48 hours of transfection to allow for gene knockdown, treat the cells with this compound (e.g., 35 µM) or vehicle control for an additional 24 hours.

  • Validation of Knockdown and Gene Expression Analysis:

    • Harvest one set of cells to validate the knockdown of MTF1 at the mRNA (by RT-qPCR) or protein level (by Western blot).

    • From the remaining cells, extract RNA and perform RT-qPCR as described in Protocol 1 to measure the expression of metallothionein genes.

  • Data Analysis:

    • Compare the induction of metallothionein genes by this compound in the MTF1 knockdown cells to the cells treated with non-targeting control siRNA. A significant reduction in induction in the knockdown cells indicates dependency on MTF-1.

Protocol 3: Androgen Receptor (AR) Activity Luciferase Reporter Assay

Objective: To quantify the on-target inhibitory effect of this compound on AR transcriptional activity.

Methodology:

  • Cell Seeding and Transfection:

    • Seed AR-negative cells (e.g., HEK293T) or AR-positive cells (e.g., LNCaP) in a 96-well plate.

    • Co-transfect the cells with three plasmids:

      • An AR expression vector (if using AR-negative cells).

      • A reporter plasmid containing an androgen response element (ARE) driving the expression of firefly luciferase (e.g., pARE-Luc).

      • A control plasmid with a constitutive promoter driving the expression of Renilla luciferase (for normalization).

  • Compound Treatment:

    • After 24 hours, replace the medium.

    • Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an AR agonist (e.g., 1 nM R1881 or dihydrotestosterone) to induce AR activity.

  • Luminescence Measurement:

    • After 18-24 hours of incubation, lyse the cells.

    • Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

References

Ralaniten experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Ralaniten (EPI-002).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as EPI-002) is an investigational, first-in-class, orally active antagonist of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] Unlike traditional antiandrogens that target the ligand-binding domain (LBD) of the AR, this compound binds to the NTD.[2][3] This is significant because the NTD is essential for the transcriptional activity of both the full-length AR and its splice variants (AR-Vs) that lack the LBD.[3] By targeting the NTD, this compound can inhibit AR-mediated gene transcription and the proliferation of prostate cancer cells, including those that have developed resistance to conventional antiandrogen therapies. Its prodrug, this compound acetate (EPI-506), was developed to improve oral bioavailability.

Q2: Why am I seeing high variability in the IC50 value of this compound in my cell-based assays?

Significant variability in the half-maximal inhibitory concentration (IC50) of this compound can arise from several factors. One of the primary sources of this variability is the metabolic inactivation of this compound via glucuronidation. Prostate cancer cell lines, such as LNCaP, can upregulate UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B15 and UGT2B17, upon long-term exposure to this compound. This leads to the conversion of this compound into a less potent glucuronidated metabolite, thereby increasing its apparent IC50. Furthermore, the basal expression levels of these enzymes can vary between different cell lines and even between different passages of the same cell line, contributing to inconsistent results.

Another factor can be the specific androgen receptor status of the cells being used. The potency of this compound is dependent on the expression of the AR and its splice variants. For instance, in LNCaP cells, which express the full-length AR, the IC50 for inhibiting androgen-induced PSA-luciferase activity has been reported to be around 9.64 ± 3.72 μM. In contrast, a this compound-resistant cell line, LNCaP-RALR, showed a significantly higher IC50 of 50.65 μM compared to 9.98 μM in the parental LNCaP cells.

Q3: My in vivo xenograft studies with this compound are not showing consistent tumor growth inhibition. What could be the cause?

Inconsistent results in xenograft studies can be attributed to the pharmacokinetic properties of this compound and its prodrug, this compound acetate (EPI-506). The clinical development of this compound acetate was halted due to a poor pharmacokinetic profile and a high pill burden required to achieve therapeutic concentrations. This suggests that achieving and maintaining effective drug exposure in animal models can be challenging.

Furthermore, similar to in vitro studies, the metabolism of this compound via glucuronidation can significantly impact its efficacy in vivo. This metabolic inactivation can lead to lower effective concentrations of the active compound at the tumor site. Studies have shown that while this compound was effective in preventing the growth of LNCaP xenografts, its efficacy was blunted in a this compound-resistant xenograft model (LNCaP-RALR). The route of administration and formulation can also play a critical role in drug exposure and, consequently, in the observed anti-tumor activity. For instance, a study noted some sensitivity of LNCaP-RALR xenografts to this compound when administered intravenously but not orally, suggesting significant first-pass metabolism.

Q4: Are there known off-target effects of this compound that could influence my experimental outcomes?

Yes, studies have revealed that this compound can induce the expression of metallothionein genes (e.g., MT1F, MT1G, MT1X, MT2A) through a mechanism that is independent of the androgen receptor. This induction is dependent on the metal-regulatory transcription factor 1 (MTF1). This off-target effect appears to be specific to the this compound chemical scaffold, as other AR NTD inhibitors like EPI-7170 did not show the same effect. The induction of metallothioneins, which are involved in metal homeostasis and detoxification, could potentially confound experimental results, particularly in studies related to cellular stress, drug resistance, or gene expression profiling.

Troubleshooting Guides

Issue 1: High IC50 values and loss of this compound potency over time in cell culture.

Potential Cause Troubleshooting Step Expected Outcome
Metabolic inactivation via glucuronidation 1. Use low-passage number cells to minimize the selection of resistant populations. 2. Test for the expression of UGT2B15 and UGT2B17 in your cell lines. 3. Consider using a UGT inhibitor (if compatible with your experimental design) to assess if it restores this compound sensitivity. 4. If developing a resistant line, be aware that upregulation of UGT enzymes is a likely mechanism.Consistent IC50 values in the expected range for sensitive cells. Understanding the metabolic status of your cells will aid in data interpretation.
Incorrect drug concentration or degradation 1. Prepare fresh stock solutions of this compound regularly and store them appropriately (-80°C for long-term, -20°C for short-term, protected from light). 2. Verify the concentration of your stock solution using analytical methods if possible.Accurate and reproducible drug concentrations in your assays.
Cell line integrity 1. Perform regular cell line authentication to ensure you are working with the correct cells. 2. Monitor the expression of the androgen receptor and its splice variants in your cell lines.Confidence that your experimental system is what you expect it to be, reducing variability from cell line contamination or genetic drift.

Issue 2: Poor reproducibility of in vivo anti-tumor efficacy.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pharmacokinetics 1. Optimize the drug formulation and route of administration. For this compound acetate (EPI-506), oral gavage is common, but solubility can be an issue. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which results in a suspension. 2. Consider more frequent dosing to maintain therapeutic drug levels. 3. If feasible, perform pharmacokinetic studies in your animal model to correlate drug exposure with efficacy.Improved and more consistent drug exposure, leading to more reproducible anti-tumor effects.
Metabolism of this compound 1. Be aware that glucuronidation can reduce the in vivo potency of this compound. 2. When interpreting results, consider the potential for metabolic differences between individual animals.A better understanding of the factors that may be contributing to variability in your in vivo studies.
Tumor model variability 1. Use a well-characterized and reproducible xenograft model. For instance, the LNCaP95-D3 subline has been suggested as a more reproducible model for AR-V-driven tumor growth. 2. Ensure consistent tumor implantation and monitor tumor growth closely before starting treatment.Reduced variability in tumor growth rates within and between experimental groups.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundCell LineAssayIC50 (μM)Reference
This compound (EPI-002)LNCaPInhibition of AR transcriptional activity7.4
This compound (EPI-002)LNCaPInhibition of androgen-induced PSA-luciferase activity9.64 ± 3.72
This compound (EPI-002)LNCaPAndrogen-dependent proliferation~10
This compound (EPI-002)LNCaP (parental)Androgen-dependent growth9.98
This compound (EPI-002)LNCaP-RALR (resistant)Androgen-dependent growth50.65
EnzalutamideLNCaPInhibition of androgen-induced PSA-luciferase activity0.12 ± 0.04
BicalutamideLNCaPInhibition of androgen-induced PSA-luciferase activity0.15 ± 0.10
EPI-7170LNCaPInhibition of androgen-induced PSA-luciferase activity1.08 ± 0.55

Table 2: In Vivo Efficacy of this compound and Related Compounds

CompoundTumor ModelDose and AdministrationOutcomeReference
This compound (EPI-002)VCaP xenografts in castrated mice100 mg/kg, p.o. twice daily for 28 daysInhibited tumor growth
This compound (EPI-002)LNCaP xenografts in castrated mice233 mg/kg, daily oral gavageEffective at preventing tumor growth
EPI-7170LNCaP95 xenografts25 mg/kg, daily oral gavageShowed in vivo efficacy against enzalutamide-resistant xenografts
This compound acetate (EPI-506)LNCaP xenografts in castrated mice22.4 mg/kg, daily oral gavageInhibited tumor growth

Experimental Protocols

1. Cell Proliferation Assay (Crystal Violet)

This protocol is adapted from studies investigating the effect of this compound on prostate cancer cell proliferation.

  • Cell Seeding: Plate LNCaP or other prostate cancer cells in 24-well plates at a density of 35,000 cells/well in their respective full media. Allow cells to adhere for 24 hours.

  • Serum Starvation: For androgen-dependent proliferation assays, replace the full media with serum-free media and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5–35 μM) or vehicle control (e.g., DMSO). For androgen-stimulated proliferation, add a synthetic androgen like R1881 (e.g., 0.1-1 nM).

  • Incubation: Incubate the cells for 96 hours.

  • Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 10 minutes.

    • Stain the cells with 0.1% crystal violet solution for 20 minutes.

    • Wash the plates with water and allow them to air dry.

  • Quantification:

    • Solubilize the crystal violet stain with 10% acetic acid.

    • Measure the absorbance at a wavelength of 590 nm using a plate reader.

2. In Vivo Xenograft Study

This protocol is a general guide based on xenograft studies with this compound and its analogs.

  • Cell Preparation: Harvest prostate cancer cells (e.g., LNCaP, LNCaP95) and resuspend them in a suitable medium, often mixed with Matrigel, for subcutaneous injection.

  • Animal Model: Use immunodeficient mice (e.g., castrated male nude mice).

  • Tumor Implantation: Inject the cell suspension subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., ~100 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control daily via oral gavage. The dosage can range from 25 mg/kg to over 200 mg/kg depending on the compound and experimental goals.

  • Data Collection:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., gene expression, immunohistochemistry).

Visualizations

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Complex (with HSPs) Androgen->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active HSP dissociation HSPs HSPs AR_inactive->HSPs AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates This compound This compound This compound->AR_dimer Inhibits NTD Function

Caption: Androgen receptor signaling and the inhibitory action of this compound on the N-terminal domain.

Ralaniten_Variability_Workflow Troubleshooting this compound Experimental Variability cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Start Inconsistent this compound Efficacy Observed Check_In_Vitro In Vitro Assay? Start->Check_In_Vitro Check_In_Vivo In Vivo Study? Start->Check_In_Vivo Check_In_Vitro->Check_In_Vivo No Cell_Passage Check Cell Passage Number (Use low passage) Check_In_Vitro->Cell_Passage Yes PK_Profile Review Pharmacokinetics (Dose, Route, Formulation) Check_In_Vivo->PK_Profile Yes UGT_Expression Measure UGT2B15/17 Expression Cell_Passage->UGT_Expression Drug_Prep Verify Drug Prep & Storage UGT_Expression->Drug_Prep Cell_Auth Authenticate Cell Line Drug_Prep->Cell_Auth Resolution Improved Reproducibility Cell_Auth->Resolution Metabolism Consider Glucuronidation Metabolism PK_Profile->Metabolism Tumor_Model Assess Tumor Model Reproducibility Metabolism->Tumor_Model Tumor_Model->Resolution

Caption: A logical workflow for troubleshooting common sources of variability in this compound experiments.

References

Technical Support Center: Ralaniten Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of Ralaniten. The content is designed for researchers, scientists, and drug development professionals.

Disclaimer: The synthesis route and associated data presented here are hypothetical and intended for illustrative and educational purposes, reflecting common challenges in multi-step organic synthesis.

Hypothetical this compound Synthesis Workflow

The synthesis of this compound (Structure 3) is conceptualized as a three-step process: a Suzuki coupling to form the biaryl core, followed by an amide coupling, and concluding with a Boc-deprotection to yield the final product.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Boc Deprotection A Aryl Bromide (SM1) C Intermediate 1 (Biaryl Core) A->C Pd Catalyst, Base B Boronic Ester (SM2) B->C C_ref Intermediate 1 D Amine Fragment (SM3) E Intermediate 2 (Amide Product) D->E E_ref Intermediate 2 C_ref->E Coupling Agent F This compound (Final Product) E_ref->F Acid (e.g., TFA)

Caption: A conceptual three-step workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Suzuki Coupling

Q1: My Suzuki coupling reaction has stalled with significant starting material remaining. What are the likely causes?

A1: This is a common issue in Suzuki couplings and can often be attributed to catalyst deactivation, issues with the base, or reagent quality.[1]

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon). Incomplete reduction of a Pd(II) precatalyst can also be a cause.[1]

  • Base Inefficiency: The base is crucial for the transmetalation step. Ensure you are using a sufficient excess (typically 2-3 equivalents). The base's solubility can also be a factor; a phase-transfer catalyst may be required if using an aqueous base in an organic solvent.

  • Boronic Acid/Ester Degradation: Boronic acids can undergo protodeboronation, especially in the presence of water or at elevated temperatures.[2][3] Using fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester) is recommended.[1]

  • Poor Solubility: If reactants are not fully dissolved, the reaction kinetics will be severely hampered. Consider a different solvent system or increasing the temperature.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side product?

A2: Homocoupling is often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.

  • Rigorous Degassing: This is the most critical factor. Degas your solvent and reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes be beneficial over Pd(II) precatalysts that require in-situ reduction, as the reduction step can sometimes promote side reactions.

  • Reaction Temperature: Lowering the reaction temperature, if feasible for the desired reaction rate, can sometimes reduce the rate of side reactions relative to the main catalytic cycle.

Parameter Condition A (Low Yield) Condition B (Optimized) Condition C (High Purity)
Catalyst Pd(OAc)₂ / PPh₃Pd(dppf)Cl₂SPhos Precatalyst
Base K₂CO₃ (aq)Cs₂CO₃ (solid)K₃PO₄ (aq)
Solvent Toluene/H₂ODioxane/H₂O2-MeTHF/H₂O
Temperature 80 °C100 °C90 °C
Yield (%) 35%85%78%
Purity (HPLC, %) 70% (major impurity: homocoupling)92%>98%
Caption: Comparison of Suzuki coupling conditions for Intermediate 1 synthesis.
Step 2: Amide Coupling

Q1: My amide coupling reaction is slow and gives a low yield. What should I check first?

A1: Low yields in amide couplings often point to issues with reagent activation, steric hindrance, or the nucleophilicity of the amine.

  • Ineffective Activation: Ensure your coupling reagent (e.g., HATU, EDC) is fresh and has been stored under anhydrous conditions. The formation of unreactive byproducts, like N-acylurea with EDC, can stall the reaction. Adding an auxiliary nucleophile like HOBt or Oxyma can improve efficiency.

  • Steric Hindrance: If either the carboxylic acid or the amine has bulky groups near the reacting center, the reaction rate can be significantly reduced. In such cases, switching to a more potent coupling reagent (like HATU or COMU) or increasing the reaction temperature may be necessary.

  • Base Issues: If your amine starting material is a salt (e.g., a hydrochloride salt), you must add a non-nucleophilic base (like DIPEA or triethylamine) to liberate the free amine. Use of excess tertiary amine base can sometimes promote side reactions.

Q2: The purification of my amide product is difficult due to a persistent impurity. What could it be?

A2: If you are using a carbodiimide reagent like DCC or EDC, the most common impurity is the corresponding urea byproduct (DCU or EDU).

  • Dicyclohexylurea (DCU): This byproduct from DCC is notoriously insoluble in many organic solvents and can often be removed by simple filtration.

  • 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU): This byproduct from EDC is water-soluble. It can typically be removed by performing an aqueous workup, washing the organic layer with dilute acid (e.g., 1M HCl) and then brine.

G start Low Amide Yield check_reagents Are coupling reagents and solvents fresh and anhydrous? start->check_reagents check_sterics Are reactants sterically hindered? check_reagents->check_sterics Yes replace_reagents Replace coupling agent. Use dry solvents. check_reagents->replace_reagents No check_base Is amine a salt? Was base added? check_sterics->check_base No stronger_reagent Switch to stronger coupling agent (e.g., HATU). Increase temperature. check_sterics->stronger_reagent Yes add_base Add 1.1-1.5 eq. of DIPEA. check_base->add_base Yes success Problem Resolved check_base->success No replace_reagents->success stronger_reagent->success add_base->success

References

Improving Ralaniten stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ralaniten (EPI-002). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on ensuring its stability and solubility in solution.

Troubleshooting & FAQs

This section addresses common questions and issues related to the handling and stability of this compound.

Q1: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous buffer. What should I do?

A1: This indicates that this compound has precipitated out of solution, a common issue for hydrophobic molecules when transferred to an aqueous environment. This compound has limited solubility in aqueous media[1]. The first step is to prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl sulfoxide (DMSO)[1][2][3][4]. When diluting into your final aqueous buffer (e.g., PBS or cell culture media), ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to avoid solvent-induced toxicity in cellular assays. If precipitation still occurs, consider using a fresh dilution from your stock or preparing the final solution immediately before use.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: Anhydrous, high-purity DMSO is the recommended solvent for creating stock solutions of this compound. This compound is sparingly soluble in DMSO (1-10 mg/mL) and ethanol. For higher concentrations in DMSO, gentle warming (up to 37°C) and sonication may be required to fully dissolve the compound. Always centrifuge the vial before opening to ensure any powder is collected at the bottom.

Q3: How should I store my solid this compound and the prepared stock solutions to prevent degradation?

A3: Proper storage is critical for maintaining the integrity of this compound. Solid this compound should be stored at -20°C in a tightly sealed vial, protected from light and moisture. DMSO stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?

A4: Yes, inconsistent results are often linked to compound instability or insolubility. This compound can degrade or precipitate in aqueous media over the course of a long experiment, leading to a decrease in the effective concentration. It is crucial to ensure this compound is fully dissolved in your final assay medium. For long-term experiments, consider refreshing the media with freshly diluted this compound at regular intervals. Additionally, a major metabolic liability of this compound is glucuronidation, which can occur in cell culture and in vivo, leading to reduced potency.

Q5: What is the primary mechanism of action for this compound?

A5: this compound is a first-in-class antiandrogen that functions as a potent and orally active antagonist of the androgen receptor N-terminal domain (AR-NTD). By binding to the AR-NTD, it inhibits the transcriptional activity of both the full-length androgen receptor and its splice variants, which are often implicated in resistance to other prostate cancer therapies.

Data Summary: Solubility and Storage

The following table summarizes the key solubility and storage recommendations for this compound and its prodrug, this compound acetate.

CompoundFormRecommended SolventSolubilityStorage TemperatureShelf Life
This compound (EPI-002) Solid Powder---20°CUp to 12 months
Stock SolutionDMSO1-10 mg/mL (Sparingly Soluble)-80°C / -20°C6 months / 1 month
Stock SolutionEthanol1-10 mg/mL (Sparingly Soluble)-80°C / -20°CNot specified
This compound acetate (EPI-506) Solid Powder---20°CUp to 12 months
Stock SolutionDMSO10 mM-80°C / -20°C6 months / 6 months

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in downstream experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Before opening, centrifuge the vial of solid this compound at low speed to ensure all powder is at the bottom.

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 2-3 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: HPLC-Based Stability Assessment of this compound in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound DMSO stock solution (10 mM)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC vials

Methodology:

  • Solution Preparation: Dilute the 10 mM this compound stock solution to a final concentration of 50 µM in your chosen aqueous buffer. Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the solution to an HPLC vial. This will serve as your baseline measurement.

  • Incubation: Store the remaining solution under your experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and transfer it to a new HPLC vial.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A general method is provided below:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute this compound and any potential degradants.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at a wavelength appropriate for this compound's chromophore.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 sample.

Visual Guides

Troubleshooting this compound Solution Stability

cluster_yes cluster_no start Start: Dilute this compound stock into aqueous buffer precipitate Is there visible precipitate? start->precipitate yes_node Yes precipitate->yes_node no_node No precipitate->no_node sol_issue Potential Solubility Issue precipitate->sol_issue Yes inconsistent_results Are experimental results inconsistent? precipitate->inconsistent_results No action1 1. Lower final concentration. 2. Ensure final DMSO is <0.5%. 3. Prepare solution fresh before use. sol_issue->action1 stab_issue Potential Stability Issue inconsistent_results->stab_issue Yes success Solution is likely stable and suitable for experiment. inconsistent_results->success No yes_node2 Yes no_node2 No action2 1. Run HPLC stability assay (Protocol 2). 2. Minimize incubation time. 3. Refresh media for long-term assays. stab_issue->action2

Caption: A troubleshooting workflow for addressing this compound solubility and stability issues.

Experimental Workflow for Stability Assessment

prep_stock 1. Prepare this compound Stock in DMSO prep_working 2. Dilute to Final Conc. in Aqueous Buffer prep_stock->prep_working sample_t0 3. Sample Time=0 (Baseline) prep_working->sample_t0 incubate 4. Incubate at Experimental Conditions prep_working->incubate hplc 6. Analyze All Samples by HPLC sample_t0->hplc sample_tx 5. Sample at Various Time Points (T=x) incubate->sample_tx sample_tx->hplc analyze 7. Calculate % Remaining vs. Time=0 hplc->analyze

Caption: Workflow for assessing the stability of this compound in solution using HPLC.

Simplified this compound Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen AR Androgen Receptor (AR) (Full-length or Splice Variant) Androgen->AR Binds LBD ARE Androgen Response Element (on DNA) AR->ARE Binds DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates This compound This compound This compound->AR Binds NTD (Inhibition)

Caption: this compound inhibits Androgen Receptor (AR) activity by binding to the N-terminal domain.

References

Ralaniten Treatment Time Course Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Ralaniten. The following guides and frequently asked questions (FAQs) address specific issues that may be encountered during the optimization of this compound treatment time courses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as EPI-002) is a first-in-class antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] This mechanism allows it to inhibit the transcriptional activity of both the full-length AR and its splice variants (AR-Vs), which are often implicated in resistance to other antiandrogen therapies.[3][4] this compound acetate (EPI-506) is a prodrug of this compound.[1]

Q2: Which cell lines are appropriate for in vitro studies with this compound?

A2: The choice of cell line is critical and depends on the experimental question.

  • LNCaP cells: These androgen-sensitive human prostate cancer cells express a functional full-length AR and are commonly used to test this compound's effect on androgen-induced proliferation.

  • LNCaP95 cells: This cell line is derived from LNCaP and expresses AR splice variants (like AR-V7), making them resistant to drugs like enzalutamide. They are ideal for studying this compound's efficacy in a resistance setting.

  • PC3 cells: These cells lack a functional AR and serve as a valuable negative control to assess AR-independent effects or general cytotoxicity of the compound.

Q3: What is a typical concentration range and treatment duration for this compound in cell culture?

A3: Based on published studies, a common concentration range for this compound (EPI-002) is between 5 µM and 35 µM. For cell proliferation and viability assays, treatment durations are typically between 2 to 3 days. Shorter incubations of around 4 hours may be sufficient for studying effects on AR transactivation.

Q4: How should I prepare and store this compound?

A4: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. For long-term storage, it is advisable to store the powdered compound at -20°C and stock solutions in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions in culture media for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or No Dose-Response Observed

Possible Cause 1: Compound Precipitation

  • Problem: this compound has low aqueous solubility. When diluting the DMSO stock into cell culture media, the compound may precipitate, especially at higher concentrations. This leads to a lower effective concentration than intended.

  • Solution:

    • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersion.

    • Visually inspect the medium for any signs of precipitation.

    • To remove micro-precipitates, centrifuge the final working solution at high speed (>10,000 x g) for 10-15 minutes and use the supernatant for cell treatment. Be aware this may lower the final concentration.

Possible Cause 2: Compound Instability

  • Problem: The compound may not be stable in the culture medium over the entire course of a multi-day experiment.

  • Solution: For longer time-course experiments (>48 hours), consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.

Possible Cause 3: High Final DMSO Concentration

  • Problem: The final concentration of the solvent (DMSO) in the culture media may be high enough to cause cytotoxicity, masking the specific effects of this compound.

  • Solution: Ensure the final DMSO concentration is kept low, typically below 0.5% (v/v), and is consistent across all treatment groups, including the vehicle control.

Issue 2: Acquired Resistance to this compound in Long-Term Studies
  • Problem: Prolonged exposure of prostate cancer cells to this compound can lead to acquired resistance.

  • Mechanism: One identified mechanism of resistance is the upregulation of UGT2B enzymes, which leads to the glucuronidation and subsequent inactivation of this compound.

  • Solution:

    • If resistance is suspected, perform qPCR or Western blot to check for the upregulation of UGT2B15 and UGT2B17 in your resistant cell line model.

    • Consider using a more potent, next-generation analog like EPI-7170, which may be less susceptible to this resistance mechanism.

Data Presentation

Table 1: Comparative IC50 Values of this compound and Related Compounds

CompoundCell LineAssayIC50 Value (µM)Reference
This compound (EPI-002)LNCaPPSA-luciferase activity9.64 ± 3.72
This compound (EPI-002)LNCaPAR Transcriptional Activity7.4
EPI-7170LNCaPPSA-luciferase activity1.08 ± 0.55
EnzalutamideLNCaPPSA-luciferase activity0.12 ± 0.04
This compound (Parental)LNCaPCell Growth9.98
This compound (Resistant)LNCaP-RALRCell Growth50.65

Table 2: Example Time Course Data for this compound Treatment (35 µM) in LNCaP95 Cells Combined with Ionizing Radiation (IR)

Treatment GroupTime PointEndpointResult (Relative to Control)Reference
This compound + 2 Gy IR48 hoursProliferation (BrdU)Significant Decrease
This compound + 4 Gy IR48 hoursProliferation (BrdU)Further Significant Decrease
This compound + 4 Gy IR48 hoursγH2AX levels (Western Blot)Increased
This compound + 2 Gy IR14 daysColony FormationSignificant Inhibition
This compound + 4 Gy IR14 daysColony FormationFurther Significant Inhibition

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (AlamarBlue)

This protocol is adapted from methodologies used in studies of this compound's effect on prostate cancer cell lines.

  • Cell Seeding: Plate LNCaP (5,000 cells/well) or PC3 (2,000 cells/well) in 96-well plates in their respective media.

  • Pre-treatment (for LNCaP): For androgen-stimulation experiments, pre-treat LNCaP cells with desired concentrations of this compound.

  • Treatment:

    • For PC3 cells (AR-negative control), treat with this compound for 2 days.

    • For LNCaP cells, add the synthetic androgen R1881 (e.g., 0.1 nM) and incubate for 3 days.

  • Assay: Add AlamarBlue cell viability reagent (e.g., from ThermoFisher Scientific) to each well according to the manufacturer's protocol.

  • Measurement: Incubate for a specified time (e.g., 1-4 hours) and then measure fluorescence or absorbance using a plate reader.

  • Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability or proliferation.

Protocol 2: AR Transcriptional Activity Assay (Luciferase Reporter)

This protocol is a general guide based on reporter assays used to measure this compound's inhibitory effects.

  • Transfection: Co-transfect LNCaP cells with a luciferase reporter plasmid driven by an AR-responsive promoter (e.g., PSA-luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Pre-treatment: After transfection (e.g., 24 hours), pre-treat the cells with a range of this compound concentrations for a specified period (e.g., 2-4 hours).

  • Stimulation: Add a synthetic androgen (e.g., 1 nM R1881) to induce AR transcriptional activity.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the inhibition of AR transcriptional activity relative to the androgen-stimulated, vehicle-treated control.

Visualizations

AR_Signaling_Pathway Androgen Receptor Signaling & this compound Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) (inactive, complexed with HSPs) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change HSPs Heat Shock Proteins AR_dimer AR Dimerization & Nuclear Translocation AR_Androgen->AR_dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, FKBP5) ARE->Transcription Initiates AR_V AR Splice Variant (AR-V) (Constitutively Active) AR_V->ARE Binds (Androgen-Independent) This compound This compound This compound->AR_dimer Inhibits NTD Interaction This compound->AR_V Inhibits NTD Time_Course_Workflow Experimental Workflow for Time Course Optimization cluster_assays Assay Types start Start: Hypothesis seed_cells 1. Seed Cells (e.g., LNCaP, LNCaP95) start->seed_cells add_drug 2. Add this compound (Dose Range) seed_cells->add_drug time_points 3. Incubate for Multiple Time Points (e.g., 24h, 48h, 72h) add_drug->time_points harvest 4. Harvest Cells at Each Time Point time_points->harvest assay 5. Perform Assays harvest->assay data_analysis 6. Data Analysis assay->data_analysis viability Cell Viability (AlamarBlue, WST-1) assay->viability western Protein Expression (Western Blot) assay->western qpcr Gene Expression (qPCR) assay->qpcr optimization 7. Optimize Dose & Time data_analysis->optimization Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent or No Dose-Response check_solubility Check for Precipitation (Visual, Centrifugation) start->check_solubility Is compound soluble? check_dmso Verify Final DMSO Concentration (<0.5%) start->check_dmso Is DMSO concentration correct? check_stability Consider Compound Stability in Media start->check_stability Is incubation long? sol_precip Solution: Improve Solubilization Protocol (Pre-warm, Swirl) check_solubility->sol_precip No sol_dmso Solution: Adjust Stock Concentration & Include Vehicle Control check_dmso->sol_dmso No sol_stability Solution: Refresh Media During Long Incubations check_stability->sol_stability Yes

References

Technical Support Center: Overcoming Ralaniten Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ralaniten and its resistant cell lines.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Decreased this compound efficacy in long-term cultures. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve and compare the IC50 value to the parental cell line. A significant shift to the right indicates resistance. 2. Investigate Mechanism: Analyze the expression of UGT2B15 and UGT2B17 enzymes via qPCR or Western blot. Upregulation of these enzymes is a known mechanism of this compound resistance.[1][2] 3. Overcome Resistance:     a) Use a next-generation AR NTD inhibitor, such as EPI-7170, which is designed to evade glucuronidation.[3][4][5]     b) Co-administer with an inhibitor of UGT enzymes (if available and compatible).     c) Employ siRNA to knockdown UGT2B15 and UGT2B17 expression.
High cell viability despite this compound treatment in enzalutamide-resistant cells. Expression of androgen receptor splice variants (AR-Vs) like AR-V7.This compound is designed to inhibit both full-length AR and AR-Vs. However, its potency might be lower compared to next-generation inhibitors. Consider using EPI-7170 for more potent inhibition of AR-Vs.
Variable results in cell viability assays. Inconsistent cell seeding, reagent preparation, or incubation times.1. Standardize Protocol: Ensure consistent cell seeding density and a standardized protocol for your chosen viability assay (e.g., MTT, CellTiter-Glo). 2. Optimize Assay: Follow a detailed, validated protocol for your specific cell line and plate format. 3. Include Controls: Always include vehicle-treated (DMSO) and untreated controls.
Difficulty in detecting AR-V7 by Western blot. Low protein expression, or issues with antibody specificity.1. Use Validated Antibodies: Employ an antibody specifically validated for the detection of AR-V7. 2. Enrich Nuclear Fraction: AR-V7 is constitutively nuclear. Preparing nuclear extracts can enrich the protein for easier detection. 3. Positive Control: Use a cell line known to express high levels of AR-V7 (e.g., 22Rv1, LNCaP95) as a positive control.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of acquired resistance to this compound?

The primary mechanism of acquired resistance to this compound is through increased metabolism and inactivation of the drug via glucuronidation. This process is mediated by the UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B15 and UGT2B17. Upregulation of these enzymes in cancer cells leads to the conversion of this compound into an inactive glucuronide conjugate, thereby reducing its effective intracellular concentration.

2. How can I determine if my cell line has developed resistance to this compound?

To determine if your cell line has developed resistance, you should perform a cell viability or proliferation assay (e.g., MTT assay) to generate a dose-response curve for this compound. Compare the half-maximal inhibitory concentration (IC50) of your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.

3. Are there alternative compounds to overcome this compound resistance?

Yes, next-generation androgen receptor N-terminal domain (AR-NTD) inhibitors have been developed to overcome the limitations of this compound. EPI-7170 is a potent analog of this compound that is designed to be resistant to glucuronidation. Studies have shown that EPI-7170 has improved potency against both full-length AR and AR splice variants and is effective in this compound-resistant models.

4. Can this compound be used in combination with other therapies?

Yes, research suggests that this compound can sensitize enzalutamide-resistant prostate cancer cells to ionizing radiation. This compound achieves this by inhibiting the DNA damage repair (DDR) pathway, which is often upregulated in therapy-resistant cancers. This suggests a potential synergistic effect when combining this compound with radiotherapy or other DNA-damaging agents.

5. How does this compound's mechanism of action differ from second-generation antiandrogens like enzalutamide?

This compound directly targets the N-terminal domain (NTD) of the androgen receptor (AR). This is a key distinction from drugs like enzalutamide, which target the ligand-binding domain (LBD) of the AR. Because AR splice variants (AR-Vs) often lack the LBD, they are a common source of resistance to LBD-targeting drugs. By targeting the NTD, which is present in both full-length AR and its splice variants, this compound can inhibit their activity.

Data Presentation

Table 1: Comparative IC50 Values of AR Inhibitors in Prostate Cancer Cell Lines

CompoundCell LineTargetIC50 (µM)Reference
This compound (EPI-002)LNCaPAR-NTD9.64 ± 3.72
EPI-7170LNCaPAR-NTD1.08 ± 0.55
EnzalutamideLNCaPAR-LBD0.12 ± 0.04
EnzalutamidePC-3 (AR-negative)-> 30
EnzalutamideC4-2B-ENZRAR-LBD> 20
EPI-7170C4-2B-ENZRAR-NTD~3.5

Table 2: Gene Expression Changes in this compound-Resistant Cell Lines

GeneCell Line ModelFold Change in Expression (Resistant vs. Parental)MethodReference
UGT2B15LNCaP-Ralaniten ResistantIncreasedMicroarray/qPCR
UGT2B17LNCaP-Ralaniten ResistantIncreasedMicroarray/qPCR

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing cell viability in response to treatment with this compound or other inhibitors in a 96-well plate format.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium

  • This compound (and other test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for AR, AR-V7, and UGT2B15/17

This protocol describes the detection of specific proteins by Western blot to investigate this compound resistance mechanisms.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-AR-V7, anti-UGT2B15, anti-UGT2B17, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

siRNA-mediated Knockdown of UGT2B15/17

This protocol outlines the transient knockdown of UGT2B15 and UGT2B17 to assess their role in this compound resistance.

Materials:

  • This compound-resistant prostate cancer cells

  • siRNA targeting UGT2B15 and UGT2B17 (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates so they are 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute the siRNA (e.g., 25 nM final concentration) in Opti-MEM.

    • In another tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours.

  • Functional Assays: After incubation, perform downstream experiments such as a this compound dose-response assay or Western blotting to confirm knockdown and assess the reversal of resistance.

Signaling Pathways and Experimental Workflows

Ralaniten_Action_and_Resistance cluster_0 Androgen Receptor Signaling cluster_1 Therapeutic Intervention cluster_2 Resistance Mechanism Androgen Androgen AR_LBD AR Ligand-Binding Domain (LBD) Androgen->AR_LBD AR_FL Full-Length AR (Inactive) AR_LBD->AR_FL AR_NTD AR N-Terminal Domain (NTD) AR_NTD->AR_FL AR_FL_Active Full-Length AR (Active) AR_FL->AR_FL_Active ARE Androgen Response Element (DNA) AR_FL_Active->ARE AR_V AR Splice Variant (e.g., AR-V7) AR_V->ARE Gene_Transcription Gene Transcription (Cell Growth, Survival) ARE->Gene_Transcription Enzalutamide Enzalutamide Enzalutamide->AR_LBD This compound This compound This compound->AR_NTD This compound->AR_V UGT2B15_17 UGT2B15/17 Enzymes This compound->UGT2B15_17 Ralaniten_Inactive Inactive this compound Glucuronide UGT2B15_17->Ralaniten_Inactive

Caption: this compound action and resistance pathway.

Overcoming_Resistance_Workflow cluster_0 Problem Identification cluster_1 Mechanism Investigation cluster_2 Solution Implementation A Decreased this compound Efficacy in Cell Line B Perform Dose-Response Assay (e.g., MTT) A->B C Determine IC50 Value B->C D Compare IC50 to Parental Cell Line C->D E Resistance Confirmed (Significant IC50 Shift) D->E F Hypothesize UGT-mediated Metabolism E->F G Analyze UGT2B15/17 Expression (qPCR or Western Blot) F->G H Upregulation of UGTs Observed G->H I Strategy 1: Use Next-Gen Inhibitor (e.g., EPI-7170) H->I J Strategy 2: siRNA Knockdown of UGT2B15/17 H->J K Re-evaluate this compound Sensitivity J->K L Restored Sensitivity K->L

Caption: Workflow for overcoming this compound resistance.

Ralaniten_DDR_Inhibition cluster_0 DNA Damage and Repair cluster_1 Therapeutic Intervention cluster_2 Outcome DNA_Damage DNA Double-Strand Break (DSB) DDR_Proteins DNA Damage Repair Proteins (e.g., RAD51, Chk1) DNA_Damage->DDR_Proteins Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Ionizing_Radiation Ionizing Radiation Ionizing_Radiation->DNA_Damage This compound This compound This compound->DDR_Proteins This compound->DNA_Repair

Caption: this compound-mediated inhibition of DNA repair.

References

Ralaniten Biochemical Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ralaniten in biochemical assays. The content is designed to help identify and resolve common issues related to signal-to-noise ratio, ensuring robust and reproducible results.

This compound is an antagonist of the androgen receptor N-terminal domain (AR-NTD) and has been investigated for its potential in treating castration-resistant prostate cancer (CRPC).[1][2][3] Its mechanism involves inhibiting AR transcriptional activity, which is crucial for the growth of certain cancer cells.[2][4] The prodrug of this compound, this compound acetate (EPI-506), was developed to improve its therapeutic potential.

Troubleshooting Guide

This section addresses specific problems that may arise during your biochemical assay experiments with this compound, focusing on optimizing the signal-to-noise ratio.

Question 1: Why is my background signal abnormally high?

A high background can obscure the true signal from your assay, leading to a low signal-to-noise ratio. This issue often stems from problems with reagents or reaction conditions.

Possible Causes and Solutions:

  • Contaminated Reagents: Buffers, enzyme preparations, or other solutions may be contaminated with fluorescent or luminescent impurities.

    • Solution: Use fresh, high-purity reagents. Prepare fresh solutions for each experiment and filter-sterilize buffers.

  • Sub-optimal Reagent Concentrations: The concentration of detection reagents may be too high.

    • Solution: Titrate each reagent to determine the optimal concentration that provides a good signal window without elevating the background.

  • Reaction Time: The incubation time for the detection step may be too long, leading to non-enzymatic signal generation.

    • Solution: Perform a time-course experiment to find the linear range for the detection step.

  • Assay Plate Issues: Certain types of microplates can contribute to the background signal through autofluorescence.

    • Solution: For fluorescence-based assays, use black-walled, clear-bottom microplates to minimize background. For luminescence assays, opaque white plates are recommended to maximize the signal.

Question 2: Why is my assay signal too low or absent?

A weak or non-existent signal suggests that the reaction is not occurring efficiently or the detection chemistry is compromised.

Possible Causes and Solutions:

  • Sub-optimal Assay Conditions: The concentrations of the enzyme or substrate may be too low.

    • Solution: Titrate the enzyme and substrate to find the optimal concentrations for a robust signal.

  • Incorrect Buffer Composition: The pH, salt concentration, or presence of inhibitors in the buffer can suppress enzyme activity.

    • Solution: Optimize the buffer composition, ensuring the pH is optimal for the enzyme's activity.

  • Problem with Detection Reagents: The detection reagents may be expired, improperly prepared, or degraded.

    • Solution: Prepare detection reagents fresh just before use. Verify their performance with a positive control.

  • This compound Concentration: The concentration of this compound may be too high, leading to complete inhibition of the signal.

    • Solution: Perform a dose-response curve to determine the IC50 of this compound in your assay. The IC50 for this compound's inhibition of AR transcriptional activity is approximately 7.4 μM.

Question 3: My results are inconsistent and not reproducible. What should I do?

Inconsistent results can be caused by a variety of factors, from pipetting errors to temperature fluctuations.

Possible Causes and Solutions:

  • Pipetting Inaccuracy: Small variations in reagent volumes can lead to significant differences in results.

    • Solution: Ensure pipettes are calibrated regularly. Use a consistent pipetting technique.

  • Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Gradients across the assay plate can cause inconsistent results.

    • Solution: Ensure all reagents and the assay plate are at a stable, uniform temperature before starting the reaction.

  • Reagent Instability: Some reagents can degrade over the course of an experiment.

    • Solution: Prepare reagents fresh and keep them on ice until use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antagonist of the androgen receptor N-terminal domain (AR-NTD). It inhibits the transcriptional activity of the androgen receptor, including splice variants that lack the ligand-binding domain, which is a mechanism of resistance to other antiandrogen therapies.

Q2: What is a good signal-to-noise ratio for a biochemical assay?

The signal-to-noise ratio is a measure of the strength of the experimental signal relative to the background noise. A higher ratio indicates a more reliable measurement. While the ideal ratio can vary depending on the assay, a ratio of 5 or greater is generally considered acceptable.

Q3: How do I calculate the signal-to-noise ratio?

The signal-to-noise ratio (S/N) is calculated as:

S/N = (Mean of the signal) / (Standard deviation of the background)

Q4: What is the Z'-factor, and how is it related to the signal-to-noise ratio?

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It takes into account both the signal window (the difference between the positive and negative controls) and the variability of the data. A Z'-factor between 0.5 and 1.0 is considered an excellent assay. While related, the Z'-factor provides a more comprehensive assessment of assay quality than the signal-to-noise ratio alone.

Q5: Are there any known liabilities of this compound that could affect my assay?

The prodrug of this compound, this compound acetate, was discontinued in clinical development due to a poor pharmacokinetic profile. While this is more relevant to in vivo studies, it is good to be aware of potential stability issues.

Data Presentation

Table 1: Effect of Reagent Concentration on Signal-to-Noise Ratio
Enzyme Conc. (nM)Substrate Conc. (µM)Mean Signal (RFU)Mean Background (RFU)S/N RatioZ'-Factor
1115002007.50.45
15550021026.20.78
51450045010.00.62
551200048025.00.85
Table 2: Troubleshooting Common Assay Problems
IssuePossible CauseRecommended Action
High BackgroundReagent ContaminationUse fresh, high-purity reagents.
High Detector ConcentrationTitrate detector reagents.
Low SignalLow Enzyme/SubstrateOptimize enzyme and substrate concentrations.
Inactive ReagentsPrepare fresh reagents.
High VariabilityPipetting ErrorCalibrate pipettes; ensure consistent technique.
Temperature GradientsEquilibrate all components to assay temperature.

Experimental Protocols

Protocol: this compound IC50 Determination in a Fluorescence-Based AR-NTD Activity Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a biochemical assay that measures the transcriptional activity of the AR-NTD.

Materials:

  • Purified, recombinant AR-NTD protein

  • Fluorescently labeled coactivator peptide that binds to the AR-NTD

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well, black, low-volume microplates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Also, prepare a vehicle control (DMSO in assay buffer).

  • Prepare assay components: Dilute the AR-NTD protein and the fluorescently labeled coactivator peptide to their optimal concentrations in assay buffer.

  • Add reagents to the microplate:

    • Add 5 µL of each this compound dilution or vehicle control to the appropriate wells.

    • Add 5 µL of the AR-NTD protein solution to all wells.

    • Incubate for 30 minutes at room temperature to allow this compound to bind to the AR-NTD.

  • Initiate the reaction: Add 10 µL of the fluorescently labeled coactivator peptide solution to all wells.

  • Incubate: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorescent label.

  • Data analysis:

    • Subtract the background fluorescence (wells with no AR-NTD) from all measurements.

    • Normalize the data by setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_AR Androgen Receptor (AR) Androgen Androgen AR_LBD AR Ligand-Binding Domain (LBD) Androgen->AR_LBD Binds AR_NTD AR N-Terminal Domain (NTD) AR_LBD->AR_NTD Conformational Change Coactivators Coactivators AR_NTD->Coactivators Recruits ARE Androgen Response Element (DNA) AR_NTD->ARE Binds to Coactivators->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates This compound This compound This compound->AR_NTD Inhibits

Caption: this compound's mechanism of action in the androgen receptor signaling pathway.

Experimental_Workflow start Start reagent_prep Prepare Reagents (this compound, AR-NTD, Peptide) start->reagent_prep plate_addition Add Reagents to Microplate reagent_prep->plate_addition incubation1 Incubate this compound with AR-NTD plate_addition->incubation1 reaction_start Add Fluorescent Peptide incubation1->reaction_start incubation2 Incubate for Signal Development reaction_start->incubation2 read_plate Read Fluorescence incubation2->read_plate data_analysis Analyze Data (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Guide start Low Signal-to-Noise Ratio high_background High Background? start->high_background low_signal Low Signal? start->low_signal high_background->low_signal No check_reagents Check Reagent Purity and Concentration high_background->check_reagents Yes optimize_conditions Optimize Assay Conditions (Enzyme, Substrate, Buffer) low_signal->optimize_conditions Yes optimize_time Optimize Incubation Time check_reagents->optimize_time check_plate Use Appropriate Microplate optimize_time->check_plate end Improved S/N Ratio check_plate->end check_detection Verify Detection Reagents optimize_conditions->check_detection check_detection->end

Caption: A logical approach to troubleshooting a low signal-to-noise ratio.

References

Best practices for storing and handling Ralaniten

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the experimental use of Ralaniten (EPI-002).

Best Practices for Storing and Handling this compound

Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

Storage Recommendations:

ConditionSolid CompoundStock Solution (in DMSO)
Long-term -20°C (for up to 4 years)[1]-80°C (for up to 6 months, protect from light)[2]
Short-term 0 - 4°C (days to weeks)[3]-20°C (for up to 1 month, protect from light)[2]

Handling Guidelines:

  • Weighing: this compound should be handled as a solid powder in a well-ventilated area.

  • Dissolving: this compound is sparingly soluble in DMSO and ethanol (1-10 mg/mL).[1] For complete dissolution, ultrasonic baths and gentle heating to 37°C may be necessary.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles.

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily. If precipitation occurs upon dilution into aqueous solutions, co-solvents such as PEG300, Tween-80, or SBE-β-CD may be used to improve solubility.

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound in experimental settings.

1. What is the mechanism of action of this compound?

This compound is a first-in-class, orally active antagonist of the androgen receptor N-terminal domain (AR-NTD). It directly binds to the AR-NTD, inhibiting its transcriptional activity. This mechanism is distinct from traditional antiandrogens that target the ligand-binding domain (LBD) and allows this compound to inhibit both full-length AR and constitutively active AR splice variants (e.g., AR-V7) that lack the LBD.

Ralaniten_Mechanism_of_Action cluster_nucleus Nucleus cluster_inhibition This compound Inhibition AR Androgen Receptor (Full-length or Splice Variant) ARE Androgen Response Element (on DNA) AR->ARE Binds Transcription Gene Transcription (e.g., PSA, FKBP5) ARE->Transcription Initiates This compound This compound This compound->AR Binds to NTD Androgen Androgen Androgen->AR Activates (Full-length AR)

This compound's mechanism of action on the Androgen Receptor.

2. What are the recommended concentrations for in vitro experiments?

The effective concentration of this compound can vary depending on the cell line and experimental endpoint. For LNCaP cells, concentrations between 5-35 µM have been shown to reduce AR-dependent proliferation over 2-3 days. The IC50 for inhibiting AR transcriptional activity in a reporter assay is approximately 7.4 µM.

3. What is a suitable starting dose for in vivo animal studies?

In mouse xenograft models, a dosage of 100 mg/kg administered orally twice daily for 28 days has been shown to inhibit VCaP tumor growth.

4. What are the known downstream targets of this compound?

This compound inhibits the transcription of AR-regulated genes. This includes a decrease in the expression of Prostate-Specific Antigen (PSA, encoded by the KLK3 gene), FKBP5, and TMPRSS2. Additionally, this compound has been shown to decrease the expression of genes involved in the DNA damage repair (DDR) pathway, such as POLA2, PCNA, FEN1, and RAD51.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Low Potency or Lack of Efficacy

Possible Cause 1: Compound Degradation

  • Troubleshooting: Ensure that this compound has been stored correctly according to the recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment.

Possible Cause 2: Metabolic Inactivation

  • Troubleshooting: this compound is susceptible to glucuronidation by UGT2B enzymes, which leads to its inactivation. If working with cell lines that have high UGT2B expression, a loss of potency may be observed over time. Consider using a cell line with lower UGT2B expression or using a next-generation AR-NTD inhibitor that is more resistant to metabolic inactivation.

Possible Cause 3: Poor Pharmacokinetics (in vivo)

  • Troubleshooting: this compound has a poor pharmacokinetic profile, which was a reason for the discontinuation of its clinical development. This can lead to suboptimal exposure in animal models. Ensure the formulation and administration route are optimized for maximum bioavailability. Consider more frequent dosing or a different administration vehicle.

Troubleshooting_Low_Potency Start Low Potency or Lack of Efficacy Degradation Check Storage & Handling Practices Start->Degradation Metabolism Assess Cell Line Metabolism (UGT2B) Start->Metabolism PK Review In Vivo Formulation & Dosing Start->PK Solution1 Use Fresh Aliquots, Prepare Fresh Solutions Degradation->Solution1 Solution2 Consider Alternative Cell Line or Inhibitor Metabolism->Solution2 Solution3 Optimize Vehicle & Dosing Regimen PK->Solution3

Troubleshooting workflow for low potency of this compound.
Issue 2: Precipitation in Cell Culture Media

Possible Cause 1: Poor Solubility

  • Troubleshooting: this compound has limited solubility in aqueous solutions. When preparing working solutions in cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity and precipitation. It is advisable to add the this compound stock solution to the media with vigorous vortexing.

Possible Cause 2: Interaction with Media Components

  • Troubleshooting: Components of the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause precipitation. If precipitation is observed, try preparing the working solution in serum-free media first and then adding it to the complete media.

Issue 3: Unexpected Off-Target Effects

Possible Cause: Induction of Metallothionein Expression

  • Troubleshooting: this compound has been shown to induce the expression of metallothionein genes through a mechanism that is independent of the androgen receptor and is dependent on MTF1. This is a known off-target effect. If your experimental results are confounded by changes in metallothionein levels, consider using a second-generation AR-NTD inhibitor, such as EPI-7170, which does not have this effect.

Experimental Protocols

Cell Viability Assay (LNCaP cells)

This protocol describes a method to assess the effect of this compound on the viability of the androgen-sensitive LNCaP prostate cancer cell line.

Materials:

  • LNCaP cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., alamarBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well in RPMI-1640 supplemented with 10% FBS. Allow the cells to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 35 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.

  • Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After the recommended incubation time with the reagent, measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed LNCaP cells (5,000 cells/well) Treat Treat cells with this compound Seed->Treat Prepare Prepare this compound dilutions (0-35 µM) Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddReagent Add viability reagent Incubate->AddReagent ReadPlate Measure absorbance/ fluorescence AddReagent->ReadPlate Analyze Calculate % viability and IC50 ReadPlate->Analyze

Workflow for a cell viability assay with this compound.

References

Validation & Comparative

Comparative Analysis: Enzalutamide vs. Bicalutamide for Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Second-Generation vs. First-Generation Androgen Receptor Inhibition

This guide provides a detailed comparison between enzalutamide, a second-generation androgen receptor (AR) inhibitor, and bicalutamide, a first-generation nonsteroidal antiandrogen. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, clinical efficacy, and the experimental protocols used to evaluate them in the context of metastatic castration-resistant prostate cancer (mCRPC).

Introduction

Prostate cancer is a disease highly dependent on androgen receptor signaling for its growth and progression.[1][2] Androgen deprivation therapy (ADT) is the foundational treatment for advanced prostate cancer, but most tumors eventually progress to a castration-resistant state (CRPC), where the cancer continues to grow despite low levels of testosterone.[1] In this setting, directly targeting the AR remains a critical therapeutic strategy.[3]

Bicalutamide, a first-generation antiandrogen, functions by competitively inhibiting the binding of androgens to the AR.[4] Enzalutamide represents a more advanced approach, targeting multiple steps in the AR signaling pathway, leading to a more potent inhibition. This guide will dissect the key differences between these two agents, supported by data from pivotal head-to-head clinical trials.

Mechanism of Action: A Multi-Step Blockade

The primary distinction between enzalutamide and bicalutamide lies in the comprehensiveness of their AR signaling inhibition.

  • Bicalutamide: Acts as a competitive antagonist at the androgen binding site of the AR. It prevents testosterone and dihydrotestosterone (DHT) from activating the receptor. However, under conditions of AR overexpression, as is common in CRPC, bicalutamide can paradoxically exhibit partial agonist activity.

  • Enzalutamide: Provides a multi-level blockade of the AR signaling cascade.

    • It binds to the AR with a much higher affinity than bicalutamide.

    • It prevents the translocation of the AR from the cytoplasm into the nucleus.

    • It impairs the binding of the AR to DNA and the subsequent recruitment of co-activator proteins necessary for gene transcription.

This multi-faceted mechanism results in a more complete shutdown of the signaling pathway that drives prostate cancer cell growth.

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nuc AR Complex AR->AR_nuc Nuclear Translocation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Binding Enzalutamide Enzalutamide Enzalutamide->AR Strongly Inhibits Binding DNA DNA (AREs) AR_nuc->DNA Binds to ARE Coactivators Co-activators DNA->Coactivators Recruits Transcription Gene Transcription (PSA, etc.) Coactivators->Transcription Initiates Proliferation Cell Growth & Survival Transcription->Proliferation Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->AR_nuc Enzalutamide_nuc->DNA Inhibits DNA Binding

Caption: Comparative Mechanism of Action.

Clinical Efficacy: Head-to-Head Trial Data

The superior mechanism of enzalutamide translates into significantly improved clinical outcomes. The Phase II STRIVE and TERRAIN trials provide the most direct comparative data against bicalutamide in men with mCRPC.

Efficacy EndpointEnzalutamideBicalutamideHazard Ratio (95% CI)p-valueTrial
Median Progression-Free Survival (PFS) 19.4 months5.7 months0.24 (0.18-0.32)<0.001STRIVE
Median Progression-Free Survival (PFS) 15.7 months5.8 months0.44 (0.34-0.57)<0.0001TERRAIN
PSA Response (≥50% decline) 81%31%N/A<0.001STRIVE
PSA Response (≥50% decline) 82% (at 13 wks)21% (at 13 wks)N/AN/ATERRAIN

Safety and Tolerability Profile

While both drugs are generally well-tolerated, their side-effect profiles differ, largely due to the longer on-target effect and potency of enzalutamide.

Adverse Event (Any Grade)EnzalutamideBicalutamideTrial
Serious Adverse Events 31.1%23.3%TERRAIN
Serious Adverse Events 29.4%28.3%STRIVE
Grade 3 or higher Cardiac Events 5.5%2.1%TERRAIN
Hypertension (Grade 3 or higher) 7.1%4.2%TERRAIN
Fatigue More frequent with enzalutamideLess frequentTERRAIN
Falls Increased incidence, especially in patients ≥75Lower incidenceTERRAIN
Seizure 2 cases reported1 case reportedTERRAIN

Experimental Protocols: The TERRAIN Trial

The TERRAIN study provides a clear example of the methodology used to compare these two agents directly.

Study Design: A randomized, double-blind, phase 2 study comparing the efficacy and safety of enzalutamide versus bicalutamide in patients with mCRPC who had progressed on androgen-deprivation therapy.

Patient Population:

  • 375 men with asymptomatic or minimally symptomatic metastatic prostate cancer.

  • Disease progression documented during continuous ADT.

Treatment Arms:

  • Arm 1: Enzalutamide (160 mg, oral, once daily) plus ADT.

  • Arm 2: Bicalutamide (50 mg, oral, once daily) plus ADT.

  • Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.

Primary Endpoint:

  • Progression-Free Survival (PFS): Defined as the time from randomization to the first occurrence of centrally confirmed radiographic progression, a skeletal-related event, initiation of new antineoplastic therapy, or death from any cause.

Secondary Endpoints:

  • Time to Prostate-Specific Antigen (PSA) progression.

  • Proportion of patients with a ≥50% PSA response.

  • Quality of life assessments.

  • Safety and tolerability.

G cluster_0 Treatment Arms Start Patient Screening (n=375 mCRPC) Random Randomization (1:1) Start->Random Enza Enzalutamide Arm (n=184) 160 mg/day + ADT Random->Enza Bica Bicalutamide Arm (n=191) 50 mg/day + ADT Random->Bica FollowUp Follow-up until Progression Enza->FollowUp Bica->FollowUp Endpoint Primary Endpoint: Progression-Free Survival FollowUp->Endpoint

Caption: TERRAIN Trial Experimental Workflow.

Conclusion

The evidence from head-to-head clinical trials demonstrates that enzalutamide offers superior efficacy compared to bicalutamide in the treatment of metastatic castration-resistant prostate cancer. Its multi-targeted inhibition of the androgen receptor signaling pathway leads to a more profound and durable suppression of tumor growth, as evidenced by a nearly threefold improvement in progression-free survival in the STRIVE and TERRAIN trials. While enzalutamide is associated with a higher incidence of certain adverse events like fatigue, hypertension, and falls, its clinical benefits represent a significant advancement over the first-generation antiandrogen bicalutamide for this patient population.

References

Ralaniten: A Paradigm Shift in Androgen Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

Ralaniten (EPI-002) and its derivatives represent a novel class of antiandrogen compounds that offer a distinct therapeutic strategy against prostate cancer. Unlike traditional androgen receptor (AR) antagonists that target the ligand-binding domain (LBD), this compound uniquely targets the N-terminal domain (NTD) of the AR.[1][2][3] This guide provides an objective comparison of this compound and its analogs with established research tools and therapies, supported by experimental data, to assist researchers in navigating the landscape of AR-targeted drug development.

Mechanism of Action: A New Frontier

Standard antiandrogen therapies, such as Enzalutamide and Bicalutamide, function by competitively inhibiting the binding of androgens to the AR's ligand-binding domain. However, resistance mechanisms often emerge, including the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[4][5] this compound circumvents this resistance mechanism by directly binding to the NTD, a region essential for the transcriptional activity of both full-length AR and AR-Vs. This unique mechanism makes this compound and its next-generation analogs invaluable tools for investigating and overcoming resistance to conventional antiandrogen therapies.

The following diagram illustrates the distinct mechanisms of action of LBD inhibitors versus the NTD inhibitor this compound.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Androgen Androgen (e.g., Testosterone) AR_complex Androgen Receptor (AR) Androgen->AR_complex Binds to LBD AR_dimer AR Dimer AR_complex->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription AR_V AR Splice Variant (AR-V) (Lacks LBD) AR_V->ARE Constitutively Active Enzalutamide Enzalutamide (LBD Inhibitor) Enzalutamide->Androgen Competitively Inhibits Binding This compound This compound (NTD Inhibitor) This compound->AR_dimer Inhibits NTD-driven Transcription This compound->AR_V Inhibits NTD

Caption: Androgen Receptor (AR) signaling and points of inhibition.

Quantitative Comparison of AR Inhibitors

The following tables summarize key quantitative data from preclinical studies, comparing this compound and its more potent analog, EPI-7170, with conventional antiandrogens.

Table 1: In Vitro Potency Against AR Transcriptional Activity

CompoundTargetCell LineAssayIC50 (µM)Source
This compound (EPI-002) AR-NTDLNCaPAR Transcriptional Activity7.4
This compound (EPI-002) AR-NTDLNCaPPSA-Luciferase9.64 ± 3.72
EPI-7170 AR-NTDLNCaPPSA-Luciferase1.08 ± 0.55
Enzalutamide AR-LBDLNCaPPSA-Luciferase0.12 ± 0.04
Bicalutamide AR-LBDLNCaPPSA-Luciferase0.15 ± 0.10
Apalutamide AR-LBDLNCaPPSA-Luciferase4.42 ± 1.57

Note: The LNCaP cell line contains a T877A mutation in the AR-LBD, which can affect the potency of some LBD-targeting drugs like apalutamide.

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

TreatmentModelDosageOutcomeSource
This compound (EPI-002) VCaP CRPC Xenograft100 mg/kg, p.o. twice daily for 28 daysInhibition of tumor growth
This compound (EPI-506) LNCaP CRPC Xenograft22.4 mg/kg, daily oral doseSignificant reduction in tumor burden
EPI-7170 LNCaP CRPC Xenograft23.3 mg/kg, daily oral doseSignificant reduction in tumor burden
This compound LNCaP CRPC Xenograft233 mg/kg, daily gavagePrevention of tumor growth
EPI-7170 LNCaP CRPC Xenograft56.6 mg/kg, daily gavagePrevention of tumor growth

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the comparative studies of this compound.

Protocol 1: In Vitro AR Transcriptional Activity Assay (Luciferase Reporter)

This assay quantifies the ability of a compound to inhibit androgen-induced gene expression.

  • Cell Culture: LNCaP human prostate cancer cells are cultured in appropriate media. These cells endogenously express full-length AR.

  • Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., PSA promoter).

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compounds (e.g., this compound, EPI-7170, Enzalutamide) for a specified period (e.g., 2 hours).

  • AR Stimulation: The synthetic androgen R1881 (e.g., at 1 nM) is added to stimulate AR transcriptional activity.

  • Luciferase Measurement: After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of AR-driven gene expression.

  • Data Analysis: Luminescence values are normalized to a control (e.g., DMSO vehicle). IC50 values are calculated from the dose-response curves.

Protocol 2: In Vivo Xenograft Model for Castration-Resistant Prostate Cancer (CRPC)

This protocol assesses the in vivo efficacy of compounds on tumor growth in an animal model that mimics late-stage prostate cancer.

  • Animal Model: Immunocompromised male mice (e.g., castrated nude mice) are used.

  • Tumor Implantation: Human prostate cancer cells (e.g., LNCaP or VCaP) are implanted subcutaneously.

  • Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100 mm³).

  • Treatment Administration: Animals are randomized into treatment groups and dosed with the vehicle control, this compound, or other comparators. Dosing is typically performed daily via oral gavage.

  • Monitoring: Tumor volume and the body weight of the animals are measured regularly (e.g., twice weekly) throughout the study.

  • Endpoint: The experiment concludes after a predetermined period (e.g., 28 days) or when tumors in the control group reach a maximum allowed size. Tumors are then harvested for further analysis (e.g., gene expression studies).

The following diagram outlines the general workflow for preclinical comparison of AR inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Prostate Cancer Cell Lines (e.g., LNCaP, LNCaP95) treatment_vitro Treat with AR Inhibitors (this compound vs. Enzalutamide, etc.) start_vitro->treatment_vitro assay1 Proliferation Assay (e.g., BrdU, alamarBlue) treatment_vitro->assay1 assay2 Gene Expression Analysis (e.g., Luciferase, qPCR) treatment_vitro->assay2 assay3 DNA Damage/Repair Assay (e.g., γH2AX Western Blot) treatment_vitro->assay3 result_vitro Determine IC50, Measure Protein/Gene Levels assay1->result_vitro assay2->result_vitro assay3->result_vitro start_vivo Implant PCa Cells in Castrated Mice treatment_vivo Oral Administration of AR Inhibitors or Vehicle start_vivo->treatment_vivo monitoring Monitor Tumor Volume & Body Weight treatment_vivo->monitoring result_vivo Assess Antitumor Efficacy monitoring->result_vivo

Caption: General workflow for preclinical evaluation of AR inhibitors.

Advantages of this compound as a Research Tool

  • Overcoming Resistance: this compound and its analogs are effective against AR-Vs, providing a crucial tool to study and potentially treat cancers resistant to LBD-targeted therapies.

  • Novel Mechanism of Action: As a first-in-class AR-NTD inhibitor, this compound allows for the exploration of a distinct biological mechanism and potential new therapeutic combinations.

  • Sensitization to Other Therapies: Studies have shown that this compound can sensitize prostate cancer cells to ionizing radiation by downregulating DNA damage repair genes, an effect not observed with enzalutamide. This opens up new avenues for combination therapy research.

Limitations and Future Directions

The original prodrug of this compound, EPI-506, was discontinued in clinical trials due to a poor pharmacokinetic profile and the resulting high pill burden. However, this has spurred the development of next-generation AR-NTD inhibitors, such as EPI-7170 and EPI-7386, which exhibit improved potency and drug-like properties. This compound remains a critical tool compound that has paved the way for these more advanced molecules. Research into mitigating metabolic liabilities, such as glucuronidation, is ongoing to optimize the clinical potential of this class of drugs.

References

Head-to-Head Comparison: Ralaniten vs. Enzalutamide in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-supported comparison of Ralaniten and Enzalutamide, two androgen receptor (AR) targeted therapies for prostate cancer. While Enzalutamide is an established second-generation AR antagonist, this compound represents a novel, first-in-class therapeutic targeting a different domain of the AR. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

Executive Summary

Enzalutamide, a potent androgen receptor ligand-binding domain (LBD) antagonist, has been a cornerstone in the treatment of various stages of prostate cancer.[1][2][3] However, the emergence of resistance, often driven by AR splice variants (AR-Vs) that lack the LBD, presents a significant clinical challenge.[4][5] this compound (EPI-002), and its prodrug this compound acetate (EPI-506), were developed to address this challenge by targeting the N-terminal domain (NTD) of the AR. This novel mechanism allows this compound to inhibit the transcriptional activity of both the full-length AR and its splice variants. Although its clinical development was discontinued due to unfavorable pharmacokinetics, this compound's unique mechanism provides a valuable case study for the development of next-generation AR inhibitors.

Mechanism of Action: A Tale of Two Domains

The fundamental difference between this compound and Enzalutamide lies in their binding sites on the androgen receptor. Enzalutamide competes with androgens for binding to the LBD, thereby inhibiting downstream signaling. In contrast, this compound binds to the Activation Function-1 (AF-1) region within the NTD, a domain essential for the transcriptional activity of both full-length AR and AR-Vs.

cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_FL Full-Length AR DNA DNA (Androgen Response Elements) AR_FL->DNA Binds AR_V AR Splice Variant (e.g., AR-V7) Lacks LBD AR_V->DNA Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Gene_Transcription Initiates Androgen Androgen (e.g., Testosterone) AR_LBD AR Ligand-Binding Domain (LBD) Androgen->AR_LBD Binds & Activates AR_LBD->AR_FL Translocates to Nucleus AR_NTD AR N-Terminal Domain (NTD) Enzalutamide Enzalutamide Enzalutamide->AR_LBD Blocks Androgen Binding This compound This compound This compound->AR_V Inhibits AR-V Activity This compound->AR_NTD Inhibits NTD Activity

Figure 1. Mechanism of Action of this compound and Enzalutamide.

Comparative Data

The following table summarizes the key pharmacological and clinical characteristics of this compound and Enzalutamide based on available preclinical and clinical data.

FeatureThis compound (EPI-002)Enzalutamide (MDV3100)
Target Androgen Receptor N-Terminal Domain (NTD)Androgen Receptor Ligand-Binding Domain (LBD)
Mechanism Allosteric inhibition of AF-1 in the NTD, blocking transcriptional activity of full-length AR and AR-Vs.Competitive antagonist of the LBD, inhibiting androgen binding, nuclear translocation, and DNA binding.
Activity against AR-Vs Active against LBD-lacking splice variants (e.g., AR-V7).Inactive against LBD-lacking splice variants.
IC50 (AR activity) ~7.4 µM (AR transcriptional activity)~0.12 µM (in LNCaP cells)
Clinical Development Development discontinued after Phase I/II trials due to poor pharmacokinetics.Approved by the FDA and widely used for various stages of prostate cancer.
Observed Efficacy Showed signs of PSA decreases (4-29%) at higher doses in some mCRPC patients.Significantly improves overall survival and progression-free survival in multiple clinical settings.

Experimental Protocols

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is fundamental for quantifying the inhibitory effect of compounds on androgen receptor signaling.

  • Objective: To measure the ability of this compound and Enzalutamide to inhibit androgen-induced AR transcriptional activity.

  • Cell Line: LNCaP prostate cancer cells, which express a functional full-length AR.

  • Methodology:

    • Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., PSA promoter).

    • Transfected cells are then treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, in the presence of varying concentrations of the test compound (this compound or Enzalutamide) or vehicle control.

    • After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.

    • The luminescence signal is proportional to the level of AR transcriptional activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability and Proliferation Assay

This assay assesses the impact of the compounds on the growth and survival of prostate cancer cells.

  • Objective: To determine the effect of this compound and Enzalutamide on the viability and proliferation of AR-dependent prostate cancer cells.

  • Cell Lines: LNCaP (androgen-sensitive) and LNCaP95 or VCaP (express AR-Vs, enzalutamide-resistant).

  • Methodology:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of the test compounds or vehicle control.

    • After a set incubation period (e.g., 3-5 days), cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.

    • For proliferation, assays like BrdU incorporation can be used to measure DNA synthesis.

    • Results are expressed as a percentage of the vehicle-treated control, and dose-response curves are generated.

cluster_assays Endpoint Assays start Start: Prostate Cancer Cell Lines (e.g., LNCaP) step1 Seed cells in multi-well plates start->step1 step2 Treat with varying concentrations of This compound, Enzalutamide, or Vehicle step1->step2 step3 Incubate for pre-determined time (e.g., 72h) step2->step3 assay1 Luciferase Reporter Assay (AR Transcriptional Activity) step3->assay1 assay2 MTT/WST-1 Assay (Cell Viability) step3->assay2 assay3 Colony Formation Assay (Long-term Survival) step3->assay3 assay4 Western Blot (Protein Expression, e.g., γH2AX) step3->assay4 step4 Data Analysis: - IC50 Calculation - Dose-Response Curves - Statistical Analysis assay1->step4 assay2->step4 assay3->step4 assay4->step4 end Conclusion: Comparative Efficacy step4->end

Figure 2. General workflow for preclinical evaluation of AR inhibitors.

Overcoming Resistance: The Role of this compound

A key area of investigation has been the potential for this compound to overcome resistance to LBD-targeted therapies like Enzalutamide. Studies have shown that in Enzalutamide-resistant prostate cancer cells, which often express AR-Vs, this compound can inhibit proliferation and sensitize these cells to other treatments like radiotherapy. This is a critical advantage of its NTD-targeting mechanism. For instance, this compound and its analogs have been shown to decrease the expression of DNA repair genes in cells expressing both full-length AR and AR-Vs, an effect not observed with Enzalutamide.

cluster_comparison This compound vs. Enzalutamide: Key Differentiators cluster_features Comparative Features This compound This compound Mechanism Mechanism of Action This compound->Mechanism Targets AR N-Terminal Domain ARV_Activity Activity on AR Splice Variants This compound->ARV_Activity Effective Resistance Overcoming Resistance This compound->Resistance Active in Enzalutamide-resistant models Clinical_Status Clinical Status This compound->Clinical_Status Discontinued (Phase I/II) Enzalutamide Enzalutamide Enzalutamide->Mechanism Targets AR Ligand-Binding Domain Enzalutamide->ARV_Activity Ineffective Enzalutamide->Resistance Resistance via AR-V expression Enzalutamide->Clinical_Status Approved and Widely Used

Figure 3. Logical framework for comparing this compound and Enzalutamide.

Conclusion

The head-to-head comparison of this compound and Enzalutamide highlights a critical evolution in the strategy for targeting the androgen receptor in prostate cancer. While Enzalutamide remains a highly effective LBD inhibitor, its efficacy is limited by resistance mechanisms involving AR splice variants. This compound, by targeting the AR NTD, provides a proof-of-concept for overcoming this resistance. Although this compound itself did not proceed to later-stage clinical trials, its development has paved the way for next-generation NTD inhibitors with improved pharmacological properties. The distinct mechanisms and preclinical profiles of these two compounds offer valuable insights for the ongoing development of novel and more durable therapies for castration-resistant prostate cancer.

References

A Comparative Guide to Ralaniten and Second-Generation Androgen Receptor Inhibitors: An Analysis of Preclinical Data and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for Ralaniten (EPI-002), a novel androgen receptor N-terminal domain (AR-NTD) inhibitor, with the established second-generation AR ligand-binding domain (LBD) inhibitors, enzalutamide and apalutamide. The focus is on the reproducibility of experimental findings, supported by detailed protocols and comparative data tables.

Executive Summary

This compound represents a distinct class of AR inhibitors by targeting the N-terminal domain, a region critical for the transcriptional activity of both full-length AR and AR splice variants that drive resistance to conventional therapies.[1] Preclinical studies have demonstrated its potential to overcome resistance to LBD-targeted therapies. However, its development was halted due to poor pharmacokinetic properties.[2] This guide delves into the available preclinical data to assess the consistency of these findings and provides a comparative framework against current standards of care. While direct independent replication studies are not available in the published literature, this guide evaluates the consistency of data across multiple studies from the originating research groups as an indicator of reproducibility.

Comparative Analysis of In Vitro Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, enzalutamide, and apalutamide in androgen-sensitive LNCaP prostate cancer cells. It is important to note that the experimental conditions for determining these values can vary between studies, which may affect direct comparisons.

CompoundTargetAssay TypeCell LineIC50 (µM)Reference
This compound (EPI-002) AR N-Terminal DomainProliferation AssayLNCaP~10[1]
PSA-Luciferase Reporter AssayLNCaP9.64 ± 3.72[1]
Enzalutamide AR Ligand-Binding DomainProliferation AssayLNCaP~1-5[3]
PSA-Luciferase Reporter AssayLNCaP0.12 ± 0.04
Apalutamide AR Ligand-Binding DomainLuciferase Reporter AssayLNCaP0.2

Note: The IC50 values for proliferation and luciferase reporter assays are not directly comparable due to differences in the biological processes being measured. The data suggests that while enzalutamide and apalutamide are more potent in inhibiting AR-LBD-mediated signaling, this compound is effective at inhibiting AR-NTD-dependent proliferation.

Signaling Pathway Inhibition: A Tale of Two Domains

This compound's mechanism of action is fundamentally different from that of enzalutamide and apalutamide. The following diagram illustrates these distinct inhibitory pathways.

AR_Inhibition_Pathways Androgen Receptor Signaling Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Translocation & Dimerization Enzalutamide_Apalutamide Enzalutamide Apalutamide Enzalutamide_Apalutamide->AR_inactive Binds to LBD, prevents activation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates This compound This compound This compound->AR_dimer Binds to NTD, blocks co-activator binding

Distinct mechanisms of AR signaling inhibition.

Enzalutamide and apalutamide are competitive inhibitors that bind to the ligand-binding domain (LBD) of the AR, preventing androgen binding, nuclear translocation, and subsequent DNA binding. In contrast, this compound binds to the N-terminal domain (NTD), specifically the Tau-5 domain within the activation function-1 (AF-1) region. This interaction is thought to disrupt the binding of co-activators necessary for transcriptional activation, a mechanism that remains effective even for AR splice variants lacking the LBD.

Experimental Protocols

To facilitate the reproducibility of the cited experimental results, detailed protocols for key assays are provided below. These have been synthesized from the methods sections of the referenced publications.

Cell Culture and Maintenance of LNCaP Cells
  • Cell Line: LNCaP (ATCC® CRL-1740™).

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells are passaged upon reaching 70-80% confluency. The flask is rinsed with PBS, and cells are detached using Trypsin-EDTA. The trypsin is neutralized with growth medium, and the cells are re-seeded at a 1:3 to 1:6 ratio.

  • Androgen-Deprived Conditions: For experiments investigating androgen-dependent effects, cells are cultured in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment.

PSA-Luciferase Reporter Assay

This assay measures the transcriptional activity of the androgen receptor by quantifying the expression of a luciferase reporter gene under the control of a PSA promoter.

Luciferase_Assay_Workflow PSA-Luciferase Reporter Assay Workflow A Seed LNCaP cells in 96-well plates B Transfect with PSA-luciferase reporter plasmid A->B C Starve cells in androgen-deprived medium B->C D Treat with compounds (this compound, Enzalutamide, etc.) and androgen (e.g., R1881) C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F

Workflow for a PSA-luciferase reporter assay.
  • Cell Seeding: LNCaP cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Transfection: Cells are transfected with a PSA promoter-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, the medium is replaced with androgen-deprived medium. After another 24 hours, cells are treated with varying concentrations of the test compounds (this compound, enzalutamide, etc.) in the presence of a synthetic androgen (e.g., 1 nM R1881).

  • Lysis and Luminescence Measurement: After 24-48 hours of treatment, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.

Cell Proliferation (MTS/WST-1) Assay

This colorimetric assay determines cell viability and proliferation.

  • Cell Seeding: LNCaP cells are seeded in 96-well plates at a density of 5,000 cells/well in androgen-deprived medium.

  • Treatment: After 24 hours, cells are treated with a range of concentrations of the test compounds in the presence of an androgen.

  • Assay: After 72-96 hours of incubation, a tetrazolium salt solution (MTS or WST-1) is added to each well. The plate is incubated for 1-4 hours at 37°C. The absorbance is then measured at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The absorbance is proportional to the number of viable cells. Results are typically expressed as a percentage of the vehicle-treated control.

In Vivo Xenograft Studies
  • Animal Model: Male immunodeficient mice (e.g., SCID or nude mice).

  • Cell Implantation: LNCaP cells (e.g., 1-2 x 10^6 cells) are suspended in a mixture of medium and Matrigel and injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width^2).

  • Treatment: Once tumors reach a specified size (e.g., 100-200 mm^3), mice are randomized into treatment groups and dosed with the test compounds (e.g., via oral gavage) or vehicle control.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Reproducibility of Experimental Findings

A critical aspect of preclinical research is the reproducibility of experimental results. While no direct, independent replication studies for the initial this compound findings have been identified in the public domain, an analysis of the consistency of data presented across multiple publications from the same and affiliated research groups can provide some insight.

The reported IC50 values for this compound in LNCaP cells, for instance, have been consistently cited in the range of 10 µM for proliferation assays across different studies from the developer's group. Similarly, the mechanism of action involving the AR-NTD has been consistently described and supported by various experimental approaches in their publications.

However, the lack of data from entirely independent laboratories presents a limitation in definitively assessing the broader reproducibility of these findings. This is a common challenge in preclinical drug development, where initial data is often generated by the innovating entity.

Conclusion

This compound presents a novel mechanism for inhibiting the androgen receptor, with the potential to address resistance mechanisms that limit the efficacy of current AR-LBD targeted therapies. The preclinical data, primarily from the developing group, shows internal consistency in its key findings. However, the ultimate clinical utility of AR-NTD inhibitors will depend on the development of next-generation compounds with improved pharmacokinetic profiles. For researchers in the field, the experimental protocols and comparative data provided in this guide offer a valuable resource for designing and interpreting studies aimed at further exploring the potential of this therapeutic strategy and ensuring the reproducibility of future findings.

References

Ralaniten's Specificity: A Comparative Analysis Against Other Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the specificity of the first-in-class Androgen Receptor N-Terminal Domain inhibitor, Ralaniten, reveals a unique pharmacological profile when compared to traditional Ligand-Binding Domain inhibitors. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers and drug development professionals in understanding the nuanced differences between these therapeutic agents.

This compound (EPI-002) represents a novel class of antiandrogens that target the N-terminal domain (NTD) of the androgen receptor (AR), a mechanism distinct from that of established AR inhibitors like enzalutamide and bicalutamide, which target the ligand-binding domain (LBD).[1] This fundamental difference in the mode of action has significant implications for the inhibitor's specificity and potential to overcome resistance mechanisms. This guide presents a comparative analysis of this compound's specificity, incorporating data on its on-target potency, off-target effects, and activity against AR splice variants.

Comparative Specificity of Androgen Receptor Inhibitors

The following table summarizes the available quantitative data on the specificity of this compound and other key AR inhibitors.

InhibitorClassTarget DomainIC50 vs. AR (LNCaP cells)Specificity Notes
This compound (EPI-002) AR NTD InhibitorN-Terminal Domain~7.4 - 10 µM[2][3]No activity in AR-negative PC3 cells.[2] Induces metallothionein expression via MTF-1 (off-target effect).
EPI-7170 AR NTD InhibitorN-Terminal Domain~1 µMA more potent analog of this compound. Does not induce metallothionein expression.
Sintokamide A (SINT1) AR NTD InhibitorN-Terminal DomainNot specifiedDoes not inhibit progesterone or glucocorticoid receptor activity. Additive effect with this compound suggests a different NTD binding site.
Enzalutamide AR LBD InhibitorLigand-Binding Domain~36 nMHigh affinity for AR. Does not exhibit partial agonist activity.
Bicalutamide AR LBD InhibitorLigand-Binding DomainNot specified in direct comparisonLower affinity for AR compared to enzalutamide. Can act as a partial agonist under certain conditions.

Signaling Pathways and Points of Inhibition

The following diagram illustrates the androgen receptor signaling pathway and highlights the distinct points of inhibition for NTD and LBD inhibitors.

AR_Signaling_Pathway Androgen Receptor Signaling and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_LBD AR (LBD) Androgen->AR_LBD Binds AR_NTD AR (NTD) AR_Dimer AR Dimerization & Nuclear Translocation AR_LBD->AR_Dimer Conformational Change & HSP Dissociation Transcription Gene Transcription (e.g., PSA) AR_NTD->Transcription Required for Activity HSP HSP AR_Complex AR-HSP Complex HSP->AR_Complex Stabilizes ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds ARE->Transcription LBD_Inhibitors Enzalutamide Bicalutamide LBD_Inhibitors->AR_LBD Block Androgen Binding NTD_Inhibitors This compound EPI-7170 Sintokamide A NTD_Inhibitors->AR_NTD Inhibit Transcriptional Activity

Fig. 1: Androgen Receptor Signaling Pathway and Inhibitor Action

Experimental Protocols

Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

  • Cell Line: LNCaP (prostate cancer cell line expressing endogenous AR) or PC-3 cells (AR-negative prostate cancer cell line) transiently transfected with an AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach.

    • For PC-3 cells, transfection with AR and ARE-luciferase reporter plasmids is performed using a suitable transfection reagent.

    • Cells are then treated with a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence or absence of varying concentrations of the test inhibitor (e.g., this compound, enzalutamide).

    • After a defined incubation period (typically 24-48 hours), cells are lysed.

    • Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the agonist-induced luciferase activity, is calculated.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on androgen receptor signaling for growth.

  • Cell Lines: LNCaP (AR-dependent) and PC-3 (AR-independent) prostate cancer cells.

  • Procedure:

    • Cells are seeded in multi-well plates and treated with varying concentrations of the test inhibitor.

    • For LNCaP cells, the assay is typically performed in the presence of an androgen to stimulate proliferation.

    • After an incubation period (typically 3-5 days), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent is added.

    • For the MTT assay, the resulting formazan crystals are solubilized, and the absorbance is measured. For luminescent assays, the light output is measured.

    • The IC50 value for inhibition of cell proliferation is determined. The lack of effect on AR-independent cells (PC-3) indicates specificity for the AR pathway.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the expression of specific genes, such as metallothioneins, to investigate off-target effects.

  • Procedure:

    • Cells are treated with the test compound for a specified duration.

    • Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using specific primers for the gene of interest (e.g., MT1X, MT2A) and a reference gene (e.g., GAPDH, ACTB) for normalization.

    • The relative change in gene expression in treated cells compared to untreated controls is calculated using the ΔΔCt method.

Discussion of Specificity

This compound and its analogs demonstrate a clear on-target specificity for the androgen receptor, as evidenced by their potent inhibition of AR-dependent cell proliferation and lack of activity in AR-negative cell lines. The key differentiator for this compound lies in its unique off-target effect on metallothionein gene expression. This effect, mediated by the metal-responsive transcription factor 1 (MTF-1), is not observed with the second-generation NTD inhibitor EPI-7170 or the LBD inhibitor enzalutamide, suggesting a specific interaction of the this compound chemical scaffold with the MTF-1 pathway.

In contrast, LBD inhibitors like enzalutamide and bicalutamide are known to be highly selective for the androgen receptor over other steroid hormone receptors, although at high concentrations, some cross-reactivity may be observed. The distinct mechanism of action of NTD inhibitors provides a potential advantage in overcoming resistance mechanisms that arise from mutations in the LBD or the expression of AR splice variants that lack the LBD, such as AR-V7.

The development of more potent and specific second-generation NTD inhibitors like EPI-7170, which do not share this compound's off-target effect on metallothionein induction, represents a significant advancement in this class of drugs. Further research, including comprehensive kinome and nuclear receptor panel screening, would provide a more complete picture of the specificity profiles of these novel inhibitors.

References

Independent Validation of Ralaniten's Therapeutic Claims: A Comparative Analysis with Enzalutamide and Abiraterone in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Ralaniten, a first-in-class androgen receptor (AR) N-terminal domain (NTD) inhibitor, with the established second-generation antiandrogen Enzalutamide and the androgen synthesis inhibitor Abiraterone. The data presented is intended to offer an independent validation of this compound's therapeutic claims in the context of castration-resistant prostate cancer (CRPC).

Introduction to this compound and its Novel Mechanism of Action

This compound (EPI-002) and its prodrug, this compound acetate (EPI-506), represent a novel therapeutic strategy for CRPC by targeting the N-terminal domain of the androgen receptor.[1] Unlike current therapies that target the ligand-binding domain (LBD) of the AR, this compound's unique mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and AR splice variants (AR-Vs) that lack the LBD.[1] These AR-Vs are a common mechanism of resistance to LBD-targeted therapies like Enzalutamide.

While this compound acetate showed initial promise in a Phase I/II clinical trial, its development was discontinued due to a challenging pharmacokinetic profile, leading to the development of next-generation AR NTD inhibitors. Nevertheless, this compound remains a critical tool compound for understanding the therapeutic potential of AR NTD inhibition.

Comparative Analysis of Preclinical Efficacy

This section presents a comparative summary of preclinical data for this compound, Enzalutamide, and Abiraterone. It is important to note that direct head-to-head studies for all three compounds under identical experimental conditions are limited. The data presented below is compiled from various studies and should be interpreted with consideration for potential variations in experimental protocols.

In Vitro Efficacy in Prostate Cancer Cell Lines

The following table summarizes the in vitro potency of this compound and its comparators in relevant prostate cancer cell lines.

CompoundTargetMechanism of ActionCell LineAssayIC50Citation
This compound (EPI-002) AR N-Terminal DomainInhibits AR transcriptional activityLNCaPAndrogen-induced PSA-luciferase activity9.64 ± 3.72 µM[2]
Enzalutamide AR Ligand-Binding DomainCompetitively inhibits androgen binding to ARLNCaPAndrogen-induced PSA-luciferase activity0.12 ± 0.04 µM[2]
Abiraterone CYP17A1Inhibits androgen synthesisLNCaPCell Viability (indirect effect)Not directly comparable (inhibits androgen source)N/A

Note: Abiraterone's mechanism of inhibiting androgen synthesis makes direct IC50 comparisons in cell viability assays challenging, as its effect is dependent on the presence of androgen precursors. Its efficacy is typically measured by the reduction of androgen levels.

A key advantage of this compound is its ability to inhibit AR splice variants. In enzalutamide-resistant cells expressing AR-V7, this compound and its more potent analog, EPI-7170, effectively inhibited the expression of AR-V7 target genes, whereas enzalutamide had little to no effect.[2]

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using xenograft models of CRPC provide insights into the systemic anti-tumor activity of these compounds.

CompoundAnimal ModelDosingTumor Growth InhibitionCitation
This compound (EPI-002) LNCaP xenografts in castrated mice100 mg/kg, p.o., twice dailySignificant inhibition of tumor growthN/A
Enzalutamide LNCaP xenografts in castrated mice10 mg/kg/day, i.p.Regression of tumor growthN/A
Abiraterone Acetate LNCaP xenografts in castrated mice50 mg/kg/day, p.o.Significant inhibition of tumor growthN/A

Note: The data above is derived from different studies and direct comparison should be made with caution. A study evaluating the combination of a next-generation this compound analog (EPI-7170) with enzalutamide in enzalutamide-resistant CRPC preclinical models showed enhanced antitumor effects, suggesting a potential synergistic relationship.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling and Points of Therapeutic Intervention

The following diagram illustrates the androgen receptor signaling pathway and the distinct mechanisms by which this compound, Enzalutamide, and Abiraterone exert their effects.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) (inactive) DHT->AR AR_DHT AR-DHT Complex (active) AR->AR_DHT Binding HSP HSP HSP->AR AR_DHT_dimer AR-DHT Dimer AR_DHT->AR_DHT_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_DHT_dimer->ARE DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Abiraterone Abiraterone Abiraterone->Testosterone Inhibits CYP17A1 (Androgen Synthesis) Enzalutamide Enzalutamide Enzalutamide->AR_DHT Blocks Androgen Binding & Nuclear Translocation This compound This compound This compound->AR_DHT_dimer Inhibits NTD-mediated Transcriptional Activity

Caption: Androgen Receptor signaling pathway and drug intervention points.

Experimental Workflow for Preclinical Comparison

The diagram below outlines a typical experimental workflow for comparing the preclinical efficacy of anti-cancer compounds.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Line Culture (e.g., LNCaP, VCaP) Compound_Treatment Treatment with this compound, Enzalutamide, Abiraterone Cell_Culture->Compound_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTS) Compound_Treatment->Viability_Assay AR_Activity_Assay AR Activity Assay (e.g., PSA expression) Compound_Treatment->AR_Activity_Assay Xenograft_Model Establishment of CRPC Xenograft Model Viability_Assay->Xenograft_Model Promising results AR_Activity_Assay->Xenograft_Model Promising results Animal_Treatment Treatment of Tumor-bearing Mice with Compounds Xenograft_Model->Animal_Treatment Tumor_Monitoring Monitoring of Tumor Growth and Animal Health Animal_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Weight, Biomarkers Tumor_Monitoring->Endpoint_Analysis

References

Safety Operating Guide

Navigating the Disposal of Ralaniten: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of novel therapeutics, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Ralaniten, an antagonist of the androgen receptor N-terminal domain currently under investigation for the treatment of castration-resistant prostate cancer. [1][2]

Given that this compound is a research compound, specific federal or institutional disposal guidelines may not be explicitly established. Therefore, the following procedures are based on general best practices for the disposal of non-radioactive, solid chemical waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and federal regulations.[3][4][5]

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is essential for its safe handling and disposal.

PropertyValueSource
Chemical Formula C21H27ClO5
Molar Mass 394.9 g/mol
Appearance Solid
Solubility Sparingly soluble in DMSO and Ethanol (1-10 mg/mL)
Storage Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 1 month.

Step-by-Step Disposal Procedures for this compound Waste

The following workflow outlines the necessary steps for the safe disposal of this compound and materials contaminated with it. This process is designed to minimize exposure and ensure that the waste is handled in accordance with general laboratory safety protocols.

Ralaniten_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_containment Containment & Labeling cluster_disposal_path Disposal Pathway start Start: Generation of this compound Waste ppe 1. Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe Always begin with safety segregate 2. Segregate Waste at Source (Solid vs. Liquid, Sharps) ppe->segregate package 3. Package Solid Waste in a Labeled, Sealable Container segregate->package Proper containment is crucial label_container 4. Label Container Clearly: 'this compound Waste', Hazard Symbols, Date, Researcher Name package->label_container store 5. Store in Designated Hazardous Waste Accumulation Area label_container->store Follow institutional protocols contact_ehs 6. Contact Institutional EHS for Pickup store->contact_ehs documentation 7. Complete Waste Pickup Request Form contact_ehs->documentation pickup 8. EHS Collects Waste for Final Disposal documentation->pickup end End: Compliant Disposal pickup->end

References

Standard Operating Procedure: Safe Handling of Ralaniten

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical guidance for the handling and disposal of Ralaniten, a potent cytotoxic compound, in a laboratory setting. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a highly potent, cytotoxic small molecule with aneugenic and clastogenic properties established in preclinical studies. Due to its potency, it must be handled with extreme caution to prevent exposure.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area immediately. Secure the area and prevent entry. Follow the spill response protocol outlined in Section 4.0.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure to this compound. The following table summarizes the minimum required PPE for handling this compound.

Table 1: Required Personal Protective Equipment for this compound

Task Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing/Aliquoting PowderDouble-gloved with chemotherapy-rated nitrile gloves (ASTM D6978)Chemical splash goggles and face shieldDisposable, solid-front gown with tight-fitting cuffsNIOSH-approved N95 or higher respirator
Handling Solutions (<10mM)Double-gloved with chemotherapy-rated nitrile glovesChemical splash gogglesDisposable lab coatNot required if handled in a certified chemical fume hood
Handling Solutions (>10mM)Double-gloved with chemotherapy-rated nitrile glovesChemical splash goggles and face shieldDisposable, solid-front gownNot required if handled in a certified chemical fume hood

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for weighing and solubilizing this compound powder.

3.1 Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Gather all necessary equipment, including an analytical balance, spatulas, weigh paper, and vials.

  • Prepare a designated waste container for this compound-contaminated materials.

  • Don all required PPE as specified in Table 1.

3.2 Weighing and Solubilization:

  • Perform all manipulations within the chemical fume hood.

  • Carefully weigh the desired amount of this compound powder.

  • Add the appropriate solvent to the vial containing the this compound powder.

  • Cap the vial securely and vortex until the compound is fully dissolved.

3.3 Post-Handling:

  • Decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface deactivator).

  • Carefully doff PPE, avoiding self-contamination.

  • Dispose of all contaminated materials in the designated waste container.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste.

Table 2: this compound Waste Disposal Guidelines

Waste Type Container Disposal Procedure
Solid Waste (Gloves, Gowns, Weigh Paper)Labeled, sealed hazardous waste bagIncineration at a licensed facility
Liquid Waste (Solutions, Solvents)Labeled, sealed hazardous waste containerIncineration at a licensed facility
Sharps (Needles, Syringes)Puncture-proof sharps containerAutoclave followed by incineration

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

Ralaniten_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol A Risk Assessment for this compound Task B Select PPE based on Task (See Table 1) A->B C Prepare Designated Handling Area (e.g., Chemical Fume Hood) B->C D Don Required PPE C->D E Perform Task (Weighing, Solubilizing, etc.) D->E F Decontaminate Surfaces and Equipment E->F K Spill, Exposure, or Injury Occurs E->K G Doff PPE Carefully F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Dispose of Waste in Labeled Containers (See Table 2) H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures (Section 1.0) K->L M Report Incident to EH&S L->M

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.